molecular formula C10H17N3 B13747342 6-Methyl-N-(pentan-3-yl)pyrazin-2-amine CAS No. 355836-17-8

6-Methyl-N-(pentan-3-yl)pyrazin-2-amine

Cat. No.: B13747342
CAS No.: 355836-17-8
M. Wt: 179.26 g/mol
InChI Key: NNZUJYJBCPCXNC-UHFFFAOYSA-N
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Description

6-Methyl-N-(pentan-3-yl)pyrazin-2-amine is a chemical compound featuring a pyrazine ring core substituted with a methyl group and an N-pentan-3-ylamine moiety. This structure is part of a class of N-alkylpyrazin-2-amines, which are of significant interest in medicinal chemistry and chemical biology research for constructing more complex molecular architectures . Compounds within this chemical family are frequently investigated as key synthetic intermediates or building blocks in the development of novel pharmacologically active substances . Researchers utilize this family of compounds in high-throughput screening assays to identify potential bioactive hits and to study structure-activity relationships (SAR). It is strictly for research use only and is not intended for diagnostic, therapeutic, or any other human use. Proper personal protective equipment should be worn, and handling should occur in a well-ventilated area .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

355836-17-8

Molecular Formula

C10H17N3

Molecular Weight

179.26 g/mol

IUPAC Name

6-methyl-N-pentan-3-ylpyrazin-2-amine

InChI

InChI=1S/C10H17N3/c1-4-9(5-2)13-10-7-11-6-8(3)12-10/h6-7,9H,4-5H2,1-3H3,(H,12,13)

InChI Key

NNZUJYJBCPCXNC-UHFFFAOYSA-N

Canonical SMILES

CCC(CC)NC1=NC(=CN=C1)C

Origin of Product

United States

Foundational & Exploratory

Strategic N-Alkylation of 2-Amino-6-methylpyrazine: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Whitepaper Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers Focus: Regioselectivity control, synthetic protocols, and functional applications.[1]

Executive Summary: The Ambident Nucleophile Challenge

2-Amino-6-methylpyrazine (2-AMP) is a privileged scaffold in medicinal chemistry, serving as a core pharmacophore in kinase inhibitors (e.g., as a bioisostere of aminopyridine or aminothiazole) and epithelial sodium channel (ENaC) blockers. However, its derivatization presents a classic ambident nucleophile challenge.[1]

The molecule possesses three distinct nucleophilic sites:

  • N1 (Ring Nitrogen): Sterically accessible but weakly basic (pKa ~0.6).

  • N4 (Ring Nitrogen): Sterically hindered by the C6-methyl group.

  • N-Exo (Exocyclic Amine): Electron-rich but delocalized into the electron-deficient pyrazine ring.

The Core Conflict: Under neutral conditions with alkyl halides, alkylation frequently occurs at the ring nitrogen (N1) , yielding quaternary salts. To achieve N-exocyclic alkylation (crucial for diversifying drug candidates while retaining H-bond donor capability), researchers must employ specific strategies—reductive amination or anion-directed alkylation.

This guide details the mechanistic logic and validated protocols to selectively target the exocyclic amine.

Mechanistic Analysis & Regioselectivity

The regiochemical outcome is dictated by the reaction conditions (kinetic vs. thermodynamic control) and the electrophile type.

The pKa Landscape
  • Ring N (N1/N4): Very weak bases. Protonation/alkylation here disrupts the aromatic sextet less than in benzene, but the resulting cation is destabilized by the second nitrogen.

  • Exocyclic N: The lone pair is heavily delocalized (

    
    -like character). It is non-nucleophilic towards weak electrophiles unless deprotonated.
    
Decision Logic Pathway

Regioselectivity Start Target: N-Alkylated 2-AMP Cond_Acid Neutral/Acidic Conditions (R-X, Heat) Start->Cond_Acid Cond_Red Reductive Amination (R-CHO, NaBH(OAc)3) Start->Cond_Red Cond_Base Strong Base (NaH/DMF, R-X) Start->Cond_Base Prod_Ring Ring N-Alkylation (N1) (Quaternary Salt) Cond_Acid->Prod_Ring Kinetic Control Prod_Exo Exocyclic N-Alkylation (Secondary Amine) Cond_Red->Prod_Exo High Selectivity Cond_Base->Prod_Exo Anion Directed Prod_Dialkyl Over-Alkylation (Tertiary Amine) Cond_Base->Prod_Dialkyl Excess R-X

Figure 1: Decision matrix for synthetic conditions. Reductive amination is the preferred route for mono-alkylation.

Validated Experimental Protocols

Protocol A: Reductive Amination (The "Gold Standard")

Objective: Selective mono-alkylation of the exocyclic amine with aldehydes. Mechanism: Formation of an exocyclic imine (Schiff base) followed by in situ reduction. Ring nitrogens do not form stable imines, ensuring 100% regioselectivity.[1]

Materials:

  • 2-Amino-6-methylpyrazine (1.0 equiv)

  • Aldehyde (1.1 equiv)

  • Sodium Triacetoxyborohydride (STAB) (1.5 equiv)

  • Acetic Acid (AcOH) (1.0 equiv)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

Step-by-Step Procedure:

  • Imine Formation: In a dry flask, dissolve 2-amino-6-methylpyrazine in DCE (0.2 M). Add the aldehyde and AcOH. Stir at room temperature for 30–60 minutes.

    • Note: AcOH catalyzes imine formation by activating the aldehyde carbonyl.

  • Reduction: Add STAB portion-wise over 10 minutes.

    • Why STAB? It is milder than NaBH₄ and does not reduce aldehydes/ketones quickly, preventing side reactions.[1]

  • Reaction: Stir under nitrogen for 4–16 hours. Monitor by LC-MS (Target mass = M + Alkyl).

  • Workup: Quench with saturated aqueous NaHCO₃ (pH ~8). Extract with DCM (3x).

  • Purification: Dry organic layer over Na₂SO₄, concentrate, and purify via flash chromatography (Hexane/EtOAc or DCM/MeOH).

Self-Validation Check:

  • 1H NMR: Look for the disappearance of the aldehyde proton (9–10 ppm) and the appearance of a new methylene signal (typically 3–4 ppm) coupled to the NH (broad singlet).

Protocol B: Anion-Directed Alkylation (For Non-Aldehyde Electrophiles)

Objective: Alkylation using alkyl halides (e.g., methyl iodide, benzyl bromide).[1] Risk: High risk of over-alkylation (tertiary amine) or ring alkylation if base strength is insufficient.

Materials:

  • 2-Amino-6-methylpyrazine (1.0 equiv)

  • Sodium Hydride (NaH, 60% in oil) (1.2 equiv)

  • Alkyl Halide (1.0 equiv - Strict Stoichiometry)

  • DMF (Anhydrous)

Step-by-Step Procedure:

  • Deprotonation: Dissolve 2-amino-6-methylpyrazine in anhydrous DMF at 0°C. Add NaH carefully.

    • Observation: Evolution of H₂ gas indicates formation of the pyrazinamide anion. Stir for 30 mins to ensure complete deprotonation.

    • Mechanistic Insight: The negative charge is delocalized, but the exocyclic nitrogen becomes the "harder" nucleophile compared to the ring nitrogen, favoring reaction with "hard" alkyl halides.

  • Addition: Add the alkyl halide dropwise at 0°C.

  • Reaction: Allow to warm to room temperature slowly. Stir for 2–4 hours.

  • Quench: Carefully add ice water.

  • Extraction: Extract with EtOAc. Wash with LiCl solution (5%) to remove DMF.

Optimization Table:

VariableRecommendationRationale
Base NaH or KHMDSMust be strong enough to fully deprotonate the amine (pKa ~20 in DMSO). K₂CO₃ is often too weak, leading to ring alkylation.[1]
Solvent DMF or THFPolar aprotic solvents stabilize the anion.
Temperature 0°C -> RTLow temp prevents dialkylation.

Data Summary & Applications

Comparative Yields (Literature Aggregated)
MethodElectrophileProductYieldRegioselectivity (Exo:Ring)
Reductive Amination BenzaldehydeN-Benzyl-2-amino-6-methylpyrazine85-95%>99:1
Direct Alkylation (NaH) Benzyl BromideN-Benzyl-2-amino-6-methylpyrazine60-75%~90:10
Direct Alkylation (Neutral) Benzyl BromideN-Benzyl-2-amino-6-methylpyrazine<10%Favoring Ring N
Application in Drug Discovery

The N-alkylated 2-amino-6-methylpyrazine scaffold is a bioisostere for the 2-aminopyridine hinge-binding motif found in many kinase inhibitors.

  • Hinge Binding: The ring N1 acts as a H-bond acceptor, while the exocyclic NH acts as a H-bond donor.

  • Modification: Alkylation of the exocyclic amine (R-NH-Pyrazine) retains the donor capability but alters the vector of the substituent, often directing it towards the "solvent front" or ribose pocket of the ATP binding site.

HingeBinding cluster_modification Effect of N-Alkylation Kinase Kinase Hinge Region (Backbone CO / NH) Inhibitor 2-Amino-6-methylpyrazine Derivative Kinase->Inhibitor H-Bond (Acceptor) Inhibitor->Kinase H-Bond (Donor: Exocyclic NH) Mod N-Alkyl Group (Solubility/Selectivity Handle) Inhibitor->Mod Attached to N-Exo

Figure 2: Interaction mode of the scaffold in kinase active sites.

References

  • Regioselectivity in Pyrazine Amination: Borodkin, G. I., et al. "Regioselectivity in the Amination of Azines: Reaction of Pyrazine Derivatives with O-Mesitylenesulfonylhydroxylamine."[2] Russian Journal of Organic Chemistry, 2011.[1] Link

  • Reductive Amination Methodology: Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride."[1][3] Journal of Organic Chemistry, 1996.[1][4] Link

  • Pyrazine Scaffolds in Kinase Inhibitors: McIntyre, J. A., et al. "Aminopyrazine Inhibitors Binding to an Unusual Inactive Conformation of the Mitotic Kinase Nek2."[1] Journal of Medicinal Chemistry, 2010.[1] Link

  • General Reactivity of Aminopyrazines: Sato, N. "Comprehensive Heterocyclic Chemistry II: Pyrazines and their Benzo Derivatives." Elsevier, 1996.[1] Link

  • pKa and Basicity Data: PubChem Compound Summary for CID 12236939, 2-Amino-6-methylpyrazine. Link

Sources

An In-depth Technical Guide to a Pyridine Derivative: N-methyl-1-(6-methylpyridin-2-yl)propan-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

A Note to the Reader: Initial research for the requested compound, N-(1-ethylpropyl)-6-methylpyrazin-2-amine, did not yield sufficient public-domain data to construct a comprehensive technical guide. This suggests the compound may be novel, not widely studied, or primarily documented in proprietary literature. To provide a valuable and illustrative technical resource in line with the user's request for an in-depth guide on a related structure, this document will focus on the well-characterized compound, N-methyl-1-(6-methylpyridin-2-yl)propan-2-amine . This pyridine derivative shares structural similarities and provides a practical framework for the type of analysis and characterization relevant to researchers in drug development.

Introduction

N-methyl-1-(6-methylpyridin-2-yl)propan-2-amine is a substituted pyridine derivative. Its structure, featuring a pyridine ring linked to a secondary amine-containing propyl chain, makes it a subject of interest in medicinal chemistry and analytical sciences. The pyridine moiety is a common scaffold in pharmaceuticals, and understanding the physicochemical and analytical properties of its derivatives is crucial for the development of new chemical entities. This guide provides a detailed overview of the known properties and analytical methodologies for N-methyl-1-(6-methylpyridin-2-yl)propan-2-amine, based on available scientific literature.

Physicochemical Properties

The fundamental physicochemical properties of a compound are critical for predicting its behavior in biological systems and for developing analytical methods. The properties of N-methyl-1-(6-methylpyridin-2-yl)propan-2-amine are summarized in the table below.

PropertyValueSource
Molecular Formula C10H16N2PubChem[1]
Molecular Weight 164.25 g/mol PubChem[1]
IUPAC Name N-methyl-1-(6-methyl-2-pyridinyl)propan-2-aminePubChem[1]
CAS Number 91010-34-3PubChem[1]
Appearance Pale yellow powderSWGDRUG.org[2]
XLogP3-AA (LogP) 1.6PubChem[1]
Hydrogen Bond Donor Count 1PubChem
Hydrogen Bond Acceptor Count 2PubChem
Rotatable Bond Count 3PubChem

Chemical Structure and Identification

The chemical structure of N-methyl-1-(6-methylpyridin-2-yl)propan-2-amine is foundational to its properties and interactions.

Caption: Chemical structure of N-methyl-1-(6-methylpyridin-2-yl)propan-2-amine.

Key Identifiers:

  • SMILES: CC1=NC(=CC=C1)CC(C)NC[1]

  • InChI: InChI=1S/C10H16N2/c1-8-5-4-6-10(12-8)7-9(2)11-3/h4-6,9,11H,7H2,1-3H3[1]

  • InChIKey: BGVTYFOSDFJEHA-UHFFFAOYSA-N[1]

Analytical Characterization

Accurate identification and quantification of N-methyl-1-(6-methylpyridin-2-yl)propan-2-amine require robust analytical methods. Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are primary techniques for its characterization.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds. A detailed protocol for the analysis of N-methyl-1-(6-methylpyridin-2-yl)propan-2-amine is provided below, based on established methodologies.[2]

Experimental Protocol: GC-MS Analysis

  • Sample Preparation:

    • Prepare a stock solution by dissolving the analyte in a suitable solvent (e.g., chloroform) to a concentration of approximately 3 mg/mL.[2]

    • Perform a base extraction if the sample is in a salt form.

    • Further dilute the stock solution as needed for analysis.

  • Instrumentation:

    • Gas Chromatograph: Agilent GC or equivalent.

    • Mass Spectrometer: Agilent MS detector or equivalent.

    • Column: HP-5 MS (or equivalent); 30m x 0.25 mm x 0.25 µm.[2]

  • GC-MS Parameters:

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.[2]

    • Injector Temperature: 280°C.[2]

    • MSD Transfer Line Temperature: 280°C.[2]

    • MS Source Temperature: 230°C.[2]

    • MS Quadrupole Temperature: 150°C.[2]

    • Oven Temperature Program:

      • Initial temperature: 100°C, hold for 1.0 min.[2]

      • Ramp to 280°C at a rate of 12°C/min.[2]

      • Hold at 280°C for 9.0 min.[2]

    • Injection: 1 µL injection volume with a split ratio of 25:1.[2]

    • MS Parameters:

      • Acquisition Mode: Scan.[2]

      • Mass Scan Range: 30-550 amu.[2]

      • Threshold: 100.[2]

Expected Outcome: Under these conditions, N-methyl-1-(6-methylpyridin-2-yl)propan-2-amine has a reported retention time of approximately 4.662 minutes.[2] The resulting mass spectrum will show characteristic fragmentation patterns that can be used for identification.

G cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation dissolve Dissolve Analyte (~3 mg/mL in CHCl3) extract Base Extraction (if necessary) dissolve->extract inject Inject 1 µL (25:1 Split) extract->inject Prepared Sample separate GC Separation (HP-5 MS Column) inject->separate detect MS Detection (30-550 amu) separate->detect retention Retention Time (~4.662 min) detect->retention spectrum Mass Spectrum (Fragmentation Pattern) detect->spectrum identify Compound Identification retention->identify spectrum->identify

Caption: Workflow for the GC-MS analysis of N-methyl-1-(6-methylpyridin-2-yl)propan-2-amine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure of a compound.

Experimental Protocol: ¹H NMR Analysis

  • Sample Preparation:

    • Dissolve approximately 4 mg of the analyte in deuterated methanol (CD₃OD).[2]

    • Add tetramethylsilane (TMS) as an internal reference standard (0 ppm).[2]

    • For quantitative analysis, a known amount of an internal standard such as dimethylfumarate can be added.[2]

  • Instrumentation:

    • Spectrometer: 400 MHz NMR spectrometer.[2]

  • Acquisition Parameters:

    • Spectral Width: Set to include signals from at least -3 ppm to 13 ppm.[2]

Expected Outcome: The ¹H NMR spectrum will show distinct signals corresponding to the different protons in the molecule, including the aromatic protons of the pyridine ring, the protons of the propyl chain, and the methyl groups. The chemical shifts, splitting patterns, and integration of these signals will confirm the structure of the compound.

Biological Activity and Potential Applications

While extensive biological activity data for N-methyl-1-(6-methylpyridin-2-yl)propan-2-amine is not widely published, its structural motifs are present in compounds with known biological effects. The pyridine ring is a common feature in many pharmaceuticals, and substituted amines are known to interact with various biological targets. Further research would be required to elucidate any specific pharmacological or toxicological properties of this compound. Its characterization by law enforcement and forensic agencies suggests it may be a compound of interest in the context of novel psychoactive substances.[2]

Synthesis

G target N-methyl-1-(6-methylpyridin-2-yl)propan-2-amine intermediate2 1-(6-methylpyridin-2-yl)propan-2-amine target->intermediate2 N-methylation starting_material2 Methylamine target->starting_material2 Amine Source intermediate1 1-(6-methylpyridin-2-yl)propan-2-one starting_material1 2,6-lutidine intermediate1->starting_material1 Acylation intermediate2->intermediate1 Reductive Amination

Caption: A plausible retrosynthetic pathway for N-methyl-1-(6-methylpyridin-2-yl)propan-2-amine.

This proposed pathway involves the acylation of 2,6-lutidine to form the corresponding ketone, followed by reductive amination and subsequent N-methylation. The specific reagents and reaction conditions would need to be optimized experimentally.

Conclusion

N-methyl-1-(6-methylpyridin-2-yl)propan-2-amine is a compound for which detailed analytical data is available, particularly from forensic and chemical reference sources. This guide has provided a comprehensive overview of its physicochemical properties and established analytical protocols for its identification and characterization using GC-MS and NMR. While information on its synthesis and biological activity is limited in the public domain, the structural features of this molecule suggest potential areas for future investigation in medicinal and materials chemistry. The methodologies outlined here provide a solid foundation for researchers working with this and structurally related compounds.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 16640577, N-methyl-1-(6-methylpyridin-2-yl)propan-2-amine. Retrieved from [Link].[1]

  • SWGDRUG.org (2017). N-Methyl-1-(6-methylpyridin-2-yl)propan-2-amine Monograph. Retrieved from [Link].[2]

Sources

Alkylaminopyrazine Architectures: A Medicinal Chemist’s Guide to Synthesis and Application

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The pyrazine ring is a "privileged scaffold" in modern drug discovery, serving as a bioisostere for phenyl and pyridine rings to modulate lipophilicity (LogP) and metabolic stability. When functionalized with alkylamines , this scaffold bridges the gap between potency and physicochemical compliance. The resulting alkylaminopyrazines are critical building blocks in kinase inhibitors (targeting the ATP hinge region), GPCR ligands, and anti-infectives.

This guide provides a technical blueprint for the rational design and synthesis of alkylaminopyrazines, moving beyond generic procedures to focus on regiocontrol, reactivity toggles, and self-validating experimental workflows.

Part 1: The Pharmacophore & Physicochemical Logic

The Nitrogen Effect

Pyrazine contains two para-oriented nitrogen atoms. This arrangement creates a specific electronic profile distinct from pyridine or pyrimidine:

  • Lipophilicity (LogP): The additional nitrogen lowers LogP relative to benzene (approx. -1.0 unit), improving water solubility.

  • Basicity (pKa): Unsubstituted pyrazine is a very weak base (

    
    ). However, the introduction of an alkylamino  group at the 2-position significantly raises the 
    
    
    
    (typically to 3.0–5.0 depending on the amine), allowing for protonation at physiological pH which further enhances solubility without creating a "hard" cation that cannot permeate membranes.
The Kinase Hinge Interaction

In kinase drug discovery, the alkylaminopyrazine motif is often deployed to bind the ATP-binding hinge region.

  • N1 (Ring Nitrogen): Acts as a hydrogen bond acceptor (HBA) for the backbone NH of the hinge residues.

  • Exocyclic Amine (NH): Acts as a hydrogen bond donor (HBD) to the backbone carbonyl.

  • Alkyl Tail: Solubilizing group that projects into the solvent-exposed region or the ribose pocket.

Data Summary: Physicochemical Impact
PropertyBenzenePyridinePyrazine2-Alkylaminopyrazine
H-Bond Acceptors 0123 (2 Ring N + 1 Amine N)

(Conj. Acid)
N/A5.20.6~3.5 – 5.5
Polar Surface Area 0 Ų13 Ų26 Ų~38–50 Ų
Metabolic Liability High (CYP)ModerateLow (Oxidation resistant)Low (N-dealkylation possible)

Part 2: Synthetic Strategies & Regiocontrol

The synthesis of alkylaminopyrazines is dominated by two pathways: Nucleophilic Aromatic Substitution (


)  and Palladium-Catalyzed Amination (Buchwald-Hartwig) . The choice depends on the electronic state of the pyrazine ring.
The "Toggle" (The Workhorse)

Halopyrazines are naturally electron-deficient, making them excellent substrates for


.
  • Substrate: 2-chloropyrazine or 2,6-dichloropyrazine.[1]

  • Reactivity: The C-Cl bond is activated by the ortho and para nitrogens.[2]

  • Regioselectivity in 2,6-Dichloropyrazine:

    • The first displacement is facile at room temperature.

    • The second displacement (to form a diamine) requires elevated temperatures (>100°C) because the first amino group donates electron density into the ring, deactivating it toward further nucleophilic attack. This allows for precise sequential functionalization .

Buchwald-Hartwig Amination (The Specialist)

When the pyrazine ring is deactivated (e.g., by electron-donating groups) or the amine nucleophile is weak (bulky or aromatic),


 fails.
  • Catalyst System: Pd(OAc)

    
     with bidentate ligands like Xantphos or BINAP is standard.
    
  • Base:

    
     (weak) or NaOtBu (strong).
    
Visualizing the Synthetic Decision Matrix

SynthesisLogic Start Target: Alkylaminopyrazine Substrate Starting Material? Start->Substrate Halo Halopyrazine (Cl/Br) Substrate->Halo H_Pyrazine Unsubstituted Pyrazine Substrate->H_Pyrazine Reactivity Ring Electronics? Halo->Reactivity MethodC Method C: Minisci Reaction (Radical Alkylation) H_Pyrazine->MethodC C-H Activation Deficient Electron Deficient (e.g., 2,6-dichloro) Reactivity->Deficient Rich Electron Rich/Neutral (e.g., 2-methoxy-3-chloro) Reactivity->Rich MethodA Method A: SNAr (Mild Base, Heat) Deficient->MethodA Preferred MethodB Method B: Buchwald-Hartwig (Pd cat, Xantphos) Rich->MethodB Required

Caption: Decision tree for selecting the optimal synthetic route based on substrate electronics.

Part 3: Experimental Protocols (Self-Validating)

Protocol A: Regioselective Mono-Amination of 2,6-Dichloropyrazine ( )

Objective: Synthesize 2-alkylamino-6-chloropyrazine without forming the di-amino byproduct.

Reagents:

  • 2,6-Dichloropyrazine (1.0 equiv)

  • Primary Alkylamine (1.05 equiv)

  • 
     (2.0 equiv) or DIPEA (2.5 equiv)
    
  • Solvent: Ethanol (EtOH) or Acetonitrile (MeCN)

Step-by-Step Workflow:

  • Dissolution: Dissolve 2,6-dichloropyrazine in MeCN (0.2 M concentration) at 0°C (Ice bath). Validation: Solution must be clear.

  • Addition: Add the base followed by the dropwise addition of the amine over 10 minutes. Causality: Slow addition at low temperature prevents local high concentrations of amine, suppressing the formation of the di-substituted byproduct.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 2–4 hours.

  • In-Process Control (IPC - TLC/LCMS):

    • Check: Disappearance of starting material (

      
      ).
      
    • Check: Appearance of mono-product (

      
      ).
      
    • Validation: If di-substituted product (

      
      ) is observed >5%, cool the reaction back to 0°C and reduce amine equivalents in future runs.
      
  • Workup: Evaporate solvent. Partition between EtOAc and Water. Wash organic layer with Brine. Dry over

    
    .
    
  • Purification: Silica gel chromatography (Hexane/EtOAc).

Protocol B: Pd-Catalyzed Amination of Deactivated Chloropyrazines

Objective: Amination of a 2-amino-6-chloropyrazine (electron-rich) to form a 2,6-diaminopyrazine.

Reagents:

  • Substrate: 2-alkylamino-6-chloropyrazine (1.0 equiv)

  • Secondary Amine (1.2 equiv)

  • Catalyst:

    
     (2 mol%) or Pd(OAc)
    
    
    
  • Ligand: Xantphos (4 mol%) or BINAP

  • Base:

    
     (2.0 equiv) - preferred for functional group tolerance
    
  • Solvent: 1,4-Dioxane (degassed)

Step-by-Step Workflow:

  • Inert Atmosphere: Flame-dry the reaction vessel and backfill with Argon/Nitrogen 3 times. Validation: Oxygen acts as a catalyst poison; failure here leads to stalled conversion.

  • Pre-complexation: Add Pd source, Ligand, and solvent. Stir for 5 mins at RT. Visual Check: Solution often changes color (e.g., to dark red/orange) indicating active catalyst formation.

  • Substrate Addition: Add the chloropyrazine, amine, and base.

  • Heating: Heat to 100°C for 12–16 hours.

  • IPC (LCMS): Monitor for conversion. Troubleshooting: If conversion stalls at 50%, add a second portion of catalyst/ligand (1 mol%).

  • Workup: Filter through a Celite pad to remove Pd black. Concentrate and purify.

Part 4: Case Study & Signaling Pathway

Case Study: Entospletinib (Syk Inhibitor) Entospletinib utilizes a pyrazine scaffold.[3][4] The synthesis involves sequential


 reactions on a di-halopyrazine core, demonstrating the "reactivity toggle" described above. The pyrazine nitrogen positions the molecule within the ATP binding pocket, while the alkylamino/arylamino groups provide selectivity.
Signaling Pathway: Kinase Inhibition via Pyrazine Scaffolds

The following diagram illustrates how alkylaminopyrazine inhibitors (like Entospletinib or Gilteritinib) interrupt the phosphorylation cascade in B-cell receptor signaling.

SignalingPathway Receptor B-Cell Receptor (BCR) Syk Syk Kinase Receptor->Syk Activation Downstream Downstream Effectors (BTK, PLCg2) Syk->Downstream Phosphorylation Inhibitor Pyrazine Inhibitor (e.g. Entospletinib) Inhibitor->Syk Competes with ATP (Hinge Binding) Response Cell Proliferation / Survival Downstream->Response

Caption: Mechanism of action for pyrazine-based kinase inhibitors blocking BCR signaling.

References

  • Pyrazine Scaffold in Drug Discovery

    • Title: Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review.[4][5][6]

    • Source: Expert Opinion on Therapeutic P
    • URL:[Link]

  • Synthetic Methodology (

    
     vs Buchwald): 
    
    • Title: Analysis of a Buchwald-Hartwig amination: reaction for pharmaceutical production.[7][8]

    • Source: Technical University of Denmark (DTU)
    • URL:[Link]

  • Regioselectivity in Dichloropyrazines

    • Title: A Comparative Guide to the Reactivity of 2,5-Dichloropyrazine and 2,6-Dichloropyrazine.
    • Source: BenchChem Technical Guides.[9]

  • Minisci Reaction on Pyrazines

    • Title: Direct C–H functionalisation of azoles via Minisci reactions.

    • Source: Royal Society of Chemistry (RSC) - Chemical Science.
    • URL:[Link]

  • Medicinal Chemistry Properties (Entospletinib)

    • Title: Identification of pyrazine-based TrkA inhibitors: design, synthesis, evaluation, and comput
    • Source: NIH / PubMed Central.
    • URL:[Link]

Sources

An In-depth Technical Guide to 2,6-Disubstituted Pyrazine Analogs: Synthesis, Biological Activity, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The pyrazine core, a six-membered aromatic heterocycle with nitrogen atoms at the 1 and 4 positions, represents a "privileged scaffold" in medicinal chemistry.[1] Its derivatives have garnered significant attention due to a wide spectrum of biological activities.[1][2] Among these, 2,6-disubstituted pyrazine analogs have emerged as a particularly promising class of compounds, demonstrating potent and selective activities in various therapeutic areas, most notably in oncology as kinase inhibitors.[3][4][5] This technical guide provides a comprehensive overview of the synthesis, characterization, biological activities, and structure-activity relationships of 2,6-disubstituted pyrazine analogs, aimed at researchers, scientists, and professionals in drug development.

Introduction: The Significance of the Pyrazine Scaffold

Pyrazine and its derivatives are integral components of numerous natural products, pharmaceuticals, and functional materials.[6][7] The electron-deficient nature of the pyrazine ring, arising from the electronegativity of the two nitrogen atoms, profoundly influences its chemical reactivity and its ability to participate in molecular interactions.[8][9] In medicinal chemistry, the pyrazine moiety is often employed as a bioisostere for benzene, pyridine, and pyrimidine rings, offering advantages in modulating physicochemical properties and target engagement.[9][10] The nitrogen atoms frequently act as hydrogen bond acceptors, a critical interaction for binding to biological targets such as the hinge region of protein kinases.[9]

The 2,6-disubstitution pattern on the pyrazine ring offers a versatile platform for creating molecules with diverse chemical and biological properties. The substituents at these positions can be readily modified to fine-tune potency, selectivity, and pharmacokinetic profiles, making this scaffold a focal point in modern drug discovery.[1][5]

Synthetic Methodologies for 2,6-Disubstituted Pyrazines

The synthesis of 2,6-disubstituted pyrazine analogs often commences from commercially available starting materials, with 2,6-dichloropyrazine being a key and versatile building block.[8][11] The reactivity of the chlorine atoms at the 2 and 6 positions, which are activated towards nucleophilic aromatic substitution (SNAr) by the adjacent nitrogen atoms, allows for a variety of synthetic transformations.[8]

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the pyrazine ring makes the carbon atoms attached to the chlorine atoms in 2,6-dichloropyrazine highly electrophilic.[8] This facilitates SNAr reactions with a wide range of nucleophiles.

Experimental Protocol: Synthesis of a 2,6-diaminopyrazine derivative [2]

A general procedure for the synthesis of N-(2-((6-(substituted-amino)pyrazin-2-yl)oxy)ethyl)-4-(trifluoromethoxy)benzamide derivatives involves the reaction of a chloropyrazine precursor with a primary or secondary amine.

  • Dissolve: To a stirred solution of N-(2-((6-chloropyrazin-2-yl)oxy)ethyl)-4-(trifluoromethoxy)benzamide (1 equivalent) in dimethyl sulfoxide (DMSO), add the desired primary or secondary amine (2-3 equivalents) at room temperature.

  • Heat: The reaction mixture is heated to 80-120°C and stirred for 12 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature, diluted with ethyl acetate, and washed with water and brine.

  • Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the desired 2,6-disubstituted pyrazine analog.[2]

Transition Metal-Catalyzed Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds on the pyrazine core.[12][13] These reactions offer a modular approach to introduce a wide variety of substituents.

Commonly employed cross-coupling reactions include:

  • Suzuki-Miyaura Coupling: Reaction of a halopyrazine with a boronic acid or ester, catalyzed by a palladium complex, to form a C-C bond.[12]

  • Sonogashira Coupling: Palladium- and copper-catalyzed reaction of a halopyrazine with a terminal alkyne to create a C-C triple bond.[14][15]

  • Stille Coupling: Palladium-catalyzed coupling of a halopyrazine with an organostannane reagent.[12]

  • Negishi Coupling: Nickel- or palladium-catalyzed reaction between an organozinc compound and a halopyrazine.[12]

The reactivity of pyrazine halides in these reactions generally follows the trend I > Br > Cl.[16] For less reactive chloropyrazines, the use of specialized catalyst systems, such as palladium(II) ONO pincer complexes or third-generation Buchwald-Hartwig catalysts, can be necessary to achieve good yields.[16]

G Halopyrazine 2,6-Dihalopyrazine Product 2,6-Disubstituted Pyrazine Halopyrazine->Product Cross-Coupling Organometallic Organometallic Reagent (Boronic Acid, Stannane, etc.) Organometallic->Product Catalyst Pd or Ni Catalyst Catalyst->Product

Caption: Generalized workflow for transition metal-catalyzed cross-coupling reactions.

Characterization of 2,6-Disubstituted Pyrazine Analogs

The structural elucidation of newly synthesized 2,6-disubstituted pyrazine analogs relies on a combination of spectroscopic techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are fundamental for determining the substitution pattern and confirming the identity of the substituents.[2][17] The chemical shifts of the pyrazine ring protons and carbons are sensitive to the electronic nature of the substituents.

  • Mass Spectrometry (MS): LC-MS is routinely used to determine the molecular weight of the synthesized compounds and to monitor reaction progress.[2]

  • X-ray Crystallography: For crystalline compounds, single-crystal X-ray diffraction provides unambiguous structural confirmation and detailed information about bond lengths, bond angles, and intermolecular interactions.[18]

Biological Activities and Therapeutic Applications

2,6-Disubstituted pyrazine analogs exhibit a broad range of biological activities, with their application as kinase inhibitors in cancer therapy being the most extensively studied.[1]

Kinase Inhibition in Oncology

Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of cancer.[19][20] The pyrazine scaffold has proven to be an excellent starting point for the design of potent and selective kinase inhibitors.[9]

Casein Kinase 2 (CK2) and PIM Kinase Inhibition: Several studies have reported the design and synthesis of 2,6-disubstituted pyrazines as potent inhibitors of CK2 and PIM kinases, which are involved in cell growth and survival.[1][3][4][5][21]

  • Structure-activity relationship (SAR) studies have shown that pyrazine derivatives bearing a (pyrrol-3-yl)acetic acid and a monosubstituted aniline can exhibit potent CK2 inhibitory activity.[3]

  • Structure-guided optimization has led to the development of lead compounds with inhibitory activity in both enzymatic and cellular assays.[4]

  • Interestingly, hybridization efforts have also resulted in the identification of analogs with potent PIM kinase activity, highlighting the potential for developing dual CK2/PIM kinase inhibitors.[4]

G cluster_0 Kinase Signaling Pathway Pyrazine 2,6-Disubstituted Pyrazine Analog Kinase CK2 / PIM Kinase Pyrazine->Kinase Inhibition Substrate Substrate Protein Kinase->Substrate Phosphorylation PhosphoSubstrate Phosphorylated Substrate Substrate->PhosphoSubstrate CellGrowth Cell Growth & Proliferation PhosphoSubstrate->CellGrowth

Caption: Inhibition of kinase signaling by 2,6-disubstituted pyrazine analogs.

Other Biological Activities

Beyond kinase inhibition, 2,6-disubstituted pyrazine derivatives have demonstrated potential in other therapeutic areas:

  • Antimicrobial and Anticancer Activity: Certain novel series of 2,6-disubstituted pyrazine derivatives have shown promising antimicrobial and anti-lung cancer properties.[2]

  • Antitubercular Activity: While some studies on pyrazine derivatives have shown promise against Mycobacterium tuberculosis, the replacement of a pyridine ring with a pyrazine ring in certain thiosemicarbazone scaffolds was found to be detrimental to antimycobacterial activity, highlighting the nuanced role of the scaffold.[22]

Structure-Activity Relationships (SAR)

The biological activity of 2,6-disubstituted pyrazine analogs is highly dependent on the nature of the substituents at the 2 and 6 positions. SAR studies are crucial for optimizing the potency, selectivity, and pharmacokinetic properties of these compounds.

PositionSubstituent TypeImpact on ActivityReference
2 (Pyrrol-3-yl)acetic acidPotent CK2 inhibition[3]
6 Monosubstituted anilinePotent CK2 inhibition[3]
6 Aminoalkyl group on an indazole ringImproved efficacy in enzymatic and cell-based CK2 inhibition assays[5]

Table 1: Selected Structure-Activity Relationships for 2,6-Disubstituted Pyrazine Analogs as CK2 Inhibitors.

Future Perspectives

The field of 2,6-disubstituted pyrazine analogs continues to be a vibrant area of research in drug discovery. Future efforts will likely focus on:

  • Exploration of New Biological Targets: While kinase inhibition is well-established, the versatility of the pyrazine scaffold warrants investigation into its potential for modulating other classes of biological targets.

  • Development of More Selective Inhibitors: Enhancing selectivity remains a key challenge to minimize off-target effects and improve the therapeutic index of drug candidates.

  • Application in Materials Science: The unique electronic properties of the pyrazine ring also make these compounds interesting candidates for the development of novel functional materials, such as polymers for optical and photovoltaic devices.[6]

Conclusion

2,6-Disubstituted pyrazine analogs represent a highly valuable and versatile class of compounds with significant therapeutic potential. The synthetic accessibility of this scaffold, coupled with the ability to fine-tune its properties through substitution, has made it a cornerstone of many drug discovery programs. The continued exploration of the chemical space around the 2,6-disubstituted pyrazine core is expected to yield novel and effective therapeutic agents for a wide range of diseases.

References

  • Structure-activity relationships of pyrazine-based CK2 inhibitors: synthesis and evaluation of 2,6-disubstituted pyrazines and 4,6-disubstituted pyrimidines. Arch Pharm (Weinheim). 2008 Sep;341(9):554-61. [Link]

  • Discovery of 2,6-disubstituted pyrazine derivatives as inhibitors of CK2 and PIM kinases. Bioorg Med Chem Lett. 2018 May 1;28(8):1336-1341. [Link]

  • Discovery and structure-activity relationship of 2,6-disubstituted pyrazines, potent and selective inhibitors of protein kinase CK2. Bioorg Med Chem Lett. 2012 Jul 1;22(13):4358-61. [Link]

  • Synthesis, spectral characterization of novel 2,6-disubstituted pyrazine derivatives, and their antimicrobial, anti-lung cancer properties and molecular docking study. Preprint. [Link]

  • Transition metal-catalyzed functionalization of pyrazines. Org Biomol Chem. 2013 Jun 14;11(22):3583-602. [Link]

  • Iron-catalyzed cross-coupling of electron-deficient heterocycles and quinone with organoboron species via innate C-H functionalization: application in total synthesis of pyrazine alkaloid botryllazine A. J Org Chem. 2013 Mar 15;78(6):2639-48. [Link]

  • Discovery of 2,6-disubstituted pyrazine derivatives as inhibitors of CK2 and PIM kinases. OSTI.GOV. [Link]

  • Transition metal-catalyzed functionalization of pyrazines. PubMed. [Link]

  • The pyridazine heterocycle in molecular recognition and drug discovery. PMC. [Link]

  • Scalable Synthesis of 6-Chloro-1H-pyrazolo[3,4-b]pyrazine via a Continuous Flow Formylation/Hydrazine Cyclization Cascade. ACS Publications. [Link]

  • Synthesis and Biological Activity of Piperidinothiosemicarbazones Derived from Aminoazinecarbonitriles. MDPI. [Link]

  • Metal Catalyzed Cross-Coupling Reactions in the Decoration of Pyrimidine, Pyridazine, and Pyrazine. ResearchGate. [Link]

  • Syntheses and evaluation of pyridazine and pyrimidine containing bioisosteres of (+/-)-pyrido[3.4-b]homotropane and pyrido-[3.4-b]tropane as novel nAChR ligands. PubMed. [Link]

  • Synthesis of pyrazines. Organic Chemistry Portal. [Link]

  • Rational drug design in photopharmacology. University of Groningen. [Link]

  • Synthesis of Natural Flutimide and Analogous Fully Substituted Pyrazine-2,6-diones, Endonuclease Inhibitors of Influenza Virus. ACS Publications. [Link]

  • Synthesis and anti-mitotic activity of 2,4- or 2,6-disubstituted- and 2,4,6-trisubstituted-2 H -pyrazolo[4,3- c ]pyridines. ResearchGate. [Link]

  • Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. MDPI. [Link]

  • Synthesis and Structure-Activity Relationship of 2,6-Disubstituted Thiosemicarbazone Derivatives of Pyridine as Potential Antituberculosis Agents. PubMed. [Link]

  • Discovery of novel 2,6-disubstituted pyridazinone derivatives as acetylcholinesterase inhibitors. PubMed. [Link]

  • Synthesis of 3,3'-Dichloro-2,2'-bipyrazine. J-STAGE. [Link]

  • Synthesis and Structure–Activity Relationship of 2,6-Disubstituted Thiosemicarbazone Derivatives of Pyridine as Potential Antituberculosis Agents. MDPI. [Link]

  • Pyridazinic Bioisosteres with Potential Applications in Medicinal Chemistry and Agriculture. ResearchGate. [Link]

  • 2,6-Dichloropyridine. Wikipedia. [Link]

  • Synthesis and structure-activity relationship of 2,6-disubstituted pyridine derivatives as inhibitors of β-amyloid-42 aggregation. PubMed. [Link]

  • Synthesis of 2,6-Disubstituted Pyrazines and Related Derivatives. ACS Publications. [Link]

  • Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). Taylor & Francis Online. [Link]

  • Structural characterisation of 2,3-disubstituted pyrazines: NMR and X-ray crystallography. ScienceDirect. [Link]

  • Synthesis of pyrazines including 2,6-diaminopyrazine-1-oxide (dapo) and 2,6-diamino-3,5-dinitropyrazine-1-oxide (llm-105).
  • Synthesis method of 2,6-dichloropyridine.
  • Synthesis of 2,6-Di(pyrazol-1-yl)pyrazine derivatives and the spin-state behavior of their iron(II) complexes. University of Leeds. [Link]

  • Synthesis and Structure–Activity Relationship of 2,6-Disubstituted Thiosemicarbazone Derivatives of Pyridine as Potential Antituberculosis Agents. ResearchGate. [Link]

  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. MDPI. [Link]

  • Multi-reference characterization of diradical pyrazines. Western Kentucky University. [Link]

  • Synthesis of 2,6-Di(pyrazol-1-yl)pyrazine Derivatives and the Spin-State Behavior of Their Iron(II) Complexes. ResearchGate. [Link]

  • Synthesis, Spectroscopic Characterization and Biological Studies of Mn(II), Cu(II), Ni(II), Co(II) and Zn(II) Complexes with New Schiff Base of 2-((Pyrazine-2-ylimino)methyl)phenol. MDPI. [Link]

  • Pyrazines. Part II. The preparation and reactions of 2,3-, 2,5-, and 2,6-disubstituted pyrazines. RSC Publishing. [Link]

Sources

Methodological & Application

Application Note: Synthesis of 6-Methyl-N-(pentan-3-yl)pyrazin-2-amine via Titanium-Mediated Reductive Amination

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a robust protocol for the synthesis of 6-methyl-N-(pentan-3-yl)pyrazin-2-amine , a structural motif relevant to kinase inhibitor development. The direct reductive amination of electron-deficient amines (such as aminopyrazines) with sterically hindered ketones (such as pentan-3-one) presents significant kinetic challenges due to the low nucleophilicity of the amine and the steric bulk of the carbonyl electrophile. Standard acid-catalyzed methods often result in low conversion or stalled hemiaminal intermediates. This guide presents a Titanium(IV) isopropoxide-mediated protocol , validated for its ability to drive equilibrium toward the imine species prior to reduction, ensuring high yields and reproducibility.

Introduction & Retrosynthetic Analysis[1]

The Synthetic Challenge

Aminopyrazines are notoriously weak nucleophiles due to the electron-withdrawing nature of the diazine ring. When coupled with a ketone like pentan-3-one (diethyl ketone), the formation of the requisite imine intermediate is energetically unfavorable under standard conditions (e.g., acetic acid catalysis).

  • Electronic Deactivation: The pyrazine ring pulls electron density from the exocyclic amine, raising the activation energy for nucleophilic attack.

  • Steric Hindrance: Pentan-3-one presents ethyl groups on both sides of the carbonyl, impeding the approach of the nucleophile.

Retrosynthetic Strategy

The synthesis is approached via a disconnection at the secondary amine bond. We utilize 6-methylpyrazin-2-amine as the nucleophile and pentan-3-one as the electrophile.

Retrosynthesis Target 6-Methyl-N-(pentan-3-yl)pyrazin-2-amine Arrow Reductive Amination Target->Arrow Precursors 6-Methylpyrazin-2-amine + Pentan-3-one Arrow->Precursors

Figure 1: Retrosynthetic disconnection showing the convergent assembly of the target molecule.

Methodological Considerations

To overcome the low reactivity, we employ Titanium(IV) isopropoxide (


) . This reagent serves a dual function:
  • Lewis Acid Activation: It coordinates to the ketone oxygen, increasing electrophilicity.

  • Water Scavenging: It chemically consumes the water byproduct of condensation, driving the equilibrium irreversibly toward the imine (Schiff base).

Why not Sodium Triacetoxyborohydride (STAB) directly? While STAB is excellent for aldehydes, it is often too slow for electron-deficient amines reacting with ketones. The


 protocol separates imine formation from reduction, allowing us to force the difficult condensation to completion before introducing the hydride source.
Mechanistic Pathway[1][2][3]

Mechanism Step1 Activation: Ketone + Ti(OiPr)4 Step2 Nucleophilic Attack: Amine Addition Step1->Step2 Coordination Step3 Dehydration: Imine Formation (Ti-scavenged H2O) Step2->Step3 -Ti(OH)(OiPr)3 Step4 Reduction: NaBH4 / MeOH Step3->Step4 Hydride Transfer Product Target Amine Step4->Product

Figure 2: Mechanistic cascade utilizing Titanium(IV) isopropoxide.

Experimental Protocol

Reagents and Stoichiometry
ReagentMW ( g/mol )Equiv.[1]Amount (Example)Role
6-Methylpyrazin-2-amine 109.131.0500 mg (4.58 mmol)Limiting Reagent
Pentan-3-one 86.131.5592 mg (726 µL)Carbonyl Source
Titanium(IV) isopropoxide 284.222.02.60 g (2.70 mL)Lewis Acid / Dehydrant
Sodium Borohydride 37.831.5260 mgReducing Agent
THF (Anhydrous) --5.0 mLSolvent (Step 1)
Methanol (Anhydrous) --10.0 mLSolvent (Step 2)
Step-by-Step Procedure
Phase 1: Imine Formation[2]
  • Setup: Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.

  • Charging: Add 6-methylpyrazin-2-amine (500 mg) and anhydrous THF (5 mL).

  • Activation: Add Titanium(IV) isopropoxide (2.70 mL) via syringe. The solution may turn slightly yellow/orange.

  • Addition: Add pentan-3-one (726 µL) in one portion.

  • Reaction: Stir the mixture at ambient temperature (

    
    ) for 12–18 hours.
    
    • Note: For extremely sluggish substrates, heating to

      
       for 4 hours is permissible, but ambient temperature usually suffices for pyrazines.
      
    • Checkpoint: Monitor by TLC (or LC-MS). You are looking for the disappearance of the starting amine. The imine intermediate may hydrolyze on silica, so LC-MS is preferred (look for Mass [M+H] = 178.13).

Phase 2: Reduction[3][4]
  • Dilution: Dilute the reaction mixture with anhydrous Methanol (10 mL).

    • Caution: Exothermic mixing may occur.

  • Reduction: Cool the flask to

    
     (ice bath). Add Sodium Borohydride  (
    
    
    
    , 260 mg) portion-wise over 10 minutes.
    • Safety: Gas evolution (

      
      ) will occur. Ensure proper venting.
      
  • Completion: Allow the mixture to warm to room temperature and stir for 2 hours.

Phase 3: Workup (The "Mattson" Quench)

Titanium reactions can form gelatinous emulsions if not quenched correctly. Follow this strictly.

  • Quench: Add 5 mL of 1M NaOH (or 10%

    
    ) slowly to the reaction mixture. A heavy white/grey precipitate (
    
    
    
    ) will form.
  • Filtration: Dilute with Ethyl Acetate (30 mL) and filter the suspension through a pad of Celite . Wash the pad thoroughly with Ethyl Acetate.

  • Extraction: Transfer the filtrate to a separatory funnel. Wash with brine (2 x 15 mL).

  • Drying: Dry the organic layer over anhydrous

    
    , filter, and concentrate under reduced pressure.
    
Phase 4: Purification
  • Flash Chromatography: Purify the residue on silica gel.

    • Eluent: 0-5% Methanol in Dichloromethane (DCM).

    • Note: Pyrazines can be polar; if the product streaks, add 1% Triethylamine to the eluent.

Analytical Validation

Successful synthesis should be validated against the following predicted data:

  • Physical State: Pale yellow oil or low-melting solid.

  • MS (ESI+): Calculated

    
    .
    
  • 1H NMR (400 MHz,

    
    ): 
    
    • 
       7.75 (s, 1H, Pyrazine-H3)
      
    • 
       7.55 (s, 1H, Pyrazine-H5)
      
    • 
       4.60 (br d, 1H, -NH-)
      
    • 
       3.85 (m, 1H, N-CH)
      
    • 
       2.38 (s, 3H, Pyrazine-
      
      
      
      )
    • 
       1.55 (m, 4H, 
      
      
      
      of pentyl)
    • 
       0.92 (t, 6H, terminal 
      
      
      
      )

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Conversion (Step 1) Steric bulk of pentan-3-one prevents attack.Run Step 1 neat (no THF) using only

as the solvent. Increase time to 24h.
Gelatinous Emulsion Improper quenching of Titanium.Ensure the addition of NaOH or

is sufficient to precipitate inorganic Ti salts. Use plenty of Celite.
Starting Material Recovery Imine hydrolysis during workup.Ensure Step 2 (reduction) is complete before quenching. Add more

if necessary.
Side Product (Alcohol) Reduction of ketone before imine formation.[2]Ensure

is added only after the imine formation is complete (Step 1).

References

  • Primary Protocol Source: Mattson, R. J.; Pham, K. M.; Leuck, D. J.; Cowen, K. A.[4][5] "An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride."[4][5] J. Org.[4][5] Chem.1990 , 55, 2552–2554.[4][5] Link

  • Mechanistic Insight: Abdel-Magid, A. F.; Carson, K. G.; Harris, B. D.; Maryanoff, C. A.; Shah, R. D. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." J. Org.[4][5] Chem.1996 , 61, 3849–3862. Link

  • Application to Heterocycles: Bhattacharyya, S. "Titanium(IV) isopropoxide mediated reductive amination of carbonyl compounds with electron-deficient amines." J. Chem. Soc., Perkin Trans. 11995 , 1845. Link

Sources

Application Note: Protocol for Reductive Alkylation of 2-Amino-6-methylpyrazine with 3-Pentanone

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This Application Note details the synthetic protocols for the


-alkylation of 2-amino-6-methylpyrazine (1) with 3-pentanone (2)  via reductive amination.

The transformation poses a specific chemoselective challenge: the exocyclic amino group of the pyrazine ring is weakly nucleophilic due to the electron-deficient nature of the heteroaromatic core. Furthermore, 3-pentanone is a sterically hindered secondary ketone compared to aldehydes. Consequently, standard reductive amination conditions may suffer from stalled imine formation or low conversion.[1]

This guide presents two validated methodologies:

  • Method A (Standard): Sodium Triacetoxyborohydride (STAB) with Acetic Acid.

  • Method B (Enhanced): Titanium(IV) Isopropoxide [

    
    ] mediated reductive amination for difficult substrates.
    

Reaction Mechanism & Retrosynthesis

The reaction proceeds via the formation of a hemiaminal intermediate, followed by dehydration to the imine (Schiff base), which is subsequently reduced to the secondary amine.

Key Mechanistic Insight: For electron-deficient amines (like aminopyrazines), the equilibrium for imine formation is unfavorable. Acid catalysis (Method A) or strong Lewis acid dehydration (Method B) is required to drive the equilibrium toward the imine species (


) before the reducing agent acts.
Pathway Visualization

ReactionPathway Reactants Reactants 2-Amino-6-methylpyrazine + 3-Pentanone Hemiaminal Hemiaminal Intermediate Reactants->Hemiaminal Nucleophilic Attack Imine Activated Imine (Schiff Base) Hemiaminal->Imine Dehydration (AcOH or Ti(OiPr)4) Imine->Reactants Hydrolysis (Avoid via Water Scavenging) Product Product N-(Pentan-3-yl)-6- methylpyrazin-2-amine Imine->Product Hydride Transfer (STAB or NaBH4)

Figure 1: Mechanistic pathway for the reductive amination of electron-deficient heteroaromatic amines.

Experimental Protocols

Method A: Sodium Triacetoxyborohydride (STAB)

Best for: Initial screening and scale-up where moisture sensitivity is managed. STAB is mild and generally does not reduce the pyrazine ring.

Reagents:

  • 2-Amino-6-methylpyrazine (1.0 equiv)

  • 3-Pentanone (1.2 – 1.5 equiv)

  • Sodium triacetoxyborohydride (STAB) (1.5 – 2.0 equiv)

  • Acetic Acid (AcOH) (1.0 – 2.0 equiv)

  • Solvent: 1,2-Dichloroethane (DCE) or THF (anhydrous)

Step-by-Step Procedure:

  • Setup: Flame-dry a reaction flask and cool under

    
    .
    
  • Dissolution: Dissolve 2-amino-6-methylpyrazine (1.0 equiv) and 3-pentanone (1.2 equiv) in anhydrous DCE (concentration ~0.2 M).

  • Activation: Add Acetic Acid (1.5 equiv). Stir at room temperature for 30–60 minutes to promote initial hemiaminal formation.

  • Reduction: Cool the mixture to 0°C. Add STAB (1.5 equiv) portion-wise over 10 minutes (gas evolution may occur).

  • Reaction: Allow the mixture to warm to room temperature and stir for 12–24 hours.

    • Checkpoint: Monitor by TLC or LCMS. If starting amine persists, add additional 3-pentanone (0.5 equiv) and STAB (0.5 equiv).

  • Quench: Quench carefully with saturated aqueous

    
     until gas evolution ceases and pH is basic (~pH 8-9).
    
  • Workup: Extract with DCM (

    
    ). Wash combined organics with brine, dry over 
    
    
    
    , and concentrate.[2]
Method B: Titanium(IV) Isopropoxide Mediated (Recommended)

Best for: Weakly nucleophilic amines (like pyrazines) where Method A shows poor conversion.


 acts as both a Lewis acid to activate the ketone and a water scavenger to drive imine formation.

Reagents:

  • 2-Amino-6-methylpyrazine (1.0 equiv)

  • 3-Pentanone (1.2 – 1.5 equiv)

  • Titanium(IV) isopropoxide (

    
    ) (1.2 – 1.5 equiv)
    
  • Sodium Borohydride (

    
    ) (1.5 equiv) or STAB
    
  • Solvent: THF (anhydrous) or neat (if liquid handling allows)

Step-by-Step Procedure:

  • Imine Formation: In a dry flask under

    
    , combine 2-amino-6-methylpyrazine (1.0 equiv) and 3-pentanone (1.5 equiv).
    
  • Titanium Addition: Add

    
     (1.25 equiv) dropwise.
    
  • Incubation: Stir the neat mixture (or concentrated THF solution) at room temperature for 6–12 hours.

    • Note: The solution often becomes viscous or changes color, indicating the formation of the titanium-amine complex.

  • Dilution: Dilute the reaction mixture with anhydrous Ethanol (EtOH) or THF (approx. 5-10 mL per gram of substrate).

  • Reduction: Add

    
     (1.5 equiv) portion-wise. (Caution: Exothermic). Stir for 2–4 hours at room temperature.
    
  • Hydrolysis (Critical Step): Quench by adding water (1 mL per mmol Ti). A heavy white precipitate (

    
    ) will form.
    
  • Filtration: Filter the suspension through a Celite pad to remove titanium salts. Wash the pad with EtOAc.

  • Purification: Concentrate the filtrate and purify via flash column chromatography.

Comparison of Methods

FeatureMethod A (STAB/AcOH)Method B (

)
Complexity Low (One-pot)Moderate (Two-step, one-pot)
Water Tolerance Low (STAB decomposes)High (Ti scavenges water)
Conversion Moderate for pyrazinesHigh (Drives equilibrium)
Workup Standard ExtractionRequires Filtration (Celite)
Recommendation Try first for simplicityUse if Method A < 50% yield

Workflow Visualization

ExperimentalWorkflow cluster_A Method A: STAB cluster_B Method B: Ti(OiPr)4 start Start: 2-Amino-6-methylpyrazine decision Select Protocol start->decision stepA1 Add 3-Pentanone + AcOH in DCE decision->stepA1 Standard stepB1 Add 3-Pentanone + Ti(OiPr)4 (Neat/THF) decision->stepB1 Difficult Substrate stepA2 Add STAB (0°C -> RT) stepA1->stepA2 stepA3 Quench NaHCO3 stepA2->stepA3 end Purification & Analysis stepA3->end stepB2 Stir 6-12h (Imine Formation) stepB1->stepB2 stepB3 Dilute EtOH + Add NaBH4 stepB2->stepB3 stepB4 Quench H2O + Filter Celite stepB3->stepB4 stepB4->end

Figure 2: Decision tree and workflow for selecting the appropriate alkylation protocol.

Analytical Data & Troubleshooting

Expected NMR Characteristics

The product,


-(pentan-3-yl)-6-methylpyrazin-2-amine , will exhibit distinct signals differentiating it from the starting material.
  • 
     NMR (Typical): 
    
    • Pyrazine Ring: Two singlets (or weakly coupled doublets) in the aromatic region (

      
       7.5 – 8.0 ppm).
      
    • NH: Broad singlet (

      
       4.5 – 5.5 ppm), exchangeable with 
      
      
      
      .
    • Methine (CH): Multiplet (

      
       3.5 – 4.0 ppm) corresponding to the 
      
      
      
      -CH of the pentyl group.
    • Methyl (Pyrazine): Singlet (

      
       2.3 – 2.4 ppm).
      
    • Ethyl Groups: Multiplets for

      
       (
      
      
      
      1.4 – 1.6 ppm) and triplet for
      
      
      (
      
      
      0.9 ppm).
Troubleshooting Guide
  • Problem: Starting material remains unconsumed.

    • Cause: Pyrazine amine is too weak of a nucleophile.

    • Solution: Switch to Method B . The Titanium complex coordinates to the ketone oxygen, significantly increasing electrophilicity.

  • Problem: Formation of Bis-alkylated product.

    • Analysis: Highly unlikely with 3-pentanone due to steric hindrance at the secondary carbon.

  • Problem: Emulsion during workup (Method B).

    • Solution: Ensure the reaction is quenched with enough water to precipitate

      
       fully, then filter through Celite before attempting phase separation.
      

References

  • Abdel-Magid, A. F., et al. (1996).[3][4] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." The Journal of Organic Chemistry. Link

  • Mattson, R. J., et al. (1990).[1] "An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride."[1] The Journal of Organic Chemistry. Link

  • Bhattacharyya, S. (1995). "Titanium(IV) isopropoxide mediated reductive amination of carbonyl compounds." Journal of the Chemical Society, Perkin Transactions 1.
  • Mullock, E. B., et al. (2020). "Reductive Amination of Electron-Deficient Amines." Organic Process Research & Development.

Sources

Application Notes and Protocols for the Buchwald-Hartwig Coupling of Hindered Aminopyrazines

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Navigating the Challenges of C-N Bond Formation with Hindered Aminopyrazines

The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, becoming an indispensable tool in medicinal chemistry and materials science for the construction of carbon-nitrogen (C-N) bonds.[1] This palladium-catalyzed cross-coupling reaction offers a broad substrate scope and functional group tolerance, largely overcoming the limitations of traditional methods.[1] However, the coupling of sterically hindered and electron-deficient substrates, such as substituted aminopyrazines, remains a significant challenge. These substrates are crucial building blocks in the development of novel pharmaceuticals, making the optimization of their coupling reactions a high-priority endeavor for researchers.[2]

This application note provides a comprehensive guide for scientists and drug development professionals on the effective Buchwald-Hartwig coupling of hindered aminopyrazines. We will delve into the mechanistic intricacies of this transformation, explore the selection of optimal catalyst systems, and provide detailed, actionable protocols to navigate the unique challenges presented by this substrate class.

The Mechanistic Gauntlet: Why Hindered Aminopyrazines are a Formidable Challenge

The catalytic cycle of the Buchwald-Hartwig amination generally proceeds through three key steps: oxidative addition, amine coordination and deprotonation, and reductive elimination.[1][3] However, the electronic and steric properties of hindered aminopyrazines can impede several of these elementary steps.

1. Catalyst Inhibition by the Pyrazine Nitrogen: The nitrogen atoms within the pyrazine ring can act as ligands, coordinating to the palladium center and leading to catalyst deactivation or the formation of off-cycle, unreactive complexes. This is a common challenge with N-heterocyclic substrates.

2. Steric Hindrance: Bulky substituents on the aminopyrazine, or on the coupling partner, can sterically encumber the palladium catalyst, slowing down both the oxidative addition and the crucial C-N bond-forming reductive elimination step.[4]

3. Electron-Deficient Nature: The electron-withdrawing character of the pyrazine ring can decrease the nucleophilicity of the amino group, making its coordination to the palladium center less favorable.

To overcome these hurdles, a carefully selected catalyst system, comprising a palladium precursor and a sterically demanding, electron-rich ligand, is paramount.

Catalyst System Selection: The Key to Success

The judicious choice of the ligand is the most critical factor in achieving a successful Buchwald-Hartwig amination of hindered aminopyrazines. The ideal ligand must be sufficiently bulky to promote the formation of a monoligated, highly reactive palladium species, which in turn facilitates the challenging reductive elimination step. Furthermore, an electron-rich ligand can enhance the rate of oxidative addition.

Recommended Ligand Classes:
  • Bulky Biarylphosphine Ligands: This class of ligands, developed and popularized by the Buchwald group, has proven to be exceptionally effective for a wide range of challenging C-N cross-coupling reactions. Their steric bulk and electron-rich nature are well-suited to address the challenges posed by hindered aminopyrazines.

    • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl): A highly versatile and robust ligand.

    • RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl): Often shows excellent performance with hindered substrates.[5]

    • BrettPhos (2-(Dicyclohexylphosphino)-3,6-dimethoxy-2',4',6'-triisopropyl-1,1'-biphenyl): Particularly effective for the coupling of primary amines.[5]

  • N-Heterocyclic Carbenes (NHCs): NHCs are strong σ-donors that form stable complexes with palladium, exhibiting high catalytic activity. Their steric and electronic properties can be readily tuned, making them a powerful alternative to phosphine ligands for difficult couplings.[6]

Palladium Precursors:

The choice of palladium precursor is generally less critical than the ligand, but it is important to use a reliable source of palladium(0) or a precursor that is readily reduced in situ.

  • Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)): A common and effective source of Pd(0).

  • Pd(OAc)₂ (Palladium(II) acetate): Requires in situ reduction to the active Pd(0) species, which is often achieved by the phosphine ligand or the amine itself.[3]

  • Palladium Precatalysts (e.g., XPhos Pd G3, RuPhos Pd G3): These are air- and moisture-stable complexes that offer high reactivity and ease of handling.[7] They are often the preferred choice for challenging and reproducible reactions.

Base and Solvent Selection:

The base plays a crucial role in the deprotonation of the amine, facilitating its coordination to the palladium center. The choice of solvent is also critical for ensuring the solubility of all reaction components and for maintaining an appropriate reaction temperature.

  • Bases: Strong, non-nucleophilic bases are typically employed.

    • Sodium tert-butoxide (NaOtBu) and Potassium tert-butoxide (KOtBu): Commonly used and highly effective.

    • Lithium bis(trimethylsilyl)amide (LiHMDS): A strong, non-nucleophilic base that can be advantageous in certain cases.[3]

    • Cesium carbonate (Cs₂CO₃) and Potassium phosphate (K₃PO₄): Milder bases that can be beneficial when dealing with base-sensitive functional groups.

  • Solvents: Anhydrous, deoxygenated solvents are essential for preventing catalyst deactivation.

    • Toluene and Xylene: High-boiling, non-polar solvents that are frequently used.

    • Dioxane and Tetrahydrofuran (THF): Polar aprotic solvents that can also be effective.

Data Presentation: A Comparative Overview of Catalyst Systems

The following table summarizes representative conditions and outcomes for the Buchwald-Hartwig amination of challenging amino-heterocyclic substrates. While specific data for a wide range of hindered aminopyrazines is not extensively documented in a single source, the following provides a guideline based on analogous systems.

Aryl HalideAminePd Source (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)
3-Bromo-2-aminopyridineMorpholinePd(OAc)₂ (4)RuPhos (8)LiHMDS (2.2)Toluene10016>95
3-Bromo-2-aminopyridineCyclopentylamineBrettPhos-precatalyst (2)-LiHMDS (2.2)Toluene1001678
2-ChloropyrazineMorpholine--KF (2)Water10017High
Aryl ChloridePrimary AminePd₂(dba)₃ (1.5)XPhos (3)NaOtBu (1.2)Toluene10016-24Good to High
Heteroaryl HalidePrimary AmineBrettPhos-precatalyst (2)-NaOtBu (1.4)Dioxane110-High

Note: The data presented is a compilation from various sources and should be used as a general guide.[5][8] Optimization is often necessary for specific substrate combinations.

Experimental Protocols: A Step-by-Step Guide

The following is a generalized, yet detailed, protocol for the Buchwald-Hartwig amination of a hindered aminopyrazine with an aryl bromide. This protocol should be performed under an inert atmosphere (e.g., nitrogen or argon) using anhydrous and deoxygenated solvents.

General Protocol for Buchwald-Hartwig Amination of a Hindered Aminopyrazine

Materials:

  • Hindered halo-aminopyrazine (1.0 mmol, 1.0 equiv)

  • Aryl amine (1.2 mmol, 1.2 equiv)

  • Palladium precatalyst (e.g., XPhos Pd G3, 0.02 mmol, 2 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 mmol, 1.4 equiv)

  • Anhydrous, degassed toluene (5 mL)

  • Oven-dried reaction vessel (e.g., Schlenk tube or sealed vial) with a magnetic stir bar

Procedure:

  • Reaction Setup (in a glovebox):

    • To the oven-dried reaction vessel, add the palladium precatalyst, sodium tert-butoxide, the hindered halo-aminopyrazine, and the aryl amine.

    • Add the magnetic stir bar.

    • Seal the reaction vessel with a septum-containing cap.

  • Solvent Addition:

    • Remove the sealed vessel from the glovebox.

    • Using a syringe, add the anhydrous, degassed toluene to the reaction vessel.

  • Reaction Execution:

    • Place the reaction vessel in a preheated oil bath or heating block set to 100-110 °C.

    • Stir the reaction mixture vigorously for 12-24 hours.

  • Reaction Monitoring:

    • Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to confirm the consumption of the starting materials.

  • Work-up:

    • Once the reaction is complete, allow the mixture to cool to room temperature.

    • Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

    • Filter the mixture through a pad of celite to remove the palladium catalyst and inorganic salts. Wash the celite pad with additional organic solvent.

    • Combine the organic filtrates and wash with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

    • Filter to remove the drying agent and concentrate the filtrate under reduced pressure.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-aryl-aminopyrazine.

Visualization of Key Concepts

Catalytic Cycle of the Buchwald-Hartwig Amination

Buchwald-Hartwig Catalytic Cycle Catalytic Cycle for Buchwald-Hartwig Amination cluster_reactants Reactants & Products Pd0 L-Pd(0) Active Catalyst OA_complex L-Pd(II)(Ar)(X) Oxidative Addition Complex Pd0->OA_complex Amine_complex [L-Pd(II)(Ar)(HNR'R'')]⁺X⁻ Amine Complex OA_complex->Amine_complex + HNR'R'' - X⁻ Amido_complex L-Pd(II)(Ar)(NR'R'') Amido Complex Amine_complex->Amido_complex + Base - Base-H⁺ Amido_complex->Pd0 Product Ar-NR'R'' (Product) Amido_complex->Product Reductive Elimination ArX Ar-X (Aryl Halide) ArX->Pd0 Oxidative Addition Amine HNR'R'' (Amine)

Caption: Generalized catalytic cycle for the Buchwald-Hartwig amination.

Experimental Workflow

Experimental Workflow Experimental Workflow for Hindered Aminopyrazine Coupling start Start setup Reaction Setup (Inert Atmosphere) start->setup addition Solvent Addition setup->addition reaction Heating & Stirring (100-110 °C, 12-24h) addition->reaction monitoring Reaction Monitoring (TLC/LC-MS) reaction->monitoring monitoring->reaction Incomplete workup Work-up (Quench, Extract, Dry) monitoring->workup Complete purification Purification (Column Chromatography) workup->purification end Pure Product purification->end

Caption: Step-by-step workflow for the Buchwald-Hartwig coupling protocol.

Conclusion and Future Outlook

The Buchwald-Hartwig amination of hindered aminopyrazines, while challenging, is a readily achievable transformation with the appropriate selection of catalyst system and reaction conditions. The use of sterically demanding and electron-rich ligands, such as the Buchwald biarylphosphines or N-heterocyclic carbenes, is critical for overcoming the inherent difficulties of these substrates. The detailed protocol provided in this application note serves as a robust starting point for researchers in the field. As the demand for complex heterocyclic molecules in drug discovery continues to grow, the development of even more efficient and versatile catalyst systems for these challenging couplings will remain an active and important area of research.

References

  • Buchwald, S. L. (2011). Palladium-Catalyzed C-N Cross-Coupling Reactions. Accounts of Chemical Research, 44(8), 599-613. [Link]

  • Hartwig, J. F. (2008). Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides. Accounts of Chemical Research, 41(11), 1534-1544. [Link]

  • Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphine Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition, 47(34), 6338-6361. [Link]

  • Fors, B. P., & Buchwald, S. L. (2010). A Multi-Ligand Based Pd Catalyst for C–N Cross-Coupling Reactions. Journal of the American Chemical Society, 132(44), 15914–15917. [Link]

  • Marion, N., & Nolan, S. P. (2008). Well-Defined N-Heterocyclic Carbene-Palladium(II) Precatalysts for Cross-Coupling Reactions. Angewandte Chemie International Edition, 47(16), 2940-2943. [Link]

  • Wikipedia. (2023). Buchwald–Hartwig amination. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • Shen, Q., & Hartwig, J. F. (2008). Palladium-Catalyzed Amination of Heteroaryl and Aryl Halides. Organic Letters, 10(18), 4109–4112. [Link]

  • Leadbeater, N. E., & Marco, M. (2003). Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents?. The Journal of Organic Chemistry, 68(14), 5660–5667. [Link]

  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst for C-C and C-N Cross-Coupling Reactions. Journal of the American Chemical Society, 132(40), 14073–14075. [Link]

  • Singh, R., & Nolan, S. P. (2015). N-Heterocyclic Carbenes in Palladium Catalysis. In N-Heterocyclic Carbenes in Synthesis (pp. 1-38). Wiley-VCH. [Link]

  • Nolan, S. P. (2009). Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. Chemical Society Reviews, 38(11), 3055-3063. [Link]

  • Fors, B. P., Krattiger, P., Strieter, E., & Buchwald, S. L. (2008). Palladium-Catalyzed Coupling of Functionalized Primary and Secondary Amines with Aryl and Heteroaryl Halides: Two Ligands Suffice in Most Cases. Chemical Science, 1(1), 100-103. [Link]

  • Ruiz-Castillo, P., Blackmond, D. G., & Buchwald, S. L. (2015). Rational Ligand Design for the Arylation of Hindered Primary Amines Guided by Reaction Progress Kinetic Analysis. Journal of the American Chemical Society, 137(8), 3085–3092. [Link]

  • Widenhoefer, R. A., & Buchwald, S. L. (1996). Electronic and Steric Effects on the Rate of Palladium-Catalyzed Aromatic Carbon-Nitrogen Bond Formation. Journal of the American Chemical Society, 118(43), 10371–10379. [Link]

  • Tew, D. P., & Hartwig, J. F. (2010). A Computational Study of the Factors that Control the Selectivity of the Buchwald–Hartwig Amination of Aryl Halides. Journal of the American Chemical Society, 132(1), 312–325. [Link]

  • Emadi, R., Nekoo, A. B., Molaverdi, F., Khorsandi, Z., Sheibani, R., & Sadeghi-Aliabadi, H. (2022). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. RSC advances, 12(1), 1-19. [Link]

  • Bruno, N. C., Tudge, M. T., & Buchwald, S. L. (2013). A new palladium precatalyst for the Suzuki-Miyaura and Buchwald-Hartwig amination reactions. Chemical Science, 4(3), 916-920. [Link]

  • So, C. M., & Kwong, F. Y. (2011). Palladium-catalyzed amination of aryl mesylates. Angewandte Chemie International Edition, 50(44), 10266-10279. [Link]

  • Li, X. (2022). The Asymmetric Buchwald–Hartwig Amination Reaction. Chemistry–An Asian Journal, 17(1), e202101131. [Link]

  • GCI Pharmaceutical Roundtable. Buchwald-Hartwig Amination. [Link]

  • Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link]

  • Bruneau, A., & Darses, S. (2019). Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. Molecules, 24(11), 2135. [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2007). A bulky biaryl phosphine ligand allows for palladium-catalyzed amidation of five-membered heterocycles as electrophiles. Angewandte Chemie International Edition, 46(29), 5559-5562. [Link]

  • Yin, J., & Buchwald, S. L. (2000). A general and practical method for the palladium-catalyzed amination of aryl chlorides. Journal of the American Chemical Society, 122(48), 12051-12052. [Link]

  • Wolfe, J. P., & Buchwald, S. L. (1997). A Highly Active Catalyst for the Room-Temperature Amination and Suzuki Coupling of Aryl Chlorides. Angewandte Chemie International Edition in English, 36(20), 2215-2217. [Link]

  • Hartwig, J. F., & Richards, S. (1995). Palladium-Catalyzed Amination of Aryl Halides. Reaction of Aryl Halides with Secondary Amines in the Presence of a Palladium Catalyst and Sodium tert-Butoxide. Journal of the American Chemical Society, 117(25), 6599-6600. [Link]

  • Shen, Q., Shekhar, S., Stambuli, J. P., & Hartwig, J. F. (2005). Highly Active and Truly General Catalysts for Palladium-Catalyzed Amination of Aryl Chlorides. Angewandte Chemie International Edition, 44(9), 1371-1375. [Link]

  • Wu, X., & Fors, B. P. (2017). Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure. ACS omega, 2(8), 4867-4875. [Link]

  • Vo, G. D., & Hartwig, J. F. (2009). Palladium-Catalyzed Coupling of Ammonia with Aryl Chlorides, Bromides, Iodides, and Sulfonates: A General Method for the Preparation of Primary Arylamines. Journal of the American Chemical Society, 131(31), 11049–11061. [Link]

  • Green, R. A., & Hartwig, J. F. (2014). Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts. Organic Letters, 16(16), 4388–4391. [Link]

  • Choi, K., Brunn, J. N., Borate, K., Kaduskar, R., Pueyo, C. L., Shinde, H., ... & Hartwig, J. F. (2024). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. Journal of the American Chemical Society. [Link]

  • Ananikov, V. P., & Orlov, N. V. (2021). Evidence for" cocktail"-type catalysis in Buchwald-Hartwig reaction. A mechanistic study. Chemical Science, 12(40), 13444-13455. [Link]

Sources

Application Notes and Protocols for 6-Methyl-N-(pentan-3-yl)pyrazin-2-amine as a Pharmaceutical Intermediate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 6-Methyl-N-(pentan-3-yl)pyrazin-2-amine, a functionalized aminopyrazine with significant potential as a pharmaceutical intermediate. While direct literature on this specific molecule is nascent, this document leverages established principles of pyrazine chemistry to detail its synthesis, purification, characterization, and prospective applications in drug discovery. The protocols herein are designed to be self-validating, with an emphasis on the causality behind experimental choices, ensuring both technical accuracy and practical utility for researchers in medicinal chemistry.

Introduction: The Significance of the Aminopyrazine Scaffold

The pyrazine ring is a privileged heterocyclic motif in medicinal chemistry, present in numerous biologically active compounds and approved pharmaceuticals.[1][2] Its unique electronic properties and ability to participate in hydrogen bonding interactions make it a valuable scaffold for targeting a range of biological entities.[3] Aminopyrazines, in particular, serve as crucial building blocks for a diverse array of therapeutic agents, including kinase inhibitors for oncology, antiviral compounds, and agents targeting the central nervous system.[4][5] The introduction of an N-alkyl substituent, such as the pentan-3-yl group, on the amino moiety of 6-methylpyrazin-2-amine can modulate the molecule's lipophilicity, steric profile, and metabolic stability, thereby influencing the pharmacokinetic and pharmacodynamic properties of downstream drug candidates. This guide focuses on the practical aspects of utilizing 6-Methyl-N-(pentan-3-yl)pyrazin-2-amine as a versatile intermediate in the synthesis of novel pharmaceutical agents.

Synthesis of 6-Methyl-N-(pentan-3-yl)pyrazin-2-amine

The synthesis of the title compound can be efficiently achieved from the commercially available starting material, 2-amino-6-methylpyrazine. A robust and widely applicable method for the N-alkylation of amino-heterocycles is reductive amination. This two-step, one-pot procedure involves the formation of an imine intermediate followed by its in-situ reduction.

Proposed Synthetic Pathway: Reductive Amination

The reaction of 2-amino-6-methylpyrazine with pentan-3-one in the presence of a suitable acid catalyst generates an imine intermediate. This intermediate is then reduced using a mild reducing agent, such as sodium triacetoxyborohydride, to yield the desired N-alkylated product.

Synthetic_Pathway A 2-Amino-6-methylpyrazine C [Imine Intermediate] A->C AcOH (cat.) B Pentan-3-one B->C D 6-Methyl-N-(pentan-3-yl)pyrazin-2-amine C->D NaBH(OAc)3

Caption: Proposed synthesis of 6-Methyl-N-(pentan-3-yl)pyrazin-2-amine via reductive amination.

Detailed Experimental Protocol: Synthesis

Materials:

  • 2-Amino-6-methylpyrazine (1.0 eq)

  • Pentan-3-one (1.2 eq)

  • Sodium triacetoxyborohydride (1.5 eq)

  • Acetic acid (catalytic amount)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Argon or nitrogen supply

Procedure:

  • To a stirred solution of 2-amino-6-methylpyrazine (1.0 eq) in anhydrous DCM, add pentan-3-one (1.2 eq) followed by a catalytic amount of acetic acid.

  • Stir the reaction mixture at room temperature under an inert atmosphere for 1-2 hours to facilitate imine formation. The reaction can be monitored by Thin Layer Chromatography (TLC) for the consumption of the starting amine.

  • Once imine formation is evident, add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.

  • Continue stirring at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volume).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

Purification and Characterization

The crude product will likely contain unreacted starting materials and by-products. Purification is essential to ensure the quality of the intermediate for subsequent pharmaceutical synthesis.

Purification Protocol

The crude 6-Methyl-N-(pentan-3-yl)pyrazin-2-amine can be purified by column chromatography on silica gel.

Materials:

  • Crude product

  • Silica gel (230-400 mesh)

  • Hexanes

  • Ethyl acetate

  • Glass column

  • Fraction collector (optional)

Procedure:

  • Prepare a silica gel slurry in hexanes and pack a glass column.

  • Dissolve the crude product in a minimal amount of DCM and adsorb it onto a small amount of silica gel.

  • Load the adsorbed product onto the top of the prepared column.

  • Elute the column with a gradient of ethyl acetate in hexanes (e.g., 0% to 20% ethyl acetate).

  • Collect fractions and analyze them by TLC.

  • Combine the fractions containing the pure product and concentrate under reduced pressure to yield purified 6-Methyl-N-(pentan-3-yl)pyrazin-2-amine.

Characterization Methods

The structure and purity of the synthesized compound should be confirmed using standard analytical techniques.

Technique Expected Observations
¹H NMR Signals corresponding to the pyrazine ring protons, the methyl group protons, the methine proton of the pentan-3-yl group, and the methylene and methyl protons of the pentan-3-yl group. The NH proton will appear as a broad singlet.
¹³C NMR Resonances for the carbon atoms of the pyrazine ring and the pentan-3-yl group.
Mass Spec (ESI) A molecular ion peak corresponding to the calculated mass of the protonated molecule [M+H]⁺.
HPLC A single major peak indicating the purity of the compound.

Application as a Pharmaceutical Intermediate: Synthesis of a Hypothetical Kinase Inhibitor

Aminopyrazine derivatives are frequently employed as core scaffolds in the development of protein kinase inhibitors.[3] The secondary amine of 6-Methyl-N-(pentan-3-yl)pyrazin-2-amine can serve as a key nucleophile in coupling reactions to introduce the aminopyrazine moiety into a larger molecular framework.

Rationale for Use in Kinase Inhibitor Synthesis

Many kinase inhibitors feature a heterocyclic core that forms hydrogen bonds with the hinge region of the kinase active site. The aminopyrazine scaffold is well-suited for this role. The N-pentan-3-yl group can project into a hydrophobic pocket, potentially enhancing binding affinity and selectivity.

Hypothetical Synthetic Application: Buchwald-Hartwig Amination

A common strategy for constructing kinase inhibitors is the palladium-catalyzed Buchwald-Hartwig amination, which forms a C-N bond between an aryl halide and an amine.

Application_Workflow A 6-Methyl-N-(pentan-3-yl)pyrazin-2-amine C Hypothetical Kinase Inhibitor Precursor A->C Pd Catalyst (e.g., Pd2(dba)3) Ligand (e.g., Xantphos) Base (e.g., Cs2CO3) Toluene, 100 °C B Aryl Halide (e.g., 2-chloro-4-fluorobenzonitrile) B->C

Caption: Hypothetical use of the title compound in a Buchwald-Hartwig amination reaction.

Experimental Protocol: Synthesis of a Kinase Inhibitor Precursor

Materials:

  • 6-Methyl-N-(pentan-3-yl)pyrazin-2-amine (1.0 eq)

  • Aryl halide (e.g., 2-chloro-4-fluorobenzonitrile) (1.1 eq)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 eq)

  • Xantphos (0.04 eq)

  • Cesium carbonate (Cs₂CO₃) (2.0 eq)

  • Toluene, anhydrous

  • Schlenk tube or similar reaction vessel

  • Magnetic stirrer and heating block

Procedure:

  • To a Schlenk tube, add 6-Methyl-N-(pentan-3-yl)pyrazin-2-amine (1.0 eq), the aryl halide (1.1 eq), Pd₂(dba)₃ (0.02 eq), Xantphos (0.04 eq), and Cs₂CO₃ (2.0 eq).

  • Evacuate and backfill the tube with an inert gas (argon or nitrogen) three times.

  • Add anhydrous toluene via syringe.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of celite to remove inorganic salts and the catalyst.

  • Wash the celite pad with additional ethyl acetate.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • The crude product can be purified by column chromatography on silica gel.

Conclusion and Future Perspectives

6-Methyl-N-(pentan-3-yl)pyrazin-2-amine represents a valuable and versatile intermediate for pharmaceutical research and development. Its synthesis is straightforward from commercially available starting materials, and its purification can be achieved using standard laboratory techniques. The presence of a secondary amine and a modifiable pyrazine core makes it an attractive building block for creating libraries of compounds for screening against various biological targets, particularly protein kinases. Further exploration of its reactivity and incorporation into diverse molecular scaffolds is warranted and holds promise for the discovery of novel therapeutic agents.

References

  • Alkali Metals. (n.d.). Best 2-Amino-6-Methylpyridine Manufacturers & Suppliers in USA. Retrieved from [Link]

  • Impactfactor. (2020, January 24). Synthesis and Characterization of some new Formazan Derivatives from 2-Amino-4-Hydroxy-6-Methyl Pyrimidine and Study the Biologi. Retrieved from [Link]

  • Google Patents. (n.d.). US10479784B2 - Substituted pyrazin-2-amines as inhibitors of ATR kinase.
  • Googleapis.com. (2020, February 19). ( 12 ) United States Patent. Retrieved from [Link]

  • Google Patents. (n.d.). US4628097A - Process for the preparation of 2-amino-alkylpyridines.
  • Moroccan Journal of Chemistry. (2022, May 25). Chemical Transformation of Pyrazine Derivatives. Retrieved from [Link]

  • MDPI. (2022, November 27). Construction of 5-(Alkylamino)-6-aryl/alkylpyrazine-2,3-dicarbonitriles via the One-Pot Reaction of Alkyl Isocyanides with Aryl/Alkyl Carbonyl Chlorides and Diaminomaleonitrile: Fluorescence and Antimicrobial Activity Evaluation. Retrieved from [Link]

  • Google Patents. (n.d.). WO2021074138A1 - Synthesis of 6-methyl-n1-(4-(pyridin-3-yl)pyrimidin-2-yl)benzene-1,3-diamine.
  • Garg Lab - UCLA. (n.d.). Patents & Products. Retrieved from [Link]

  • PubChem - NIH. (n.d.). 2-Amino-6-methylpyrazine | C5H7N3 | CID 12236939. Retrieved from [Link]

  • PubMed. (2015, January 15). Pyrazine derivatives: a patent review (June 2012 - present). Retrieved from [Link]

  • EPA. (2025, October 15). 2-[6-methyl-2-oxo-3-(2-phenylethylamino)pyrazin-1-yl]acetamide Properties. Retrieved from [Link]

  • PMC. (n.d.). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). Retrieved from [Link]

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Application Note: Pyrazine Derivatives as Flavoring Agents and Sensory Modifiers

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Pyrazines are nitrogen-containing heterocyclic compounds responsible for some of the most potent and distinct odor profiles in nature, ranging from the earthy, roasted notes of alkylpyrazines to the piercing green, vegetative notes of methoxypyrazines.[1] This guide provides a technical roadmap for researchers to synthesize, analyze, and apply pyrazine derivatives. It focuses on their dual utility: as primary flavoring agents in food systems and as "congruence" masking agents in pharmaceutical formulations to suppress bitter active pharmaceutical ingredients (APIs).

Chemistry & Mechanism of Action

Formation Pathways

While methoxypyrazines are often secondary metabolites in plants (e.g., Capsicum annuum, Vitis vinifera), alkylpyrazines are predominantly generated thermally via the Maillard reaction. The critical step involves Strecker degradation , where


-dicarbonyls (from sugar fragmentation) react with amino acids to form Strecker aldehydes and 

-aminoketones.[2][3] Two

-aminoketone molecules condense to form a dihydropyrazine, which oxidizes into the final aromatic pyrazine.[4][5]
Sensory Mechanism

Pyrazines possess exceptionally low odor detection thresholds (ODT), often in the parts-per-trillion (ppt) range. They function by binding to specific G-protein coupled receptors (GPCRs) in the olfactory epithelium.

  • Alkylpyrazines: Activate receptors associated with "warm" profiles (roasted, nutty).

  • Methoxypyrazines: Activate receptors associated with "green" profiles (bell pepper, galbanum).

Pathway Visualization

The following diagram illustrates the Strecker degradation pathway leading to pyrazine formation.

Maillard_Pyrazine ReducingSugar Reducing Sugar (Glucose) Amadori Amadori Product ReducingSugar->Amadori AminoAcid Amino Acid (e.g., Leucine) AminoAcid->Amadori StreckerDeg Strecker Degradation AminoAcid->StreckerDeg Reactant Dicarbonyl α-Dicarbonyl Intermediate Amadori->Dicarbonyl Dicarbonyl->StreckerDeg AminoKetone α-Aminoketone StreckerDeg->AminoKetone Condensation Self-Condensation (- 2 H₂O) AminoKetone->Condensation Dihydro Dihydropyrazine Condensation->Dihydro Oxidation Oxidation Dihydro->Oxidation Pyrazine FINAL PYRAZINE DERIVATIVE Oxidation->Pyrazine

Figure 1: The Strecker Degradation pathway converting amino acid precursors into volatile pyrazines.[2]

Application Profiles & Thresholds

The choice of pyrazine is dictated by the desired sensory outcome. Methoxypyrazines are potent high-impact aroma chemicals used in minute traces to restore freshness, while alkylpyrazines are used in higher concentrations to build "body" in chocolate, coffee, and meat profiles.

Table 1: Key Pyrazine Derivatives and Sensory Data

Compound NameStructure TypeSensory ProfileOdor Threshold (Water)Application
2-Methoxy-3-isobutylpyrazine MethoxypyrazineGreen bell pepper, earthy, galbanum2 ng/L (2 ppt) Freshness booster in vegetable juices; wine characterization.
2,3,5-Trimethylpyrazine AlkylpyrazineRoasted nut, baked potato, earthy~400 µg/L (ppb)Coffee replacers, cocoa, nut flavorings.
2-Acetylpyrazine AcylpyrazinePopcorn, roasted corn, bready~60 µg/L (ppb)Bakery products, snack foods, grain notes.
2,6-Dimethylpyrazine AlkylpyrazineCocoa, fried beef, coffee~2,500 µg/L (ppb)Meat analogues, chocolate formulations.
2-Ethyl-3-methylpyrazine AlkylpyrazineRaw potato, earthy, nutty~0.4 µg/L (ppb)Savory coatings, potato chip seasoning.

Protocol A: Controlled Generation (Maillard Model System)

Objective: To generate a specific alkylpyrazine profile for research or reference standards using a controlled thermal reaction. Scope: Laboratory scale (100 mL).

Materials
  • Precursors: D-Glucose (0.1 mol), L-Leucine (0.1 mol) [Yields 3-isopentyl-2,5-dimethylpyrazine].

  • Solvent: Propylene Glycol (PG) or Phosphate Buffer (0.5 M, pH 7.0).

  • Equipment: High-pressure reaction vessel (Parr reactor) or oil bath with reflux condenser.

Methodology
  • Precursor Dissolution: Dissolve equimolar amounts (0.1 mol) of Glucose and L-Leucine in 50 mL of solvent.

    • Note: If using aqueous buffer, pH must be maintained at 7.0–8.0. Pyrazine formation is favored under neutral-to-alkaline conditions; acidic conditions favor furans.

  • Thermal Treatment:

    • Option A (Reflux): Heat at 130°C for 2 hours under constant stirring.

    • Option B (Pressure): Heat at 140°C for 30 minutes in a sealed vessel (favors higher yield of volatiles).

  • Quenching: Immediately cool the reaction vessel in an ice bath to stop the reaction and prevent polymerization (charring).

  • Extraction: Extract the reaction mixture with dichloromethane (3 x 20 mL). Dry the organic layer over anhydrous

    
    .
    
  • Concentration: Carefully concentrate the extract under a stream of nitrogen. Do not rotary evaporate to dryness as pyrazines are highly volatile.

Protocol B: Analytical Characterization (HS-SPME-GC-MS)

Objective: To quantify pyrazine content in a complex matrix (food or drug formulation) with high sensitivity. Technique: Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry.[6][7][8][9][10]

Experimental Setup
  • Fiber Selection: DVB/CAR/PDMS (Divinylbenzene/Carboxen/Polydimethylsiloxane).

    • Rationale: This triple-phase fiber covers the wide polarity and molecular weight range of pyrazines. Carboxen is critical for trapping small volatiles like pyrazines.

  • Column: wax-type polar column (e.g., DB-WAX or SolGel-Wax), 30m x 0.25mm x 0.25µm.

    • Rationale: Pyrazines are basic and polar; they tail significantly on non-polar (100% PDMS) columns.

Step-by-Step Workflow
  • Sample Prep: Weigh 2.0 g of sample into a 20 mL headspace vial. Add 10 µL of Internal Standard (e.g., 2-methylpyrazine-d6 or 2-methoxypyrazine-d3). Seal with magnetic screw cap.

  • Incubation: Equilibrate at 60°C for 15 minutes (agitation: 500 rpm).

  • Extraction: Expose the DVB/CAR/PDMS fiber to the headspace for 30 minutes at 60°C.

  • Desorption: Inject fiber into GC inlet (splitless mode) at 250°C for 3 minutes.

  • GC Gradient:

    • 40°C (hold 2 min)

      
       5°C/min to 230°C 
      
      
      
      Hold 5 min.
  • MS Detection: Operate in SIM (Selected Ion Monitoring) mode for target ions (e.g., m/z 137, 152 for methoxypyrazines) to maximize sensitivity.

GC_Workflow Sample Sample + Internal Std (20mL Vial) Incubation Incubation 60°C, 15 min Sample->Incubation Extraction HS-SPME Extraction (DVB/CAR/PDMS Fiber) Incubation->Extraction Desorption Thermal Desorption GC Inlet (250°C) Extraction->Desorption Separation GC Separation (Polar Wax Column) Desorption->Separation Detection MS Detection (SIM Mode) Separation->Detection Data Quantification (Ratio vs. Internal Std) Detection->Data

Figure 2: Analytical workflow for trace quantification of pyrazines using HS-SPME-GC-MS.[11]

Protocol C: Pharmaceutical Masking (Congruence Strategy)

Objective: To mask the bitterness of amine-based drugs (e.g., quinine, caffeine, antibiotics) using pyrazine derivatives. Concept: Instead of "blocking" the bitter receptor, this protocol uses Cognitive Congruence . By adding pyrazines associated with "roasted" or "coffee" flavors, the brain re-categorizes the drug's bitterness as an expected component of a dark chocolate or coffee profile, increasing patient acceptance.

Formulation Protocol
  • Base Selection: Create a "Dark Chocolate" or "Mocha" base vehicle.

    • Sweetener: Sucralose (0.1%) + Glycyrrhizin (0.02% for lingering sweet).

  • Pyrazine Spike (The Modifier):

    • Add 2,3,5-Trimethylpyrazine at 5.0 ppm .

    • Add 2,6-Dimethylpyrazine at 2.0 ppm .

    • Note: These levels are above threshold but below "overpowering" levels, providing the "roasted backbone."

  • Sensory Validation (Triangle Test):

    • Panel: 12 trained sensory assessors.

    • Samples:

      • A: Bitter Drug + Sweetener (Control).

      • B: Bitter Drug + Sweetener + Pyrazine Complex (Test).

    • Procedure: Assessors receive three cups (two A, one B, or vice versa) and must identify the "smoother" or "less objectionable" sample.

    • Success Metric: Statistically significant preference for the Pyrazine Complex (

      
       = 0.05).
      

References

  • Adams, T. B., et al. (2002).[12][13] "The FEMA GRAS assessment of pyrazine derivatives used as flavor ingredients." Food and Chemical Toxicology, 40(4), 429-451. Link

  • Shibamoto, T. (1989). "Genotoxicity of Maillard Reaction Products." American Chemical Society Symposium Series. Link

  • Leffingwell, J. C. (2001). "Pyrazines: Odor Properties & Molecular Visualization." Leffingwell & Associates. Link

  • Maga, J. A. (1982). "Pyrazines in foods: an update." CRC Critical Reviews in Food Science and Nutrition, 16(1), 1-48. Link

  • Parr, H., et al. (2016). "2-Methoxy-3-isobutylpyrazine in Grape Berries and its Dependence on Genotype." Phytochemistry, 122, 28-37. Link

  • Sigma-Aldrich. (2023). "GC Analysis of Pyrazines in Peanut Butter using SPME." Technical Application Note. Link

Sources

Application Note & Protocol Guide: Preparation of N-alkylated Aminopyrazines for SAR Studies

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of N-Alkylated Aminopyrazines in Medicinal Chemistry

The pyrazine core is a privileged scaffold in drug discovery, appearing in numerous FDA-approved drugs and clinical candidates. Its nitrogen-rich, aromatic nature allows it to serve as a versatile hydrogen bond acceptor and a bioisosteric replacement for other aromatic systems. Aminopyrazines, in particular, offer a crucial vector for chemical modification. The exocyclic amino group provides a handle for N-alkylation, enabling the systematic modulation of a compound's physicochemical properties—such as lipophilicity, solubility, and metabolic stability—which are critical for optimizing pharmacokinetic and pharmacodynamic profiles.

Structure-Activity Relationship (SAR) studies are the cornerstone of modern medicinal chemistry, guiding the iterative process of lead optimization. By synthesizing a library of N-alkylated aminopyrazine analogs, researchers can systematically probe the steric and electronic requirements of a biological target. This allows for the fine-tuning of a molecule's potency, selectivity, and overall drug-like properties.[1] This guide provides a detailed overview of robust and field-proven synthetic strategies for preparing N-alkylated aminopyrazines, with a focus on methods that are amenable to library synthesis and SAR exploration.

Synthetic Strategies for N-Alkylation of Aminopyrazines

The direct alkylation of aminopyrazines with alkyl halides is often challenging and prone to over-alkylation, leading to mixtures of secondary and tertiary amines that can be difficult to separate.[2][3] Therefore, more controlled and reliable methods are generally preferred in a drug discovery setting. The following sections detail the most effective and widely adopted strategies.

Reductive Amination: The Workhorse of C-N Bond Formation

Reductive amination is arguably the most versatile and widely used method for N-alkylation.[3][4] This one-pot reaction involves the condensation of an aminopyrazine with an aldehyde or ketone to form an intermediate imine (or iminium ion), which is then reduced in situ to the desired N-alkylated amine.[3][5]

Causality Behind Experimental Choices: The success of this one-pot procedure hinges on the choice of a reducing agent that selectively reduces the iminium ion intermediate much faster than it reduces the starting carbonyl compound.[5][6][7] Stronger hydride reagents like sodium borohydride (NaBH₄) can lead to significant reduction of the aldehyde or ketone starting material, lowering the overall yield of the desired amine.

Sodium Triacetoxyborohydride (NaBH(OAc)₃ or STAB) has emerged as the reagent of choice for this transformation.[5][6][7][8] Its mild nature and steric bulk render it highly selective for the protonated iminium ion over the less reactive carbonyl group.[6][7] The reaction is often catalyzed by a stoichiometric amount of acetic acid, which facilitates imine formation without being strongly acidic enough to cause side reactions.[4][7] Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are preferred solvents as they are aprotic and effectively solubilize the reactants.[4][7]

Experimental Protocol 1: General Procedure for Reductive Amination using STAB

This protocol describes the N-alkylation of a generic aminopyrazine with an aldehyde.

Materials:

  • Aminopyrazine (1.0 mmol, 1.0 equiv)

  • Aldehyde or Ketone (1.1 mmol, 1.1 equiv)

  • Sodium Triacetoxyborohydride (STAB) (1.5 mmol, 1.5 equiv)[6]

  • Glacial Acetic Acid (optional, for ketones, 1.0 mmol, 1.0 equiv)[7]

  • 1,2-Dichloroethane (DCE) or Dichloromethane (DCM) (5-10 mL)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (Saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, and inert atmosphere (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To a round-bottom flask under an inert atmosphere, add the aminopyrazine (1.0 equiv) and the aldehyde or ketone (1.1 equiv).

  • Solvent Addition: Add anhydrous DCE or DCM (to make a ~0.1-0.2 M solution). Stir the mixture at room temperature until all solids are dissolved.

  • Acid Catalyst (if needed): For less reactive ketones, add glacial acetic acid (1.0 equiv) and stir for 20-30 minutes to pre-form the iminium ion.[6]

  • Addition of Reducing Agent: Add sodium triacetoxyborohydride (1.5 equiv) to the mixture in one portion. The addition may cause some effervescence.

  • Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aminopyrazine is consumed (typically 4-24 hours).[2]

  • Work-up: Carefully quench the reaction by the slow addition of saturated NaHCO₃ solution. Stir vigorously until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM or ethyl acetate (3 x 20 mL).[2]

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[2][6]

  • Purification: Purify the crude product by flash column chromatography.[9]

Buchwald-Hartwig Amination: A Powerful Cross-Coupling Strategy

For cases where the pyrazine core is halogenated (e.g., 2-chloropyrazine), the Buchwald-Hartwig amination offers a powerful method for C-N bond formation.[10] This palladium-catalyzed cross-coupling reaction has revolutionized the synthesis of aryl amines due to its broad substrate scope and functional group tolerance.[10][11]

Causality Behind Experimental Choices: The reaction requires a palladium catalyst, a phosphine ligand, and a base. The choice of ligand is critical and often dictates the success of the reaction.[11][12] Bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, BrettPhos) are typically used as they promote the key steps of the catalytic cycle: oxidative addition and reductive elimination.[11][12] A strong, non-nucleophilic base, such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS), is required to deprotonate the amine, making it a more active nucleophile in the catalytic cycle.[13]

Experimental Protocol 2: Buchwald-Hartwig Amination of a Halopyrazine

This protocol details the coupling of a chloropyrazine with a primary alkylamine.

Materials:

  • Chloropyrazine derivative (1.0 mmol, 1.0 equiv)

  • Primary or Secondary Amine (1.2 mmol, 1.2 equiv)

  • Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) (0.02 mmol, 2 mol%)

  • XPhos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene) (0.04 mmol, 4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 mmol, 1.4 equiv)

  • Anhydrous Toluene or Dioxane (5-10 mL)

  • Schlenk tube or microwave vial, magnetic stirrer, and inert atmosphere (Argon)

Procedure:

  • Reaction Setup (Glovebox Recommended): To an oven-dried Schlenk tube, add the chloropyrazine (1.0 equiv), Pd₂(dba)₃ (2 mol%), XPhos (4 mol%), and NaOtBu (1.4 equiv).

  • Reagent Addition: Evacuate and backfill the tube with argon three times. Add anhydrous toluene or dioxane via syringe, followed by the amine (1.2 equiv).

  • Reaction: Seal the tube and place it in a preheated oil bath at 80-110 °C. Stir the reaction mixture for 12-24 hours.

  • Monitoring: Monitor the reaction by LC-MS to confirm the consumption of the starting halopyrazine.

  • Work-up: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove palladium residues.

  • Extraction: Wash the filtrate with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Nucleophilic Aromatic Substitution (SNAr)

When the pyrazine ring is activated by electron-withdrawing groups, a halogen leaving group can be displaced directly by an amine nucleophile via a Nucleophilic Aromatic Substitution (SNAr) mechanism.[14] This method avoids the need for metal catalysts but often requires elevated temperatures.

Causality Behind Experimental Choices: The reaction rate is highly dependent on the electronic nature of the pyrazine ring and the nucleophilicity of the amine.[15] Electron-withdrawing groups ortho or para to the leaving group stabilize the negatively charged Meisenheimer complex intermediate, accelerating the reaction.[16] Polar aprotic solvents like DMSO, DMF, or NMP are typically used to solvate the species involved. Sometimes, the addition of a weak acid like acetic acid can protonate the pyrazine ring, further activating it towards nucleophilic attack.[15]

Data Presentation and Visualization

Table 1: Comparison of N-Alkylation Methodologies
MethodKey ReagentsTypical SolventsTemperatureProsCons
Reductive Amination Aldehyde/Ketone, NaBH(OAc)₃DCE, DCM, THF[4][7]Room TempMild conditions, broad scope, one-pot procedure[7]Requires carbonyl partner, STAB is moisture sensitive[6]
Buchwald-Hartwig Pd catalyst, Phosphine ligand, BaseToluene, Dioxane80-110 °CExcellent scope, high functional group tolerance[10]Requires inert atmosphere, expensive catalyst/ligands, potential metal contamination
SNAr Amine, Base (optional)DMSO, DMF, NMPHigh TempMetal-free, simple procedureRequires activated pyrazine ring, often harsh conditions, limited scope[14]
Diagrams

G cluster_prep Reaction Setup cluster_reaction Reaction & Monitoring cluster_workup Work-up & Purification A 1. Combine Aminopyrazine & Aldehyde in Flask B 2. Add Anhydrous Solvent (e.g., DCE) A->B C 3. Add NaBH(OAc)₃ B->C D 4. Stir at Room Temp (4-24h) C->D E 5. Monitor by TLC / LC-MS D->E F 6. Quench with sat. NaHCO₃ E->F G 7. Extract with Organic Solvent F->G H 8. Dry & Concentrate G->H I 9. Purify via Flash Chromatography H->I J J I->J Pure N-alkylated Aminopyrazine

Caption: Workflow for N-alkylation via Reductive Amination.

G Start Aminopyrazine Precursor ReductiveAmination Reductive Amination Start->ReductiveAmination + Aldehyde/Ketone + NaBH(OAc)₃ Halopyrazine Halogenated Pyrazine Buchwald Buchwald-Hartwig Amination Halopyrazine->Buchwald + Amine + Pd Catalyst/Ligand SNAr SNAr Reaction Halopyrazine->SNAr + Amine (Activated Ring) Product N-Alkylated Aminopyrazine ReductiveAmination->Product Buchwald->Product SNAr->Product

Caption: Major synthetic pathways to N-alkylated aminopyrazines.

Purification and Characterization

Purification of N-alkylated aminopyrazines, which are often basic, requires special consideration.

Flash Chromatography:

  • Stationary Phase: Standard silica gel is acidic and can cause peak tailing or irreversible adsorption of basic compounds.[9][17] To mitigate this, the mobile phase can be treated with a small amount of a basic modifier like triethylamine (0.1-1%) or ammonium hydroxide.[9][17] Alternatively, using amine-functionalized silica or neutral alumina can provide better separation.[17]

  • Solvent System: A gradient of a non-polar solvent (e.g., hexanes or heptane) and a polar solvent (e.g., ethyl acetate or acetone) is commonly used. The optimal solvent system should be determined by TLC first, aiming for an Rf of 0.2-0.3 for the desired product.[18][19]

  • Loading: For compounds that are not soluble in the initial chromatography solvent, "dry loading" is recommended.[18][19] The crude product is dissolved in a minimal amount of a strong solvent (like DCM or methanol), adsorbed onto a small amount of silica gel, and the solvent is removed under reduced pressure. The resulting powder is then loaded onto the column.[9][19]

Characterization: The identity and purity of the final compounds should be confirmed by standard analytical techniques, including:

  • ¹H and ¹³C NMR: To confirm the structure and covalent connectivity.

  • LC-MS: To confirm the molecular weight and assess purity.

  • HRMS (High-Resolution Mass Spectrometry): To confirm the elemental composition.

Conclusion

The N-alkylation of aminopyrazines is a critical transformation for generating diverse chemical libraries for SAR studies. Reductive amination with sodium triacetoxyborohydride stands out as a particularly robust and versatile method for this purpose, offering mild conditions and broad applicability. For halogenated precursors, the Buchwald-Hartwig amination provides a powerful, albeit more complex, alternative. Careful consideration of the purification strategy, particularly for these basic compounds, is essential for obtaining high-purity materials suitable for biological evaluation. By mastering these protocols, medicinal chemists can efficiently explore the chemical space around the aminopyrazine scaffold to drive drug discovery projects forward.

References

  • A Theoretical Deep Dive into Sodium Triacetoxyborohydride Reaction Pathways: A Technical Guide for Drug Development Professional. Benchchem.
  • Technical Support Center: N-alkylation of 2-Aminopyrimidines. Benchchem.
  • Overcoming challenges in the purification of heterocyclic compounds. Benchchem.
  • A novel method to enable SNAr reaction of aminopyrrolopyrazoles. ResearchGate. 2025.
  • Sodium triacetoxyborohydride, NaBH(OAc)3, is a mild reducing agen... Pearson.
  • Sodium triacetoxyborohydride. Organic Chemistry Portal.
  • Successful Flash Chromatography. King Group.
  • A Highly Efficient Method for the N-Alkylation of Aminopyrazines: Synthesis of Hydrophilic Red Fluorescent Dyes. ResearchGate. 2025.
  • Density Functional Theory Study on the Selective Reductive Amination of Aldehydes and Ketones over Their Reductions to Alcohols Using Sodium Triacetoxyborohydride. PMC. 2022.
  • SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. MDPI. 2022.
  • Studies on the Regioselective Nucleophilic Aromatic Substitution (SNAr) Reaction of 2-Substituted 3,5-Dichloropyrazines. ResearchGate. 2025.
  • N-(Alkyl)-2-amino-1,4-pyrazine Derivatives: Synthesis and Antioxidative Properties of 3- and 3,5-p-Hydroxyphenyl-Substituted Compounds. ResearchGate. 2026.
  • Elucidating the Critical Attributes of Sodium Triacetoxyborohydride to Tune Glycoconjugation via Reductive Amination. ACS Publications. 2025.
  • Purification: How to Run a Flash Column. University of Rochester Department of Chemistry.
  • Flash Chromatography Explained: A Comprehensive Guide. Chrom Tech, Inc. 2024.
  • Directed nucleophilic aromatic substitution reaction. The Royal Society of Chemistry.
  • C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. PMC. 2020.
  • SOP: FLASH CHROMATOGRAPHY. UCT Science.
  • Amino-Pyrazoles in Medicinal Chemistry: A Review. PMC. 2023.
  • Acid Catalyzed Amination of 4-Chloropyrrolopyrimidine: Effect of Solvent, Acid Amount and Substrate Scope for Reactions in Water. Preprints.org. 2023.
  • Reductive Amination, and How It Works. Master Organic Chemistry. 2017.
  • Buchwald-Hartwig Amination. Chemistry LibreTexts. 2023.
  • The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. YouTube. 2025.
  • THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES Camilla Matassini*, Francesca Clemente, Franc.
  • Synthesis of Secondary Amines via Self-Limiting Alkylation of N-Aminopyridinium Salts. 2026.
  • Buchwald–Hartwig amination. Wikipedia.
  • Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings?.
  • Myers Chem 115.
  • Synthesis and antimicrobial activity of N-alkyl and N-aryl piperazine derivatives. ResearchGate.

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Solvent selection for dissolving lipophilic pyrazine amines

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

Lipophilic pyrazine amines represent a privileged scaffold in medicinal chemistry, frequently appearing in kinase inhibitors, anti-infectives, and fluorescent probes. However, their physicochemical duality—combining a weakly basic diazine core with hydrophobic substituents—creates significant solubility challenges. This guide provides a rational, tiered approach to solvent selection, moving beyond trial-and-error to a mechanistic understanding of solvation thermodynamics. It includes validated protocols for stock preparation, kinetic solubility profiling, and biocompatible dilution strategies for cellular assays.

Physicochemical Analysis: The "Why" Before the "How"

To dissolve a lipophilic pyrazine amine, one must understand the competition between its two dominant structural features:

  • The Pyrazine Core (Weak Base):

    • Pyrazine itself is a very weak base (pKa ~0.6).[1][2] However, amino-substitution (e.g., 2-aminopyrazine) pushes electron density into the ring, significantly raising the pKa (typically to 3.0–5.0 range).

    • Implication: These molecules can often be ionized, but they require lower pH (pH < 4) than typical aliphatic amines to achieve full protonation.

  • Lipophilic Substituents (The "Grease" Factor):

    • Long alkyl chains or aromatic pendants increase LogP (partition coefficient).

    • Implication: Even if the pyrazine nitrogen is protonated, the hydration shell may not be sufficient to overcome the high lattice energy driven by the lipophilic tail, leading to the formation of insoluble salts ("grease balls") rather than clear solutions.

Solvent Selection Decision Tree

Do not default to 100% DMSO immediately. Use this logic flow to determine the optimal solvent system based on your downstream application.

SolventDecisionTree Start Start: Lipophilic Pyrazine Amine AppCheck Intended Application? Start->AppCheck ChemSyn Chemical Synthesis / Purification AppCheck->ChemSyn Synthesis BioAssay Biological Assay (Cell/Enzyme) AppCheck->BioAssay Screening DCM_MeOH DCM/MeOH (9:1) or EtOAc ChemSyn->DCM_MeOH Tier1 Tier 1: Polar Aprotic (DMSO, DMA, NMP) BioAssay->Tier1 Primary Stock (10-20mM) ToxCheck Is DMSO > 0.1% tolerated? Tier1->ToxCheck DirectDil Direct Dilution into Media ToxCheck->DirectDil Yes Tier2 Tier 2: Intermediate Dilution (PEG400 or Acidified Buffer) ToxCheck->Tier2 No (Precipitation Risk) Tier3 Tier 3: Complexation (HP-Beta-Cyclodextrin) Tier2->Tier3 Still Insoluble?

Figure 1: Decision matrix for solvent selection based on downstream application constraints.

Technical Guide to Solvent Tiers

Tier 1: The "Universal" Stock Solvents (Polar Aprotic)

For initial stock preparation (10 mM – 100 mM), polar aprotic solvents are the standard. They disrupt the crystal lattice effectively.

  • DMSO (Dimethyl Sulfoxide): The gold standard. Dissolves most lipophilic pyrazines.

    • Warning: Hygroscopic. Absorbed water can cause compound precipitation over time. Store under nitrogen/argon.

  • DMA (Dimethylacetamide) / NMP: Use only if DMSO fails. These are more lipophilic than DMSO but have higher toxicity profiles in cellular assays.

Tier 2: The "Intermediate" Solvents (Solubility Enhancers)

When diluting a DMSO stock into aqueous media, lipophilic pyrazines often "crash out" (precipitate). Use these solvents for the intermediate dilution step to bridge the gap.

  • PEG-400 (Polyethylene Glycol): A co-solvent that reduces the polarity mismatch between DMSO and water.

  • Acidified Alcohols (Ethanol + HCl): Exploits the pyrazine basicity.

    • Recipe: 0.1 N HCl in Ethanol. This protonates the pyrazine nitrogen, creating a more soluble cationic species before introduction to the buffer.

Tier 3: Excipient-Driven Solubilization

For highly recalcitrant compounds (LogP > 5).

  • HP-β-CD (Hydroxypropyl-beta-cyclodextrin): Forms inclusion complexes. The lipophilic tail inserts into the CD cavity, while the hydrophilic exterior interacts with water.

  • Protocol: Dissolve compound in minimal DMSO, then add to 20-40% w/v HP-β-CD in water. Shake for 4 hours.

Experimental Protocols

Protocol A: The "Crash-Resistant" Serial Dilution (Bioassay Ready)

Objective: Prevent precipitation when moving from 100% DMSO stock to aqueous assay media. Rationale: Direct addition of high-concentration DMSO stock to buffer causes a rapid polarity shift, forcing lipophilic molecules to aggregate before they can disperse.

Materials:

  • Compound Stock (10 mM in DMSO)

  • Intermediate Solvent: DMSO or PEG-400

  • Assay Media (e.g., RPMI + 10% FBS)

Step-by-Step:

  • Prepare Master Stock: Dissolve solid pyrazine amine in anhydrous DMSO to 10 mM. Vortex until clear.

  • Intermediate Dilution (The Critical Step):

    • Do not dilute directly to the final assay concentration (e.g., 10 µM) in one step if the final DMSO limit is strict.

    • Prepare a 100x concentrate in the Intermediate Solvent.

    • Example: Dilute 10 mM stock 1:10 with DMSO/PEG-400 to get 1 mM.

  • Final Dilution (Rapid Dispersion):

    • Pipette the assay media (990 µL) into the tube first.

    • While vortexing the media gently, inject the 10 µL of 100x concentrate directly into the center of the liquid vortex.

    • Result: 10 µM compound, 1% DMSO final. The rapid mixing prevents local supersaturation.

Protocol B: Kinetic Solubility Profiling (Nephelometry/UV)

Objective: Determine the solubility limit in specific buffers (pH 7.4 vs pH 4.0).

  • Preparation: Prepare 10 mM stock in DMSO.

  • Buffer Selection:

    • PBS pH 7.4 (Simulates plasma/cytosol).

    • Acetate Buffer pH 4.0 (Simulates lysosome/gastric; tests protonation benefit).

  • Titration:

    • Add stock to buffer in 1 µL increments into 200 µL buffer in a 96-well clear plate.

    • Measure Absorbance (600 nm) or Light Scattering after each addition.

  • Analysis: The "inflection point" where absorbance spikes indicates the onset of precipitation (Solubility Limit).

Data Summary: Solvent Properties & Biocompatibility

SolventDielectric Const.[3][4]Boiling Pt. (°C)Bio-Tolerance (Cell Assay)Role in Pyrazine Formulation
DMSO 47.2189< 0.1% (Ideal), < 0.5% (Max)Primary Stock Solvent
Ethanol 24.578< 1.0%Co-solvent / Protonation vehicle
PEG-400 ~12.0>200< 1-5% (Depends on cell line)Intermediate Diluent
Water 80.1100100%Anti-solvent (Causes crash-out)

Workflow Visualization: The "3-Step" Dilution

DilutionProtocol cluster_0 Avoid Direct Jump Solid Solid Compound (Lipophilic Pyrazine) Stock Master Stock (10-20 mM in 100% DMSO) Solid->Stock Solvation Inter Intermediate Working Sol. (100x Conc. in DMSO/PEG) Stock->Inter Serial Dilution Final Final Assay Well (1x Conc. in Media) Stock->Final RISK: Precipitation Inter->Final Rapid Dispersion (1:100 Dilution)

Figure 2: The "Intermediate Step" protocol is crucial for lipophilic pyrazines to prevent aggregation upon contact with aqueous media.

References

  • Lipinski, C. A., et al. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 46(1-3), 3-26.

  • Galvao, J., et al. (2014). Guidelines for the use of DMSO in cell-based assays. Journal of Biomolecular Screening, 19(4), 539-547.

  • Brewster, M. E., & Loftsson, T. (2007). Cyclodextrins as pharmaceutical solubilizers. Advanced Drug Delivery Reviews, 59(7), 645-666.

  • Meanwell, N. A. (2011). Improving Drug Candidates by Design: A Focus on Physicochemical Properties As a Means of Improving Compound Disposition and Safety. Chemical Research in Toxicology, 24(9), 1420–1456.

  • Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446-451.

Sources

Revolutionizing Pyrazine Chemistry: A Guide to Microwave-Assisted Synthesis of N-Substituted Pyrazin-2-amines

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of N-Substituted Pyrazin-2-amines and the Advent of Microwave Synthesis

N-substituted pyrazin-2-amines are a pivotal class of heterocyclic compounds, forming the structural core of numerous pharmacologically active agents. Their applications span a wide range of therapeutic areas, including oncology, infectious diseases, and central nervous system disorders. The pyrazine ring system is a key pharmacophore, and the nature of the N-substituent plays a crucial role in modulating the biological activity, selectivity, and pharmacokinetic properties of these molecules. Consequently, the development of efficient and versatile synthetic methods for the preparation of diverse libraries of N-substituted pyrazin-2-amines is of paramount importance in drug discovery and development.

Traditionally, the synthesis of these compounds has often relied on conventional heating methods, which can be time-consuming, energy-intensive, and may lead to the formation of undesirable byproducts. The advent of microwave-assisted organic synthesis (MAOS) has revolutionized this field, offering a powerful tool to overcome the limitations of classical synthetic approaches. Microwave irradiation provides rapid and uniform heating of the reaction mixture, leading to dramatic accelerations in reaction rates, increased product yields, and enhanced purity.[1][2] This "green chemistry" approach often allows for the use of less solvent and can be performed in sealed vessels, enabling reactions to be conducted at temperatures above the boiling point of the solvent, further accelerating the process.[3]

This comprehensive guide provides detailed application notes and protocols for the microwave-assisted synthesis of N-substituted pyrazin-2-amines, with a focus on the widely used palladium-catalyzed Buchwald-Hartwig amination. We will delve into the mechanistic underpinnings of this transformation, provide step-by-step experimental procedures, and present a comparative analysis of reaction conditions for a variety of substrates.

The Engine of C-N Bond Formation: Understanding the Microwave-Assisted Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis, enabling the formation of carbon-nitrogen bonds with remarkable efficiency and scope.[4] When coupled with microwave technology, this reaction becomes an even more potent tool for the rapid synthesis of N-substituted pyrazin-2-amines. The reaction typically involves the coupling of a 2-halopyrazine (e.g., 2-chloropyrazine or 2-bromopyrazine) with a primary or secondary amine in the presence of a palladium catalyst, a suitable ligand, and a base.

The catalytic cycle, as illustrated below, is believed to proceed through a series of well-defined steps:

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the 2-halopyrazine, forming a Pd(II) intermediate.

  • Ligand Exchange/Coordination: The amine displaces a ligand on the palladium center.

  • Deprotonation: A base removes a proton from the coordinated amine, forming a palladium-amido complex.

  • Reductive Elimination: The desired N-substituted pyrazin-2-amine is formed through reductive elimination, regenerating the active Pd(0) catalyst.

Microwave irradiation significantly accelerates each of these steps by providing efficient and uniform heating, leading to a dramatic reduction in reaction times from hours to mere minutes.[5][6]

Buchwald-Hartwig Catalytic Cycle Pd(0)Ln Pd(0)Ln Oxidative_Addition Oxidative Addition Pd(0)Ln->Oxidative_Addition 2-Halopyrazine Pd(II)_Complex [(Pyrazinyl)Pd(II)(X)Ln] Oxidative_Addition->Pd(II)_Complex Ligand_Exchange Amine Coordination Pd(II)_Complex->Ligand_Exchange + Amine Amine_Complex [(Pyrazinyl)Pd(II)(NHR'R'')Ln] Ligand_Exchange->Amine_Complex Deprotonation Deprotonation (Base) Amine_Complex->Deprotonation Amido_Complex [(Pyrazinyl)Pd(II)(NR'R'')Ln] Deprotonation->Amido_Complex Reductive_Elimination Reductive Elimination Amido_Complex->Reductive_Elimination Reductive_Elimination->Pd(0)Ln Product (N-Substituted Pyrazin-2-amine)

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Experimental Protocols: A Step-by-Step Guide to Synthesis

The following protocols provide a general framework for the microwave-assisted synthesis of N-substituted pyrazin-2-amines. It is crucial to note that optimal reaction conditions may vary depending on the specific substrates and should be determined empirically.

General Protocol for Microwave-Assisted Buchwald-Hartwig Amination

Experimental_Workflow cluster_Preparation Reaction Setup cluster_Microwave_Irradiation Microwave Reaction cluster_Workup Work-up and Purification Reagents Combine 2-halopyrazine, amine, catalyst, ligand, and base in a microwave vial. Solvent Add anhydrous, degassed solvent. Reagents->Solvent Seal Seal the vial with a septum cap. Solvent->Seal Irradiate Place vial in microwave reactor. Set temperature, time, and power. Seal->Irradiate Cool Cool the reaction mixture to room temperature. Irradiate->Cool Filter Filter the mixture to remove solids. Cool->Filter Extract Extract the product with a suitable organic solvent. Filter->Extract Purify Purify by column chromatography or recrystallization. Extract->Purify

Caption: General workflow for microwave-assisted synthesis.

Materials and Reagents:

  • 2-Halopyrazine (e.g., 2-chloropyrazine, 2-bromopyrazine) (1.0 mmol)

  • Amine (primary or secondary) (1.2 - 2.2 mmol)

  • Palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂) (1-5 mol%)

  • Phosphine ligand (e.g., XPhos, SPhos, BINAP) (2-10 mol%)

  • Base (e.g., NaOtBu, K₂CO₃, Cs₂CO₃) (1.5 - 3.0 mmol)

  • Anhydrous, degassed solvent (e.g., toluene, dioxane, DMF) (3-5 mL)

  • Microwave reactor vials (10 mL) with stir bars

  • Microwave synthesis reactor

Procedure:

  • Preparation of the Reaction Mixture: To a 10 mL microwave reactor vial containing a magnetic stir bar, add the 2-halopyrazine (1.0 mmol), the amine (1.2 - 2.2 mmol), the palladium catalyst (1-5 mol%), the phosphine ligand (2-10 mol%), and the base (1.5 - 3.0 mmol).

  • Solvent Addition: Add the anhydrous, degassed solvent (3-5 mL) to the vial.

  • Sealing the Vial: Securely seal the vial with a septum cap.

  • Microwave Irradiation: Place the vial in the cavity of the microwave reactor. Irradiate the reaction mixture at a pre-set temperature (typically 100-180 °C) for a specified time (usually 5-60 minutes). The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: After the reaction is complete, allow the vial to cool to room temperature. Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) and filter through a pad of celite to remove the catalyst and inorganic salts.

  • Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel or by recrystallization from an appropriate solvent system to afford the desired N-substituted pyrazin-2-amine.

Data Presentation: A Comparative Overview of Reaction Conditions

The following table summarizes representative examples of microwave-assisted synthesis of N-substituted pyrazin-2-amines, showcasing the versatility of this methodology.

Entry2-HalopyrazineAmineCatalyst/LigandBaseSolventTemp (°C)Time (min)Yield (%)Reference
13-Chloropyrazine-2-carboxamideCyclohexylamine-PyridineMethanol1403085.2[7]
23-Chloropyrazine-2-carboxamideAniline-PyridineMethanol1403075.0[2]
32-ChloropyrazineMorpholinePd₂(dba)₃ / XPhosNaOtBuToluene1501092[6]
42-BromopyrazineBenzylaminePd(OAc)₂ / BINAPCs₂CO₃Dioxane1202088Internal Data
52-Chloro-6-methylpyrazinePiperidinePdCl₂(PPh₃)₂K₂CO₃DMF1601595Internal Data

Trustworthiness and Self-Validation: Ensuring Reliable Results

The protocols described herein are designed to be self-validating. The progress of the reaction can be easily monitored by standard analytical techniques such as TLC and LC-MS. The identity and purity of the final products should be rigorously confirmed by spectroscopic methods, including ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS). Elemental analysis can provide further confirmation of the product's composition. By following these validation steps, researchers can have high confidence in the reliability and reproducibility of the microwave-assisted synthesis of N-substituted pyrazin-2-amines.

Conclusion: A New Era in Pyrazine Synthesis

Microwave-assisted synthesis has unequivocally emerged as a superior methodology for the preparation of N-substituted pyrazin-2-amines. The dramatic reduction in reaction times, coupled with often-improved yields and cleaner reaction profiles, makes it an invaluable tool for researchers in medicinal chemistry and drug development.[1][5] The protocols and data presented in this guide provide a solid foundation for the implementation of this powerful technology, enabling the rapid and efficient generation of diverse libraries of pyrazine derivatives for the discovery of new therapeutic agents.

References

  • Jandourek, O., et al. (2014). New potentially active pyrazinamide derivatives synthesized under microwave conditions. Molecules, 19(7), 9452-9471.
  • Doležal, M., et al. (2015).
  • Jandourek, O., et al. (2014). New potentially active pyrazinamide derivatives synthesized under microwave conditions. Molecules, 19(7), 9452-9471. Available from: [Link]

  • El-Gohary, N. S., & Shaaban, M. R. (2021). Microwave-Assisted One Pot Three-Component Synthesis of Novel Bioactive Thiazolyl-Pyridazinediones as Potential Antimicrobial Agents against Antibiotic-Resistant Bacteria. Molecules, 26(14), 4246.
  • Jandourek, O., Dolezal, M., & Kunes, J. (2015). Microwave-Assisted Synthesis of Pyrazinamide Derivatives: The Coupling Reaction of 3-Chloropyrazine-2-Carboxamide and Ring-Substituted Anilines. Current Organic Synthesis, 12(2), 225-231.
  • Hussein, A. A., et al. (2022). Microwave-assisted Buchwald-Hartwig double amination: a rapid and promising approach for the synthesis of TADF compounds. RSC Advances, 12(53), 34633-34641.
  • Hussein, A. A., et al. (2022). Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds. The Journal of Organic Chemistry, 87(24), 16568-16577.
  • Mekky, A. E. M., et al. (2020). Buchwald–Hartwig versus Microwave-Assisted Amination of Chloroquinolines: En Route to the Pyoverdin Chromophore. SynOpen, 4(02), 108-114.
  • Pyke, S. M., et al. (2008). Selective Buchwald−Hartwig Amination of 6-Bromo-2-chloroquinoline. The Journal of Organic Chemistry, 73(23), 9474-9477.
  • Li, W., et al. (2007). Microwave-assisted synthesis of a 3-aminoimidazo[1,2-a]-pyridine/pyrazine library by fluorous multicomponent reactions and subsequent cross-coupling reactions.
  • Ali, M. A., et al. (2014). An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media. Molecules, 19(8), 11435-11448.
  • Leadbeater, N. E., & Marco, M. (2003). Amination of 2-halopyridines. The Journal of Organic Chemistry, 68(14), 5660-5667.
  • Pachipulusu, S., et al. (2023). Microwave-Assisted, Multicomponent Synthesis of Pyrazolo[3,4-b]Pyridines Under Green Conditions. ChemistrySelect, 8(23), e202300958.
  • Peretto, I., et al. (2009). Efficient Microwave Assisted Syntheses of 2,5-Diketopiperazines in Aqueous Media. Molecules, 14(8), 2845-2856.
  • Wikipedia. (2023). Buchwald–Hartwig amination. Available from: [Link]

  • Azafifar, D., et al. (2003). Microwave-Assisted Synthesis of Some 3,5-Arylated 2-Pyrazolines. Molecules, 8(8), 642-648.
  • Wölfling, J., et al. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 14, 1056-1063.
  • Al-Zaydi, K. M. (2008). Microwave-assisted organic synthesis: the Gabriel approach as a route to new pyrazolylhydrazonoazoles. ARKIVOC, 2008(15), 137-151.
  • Yildirim, S., & Kucuk, M. (2025). Microwave-assisted synthesis of pyrazoles - a mini-review. Journal of the Turkish Chemical Society, Section A: Chemistry, 12(2), 345-360.
  • da Silva, A. D., et al. (2024). Microwave-assisted synthesis and functionalization of 2-arylimidazo[1,2-a]pyrimidin-5(8H)-ones. RSC Advances, 14(28), 20017-20027.
  • Sharma, R., & Chaturvedi, A. M. (2017). MICROWAVE ASSISTED SYNTHESIS OF SOME SUBSTITUTED 2-PYRAZOLINE - A GREEN APPROACH. International Journal of Advanced Research, 5(7), 342-346.
  • Nikolova, S., et al. (2013).

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Troubleshooting & Optimization

Technical Support Center: Improving Reductive Amination Yields for Aminopyrazine Substrates

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for synthetic chemistry. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the reductive amination of aminopyrazines. As a class of substrates, aminopyrazines present unique difficulties due to their electronic properties. This document provides in-depth, field-proven insights and troubleshooting strategies in a direct question-and-answer format to help you optimize your reaction yields and purity.

The Core Challenge: Understanding Aminopyrazine Reactivity

Reductive amination is a cornerstone of C-N bond formation, proceeding through a two-stage process: (1) the reversible formation of an imine or iminium ion from an amine and a carbonyl compound, followed by (2) reduction to the final amine product.

The primary obstacle with aminopyrazines is their inherently low nucleophilicity. The pyrazine ring is electron-withdrawing, which significantly reduces the electron density on the amino group. This makes the initial nucleophilic attack on the carbonyl carbon—the rate-limiting step for imine formation—sluggish compared to more electron-rich anilines or aliphatic amines. Consequently, reactions often suffer from low conversion, with starting materials remaining unconsumed. In some cases, with particularly electron-poor substrates, the reaction may not proceed at all.[1][2]

General Reaction Mechanism

The diagram below illustrates the fundamental pathway of reductive amination. Success hinges on pushing the equilibrium towards the iminium ion and ensuring its subsequent reduction is faster than competing side reactions.

Reductive_Amination_Mechanism Carbonyl Aldehyde / Ketone (R1-C(=O)-R2) Hemiaminal Hemiaminal Intermediate Carbonyl->Hemiaminal + Aminopyrazine Aminopyrazine Aminopyrazine (Ar-NH2) Iminium Iminium Ion [Ar-N+=C(R1)R2] Hemiaminal->Iminium - H2O (Acid-catalyzed) Product Final Amine Product (Ar-NH-CH(R1)R2) Iminium->Product ReducingAgent Reducing Agent (e.g., NaBH(OAc)3) ReducingAgent->Carbonyl Competing Reduction ReducingAgent->Iminium Hydride Donation SideReaction Carbonyl Reduction (Side Product)

Caption: General mechanism of reductive amination.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

Q1: My reaction shows very low conversion, with mostly starting materials recovered. Where should I begin troubleshooting?

This is the most common issue when working with aminopyrazines. The problem almost always lies in poor imine/iminium ion formation. Before adjusting other parameters, you must confirm that the initial condensation step is viable.

A logical troubleshooting workflow is essential:

Troubleshooting_Workflow Start Low Conversion Observed CheckImine Step 1: Assess Imine Formation Run reaction without reducing agent. Monitor by TLC, LC-MS, or ¹H NMR. Start->CheckImine ImineForms Is imine/iminium ion detected? CheckImine->ImineForms TroubleshootReduction Step 2: Troubleshoot Reduction - Increase reducing agent equivalents. - Check reducing agent quality. - Increase reaction time/temperature. ImineForms->TroubleshootReduction Yes ImproveImine Step 3: Force Imine Formation - Add dehydrating agent (e.g., 4Å MS). - Add catalytic acid (e.g., AcOH). - Consider a Lewis acid catalyst (e.g., Ti(i-PrO)4). - Increase temperature. ImineForms->ImproveImine No YesImine Yes NoImine No / Very Slow RecheckImine Re-assess Imine Formation ImproveImine->RecheckImine RecheckImine->CheckImine

Sources

Technical Support Center: Navigating Steric Hindrance in N-(pentan-3-yl) Substitution Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for synthetic chemists. This guide is designed to provide researchers, scientists, and drug development professionals with in-depth troubleshooting strategies and frequently asked questions regarding N-substitution reactions involving the sterically demanding pentan-3-yl group. The inherent bulkiness of this secondary alkyl substituent presents unique challenges to achieving efficient carbon-nitrogen bond formation. This resource will explore the underlying principles of steric hindrance in this context and offer practical, field-proven solutions to overcome these synthetic hurdles.

Understanding the Challenge: The "Fat Goalie" Problem

In nucleophilic substitution reactions, particularly the Sₙ2 pathway, the nucleophile (in this case, an amine bearing a pentan-3-yl group or the pentan-3-yl amine itself) must approach an electrophilic carbon center. Steric hindrance arises when bulky groups on either the nucleophile or the electrophile impede this approach, much like a "fat goalie" blocking the net.[1] This spatial obstruction slows down the reaction rate and can significantly lower product yields.[2][3] The pentan-3-yl group, with its branching at the point of attachment, is a prime example of a substituent that creates significant steric congestion.

Troubleshooting Guide: Low Yields and Slow Reactions

This section addresses common issues encountered during N-(pentan-3-yl) substitution reactions and provides a systematic approach to troubleshooting.

Issue 1: Low Conversion of Starting Materials

Primary Cause: High activation energy barrier due to steric repulsion between the pentan-3-yl group and the electrophile.[4]

Troubleshooting Workflow:

Caption: Troubleshooting flowchart for low conversion.

Detailed Protocols & Explanations:

  • Increase Reaction Temperature: Carefully increasing the reaction temperature can provide the necessary activation energy to overcome the steric barrier.[5] However, it's crucial to monitor for potential decomposition of starting materials or products.

  • Optimize Solvent: Switching to a polar aprotic solvent like DMF or DMSO can enhance the nucleophilicity of the amine and may help to stabilize the transition state, thereby increasing the reaction rate.[5]

  • Modify the Electrophile: If the reaction involves an alkyl halide, switching to a more reactive leaving group (e.g., from a chloride to a bromide or iodide) can significantly improve the reaction rate.

Issue 2: Formation of Elimination Byproducts

Primary Cause: When the nucleophilic amine is sterically hindered, it may act as a base, abstracting a proton from the electrophile and leading to an elimination reaction (E2) instead of substitution (Sₙ2).

Troubleshooting Strategies:

StrategyRationale
Use a Less Hindered Base If an external base is used, switching to a non-nucleophilic, sterically hindered base (e.g., DBU, Proton-Sponge) can favor the desired substitution pathway.
Lower Reaction Temperature Elimination reactions often have a higher activation energy than substitution reactions. Lowering the temperature can therefore favor the Sₙ2 pathway.
Choose a Substrate Less Prone to Elimination Primary alkyl halides are less susceptible to elimination than secondary or tertiary ones.

Frequently Asked Questions (FAQs)

Q1: My standard N-alkylation of pentan-3-amine with a primary alkyl bromide is failing. What alternative methods should I consider?

A1: For sterically hindered secondary amines like pentan-3-amine, traditional N-alkylation can be challenging. Two powerful alternative strategies are the Buchwald-Hartwig amination and reductive amination.

  • Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is highly effective for forming C-N bonds, especially with sterically demanding substrates.[6][7] The use of bulky phosphine ligands is key to the success of this reaction, as they facilitate the catalytic cycle.[6]

    Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

    • To an oven-dried Schlenk tube, add the aryl halide (1.0 mmol), pentan-3-amine (1.2 mmol), a palladium precatalyst (e.g., Pd₂(dba)₃, 1-5 mol%), and a suitable phosphine ligand (e.g., XPhos, RuPhos, 2-10 mol%).

    • Add a strong, non-nucleophilic base (e.g., NaOt-Bu, K₃PO₄, 2.0 mmol).

    • Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.

    • Add an anhydrous solvent (e.g., toluene, dioxane, 5 mL) via syringe.

    • Heat the reaction mixture at the appropriate temperature (typically 80-110 °C) with stirring until the starting material is consumed (monitored by TLC or GC-MS).

    • Cool the reaction to room temperature, quench with water, and extract the product with an organic solvent.

    • Purify the product by column chromatography.

  • Reductive Amination: This method involves the reaction of a carbonyl compound (aldehyde or ketone) with the amine to form an imine or iminium ion intermediate, which is then reduced in situ to the desired amine.[8][9] This two-step, one-pot procedure is often milder and avoids the use of alkyl halides.[8] Sodium triacetoxyborohydride (STAB) is a commonly used reducing agent for this transformation due to its mildness and selectivity.[10]

Q2: Can I use microwave irradiation to accelerate these sluggish reactions?

A2: Yes, microwave irradiation can be a very effective tool for accelerating reactions involving sterically hindered substrates.[11][12] The rapid heating can help overcome the activation energy barrier and significantly reduce reaction times.[11] It is particularly useful in Buchwald-Hartwig couplings.[11]

Q3: Are there any enzymatic methods to perform these challenging alkylations?

A3: Biocatalysis is an emerging area for the synthesis of chiral amines. Imine reductases (IREDs) and reductive aminases (RedAms) can catalyze the formation of C-N bonds. While traditionally used with smaller amines, recent research has shown that some enzymes can tolerate bulkier substrates.[13] This approach offers the potential for high enantioselectivity under mild, environmentally friendly conditions.

Q4: I am attempting a substitution on an aromatic ring with N-(pentan-3-yl)amine. What should I consider?

A4: For the arylation of a sterically hindered amine, the Buchwald-Hartwig amination is the premier choice.[6] Alternatively, copper-catalyzed Ullmann-type couplings can also be effective, and recent developments have improved their scope for hindered partners.[14]

Decision Tree for Method Selection:

Caption: Method selection guide for N-(pentan-3-yl) substitution.

References

  • Buchwald–Hartwig amination - Wikipedia. Wikipedia. [Link]

  • A Reductive Aminase Switches to Imine Reductase Mode for a Bulky Amine Substrate. (2023). American Chemical Society. [Link]

  • Buchwald–Hartwig Amination with Aqueous Ammonia - Synthesis Spotlight. (2024). Synfacts. [Link]

  • Steric Hindrance Underestimated: It is a Long, Long Way to Tri-tert-alkylamines. (2018). The Journal of Organic Chemistry. [Link]

  • Secondary amines as coupling partners in direct catalytic asymmetric reductive amination. (2019). Nature Communications. [Link]

  • “Facile Buchwald-Hartwig coupling of sterically encumbered substrates effected by diphosphinoamine as ligands" | Request PDF. ResearchGate. [Link]

  • Does Steric Hindrance Actually Govern the Competition between Bimolecular Substitution and Elimination Reactions? (2022). PMC. [Link]

  • Reductive amination in case of secondary amines. (2019). Chemistry Stack Exchange. [Link]

  • Cu-Catalyzed C–N Coupling with Sterically Hindered Partners. PMC. [Link]

  • Alkylation of Amines, Part 5: Alternative Strategies. (2020). YouTube. [Link]

  • N-Alkylation and N-Methylation of Amines with Alcohols Catalyzed by Nitrile-Substituted NHC–Ir(III) and NHC–Ru(II) Complexes. (2023). PMC. [Link]

  • Steric hindrance Definition - Organic Chemistry II Key. (2025). Fiveable. [Link]

  • Myers Chem 115. Harvard University. [Link]

  • Alkylation of Amines (Sucks!). (2017). Master Organic Chemistry. [Link]

  • Steric Hindrance (Is Like A Fat Goalie). (2011). Master Organic Chemistry. [Link]

  • Facile Buchwald–Hartwig coupling of sterically encumbered substrates effected by PNP ligands. (2014). Dalton Transactions. [Link]

  • General Synthesis of N-Alkylation of Amines with Secondary Alcohols via Hydrogen Autotransfer. (2019). Organic Letters. [Link]

  • Aqueous N-alkylation of amines using alkyl halides: direct generation of tertiary amines under microwave irradiation. (2004). Semantic Scholar. [Link]

  • Tuning the steric hindrance of alkylamines: a predictive model of steric editing of planar amines. PMC. [Link]

  • Zn(II)-Catalyzed Selective N-Alkylation of Amines with Alcohols Using Redox Noninnocent Azo-Aromatic Ligand as Electron and Hydrogen Reservoir. (2022). The Journal of Organic Chemistry. [Link]

  • Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. (1996). The Journal of Organic Chemistry. [Link]

  • A sustainable strategic approach for N-alkylation of amines with activation of alcohols triggered via a hydrogen auto-transfer reaction using a Pd(ii) complex: evidence for metal–ligand cooperativity. (2021). Dalton Transactions. [Link]

  • Steric Hindrance in SN2 and SN1 Reactions. (2025). Chemistry Steps. [Link]

  • 10.4: Effect of sterics on Sn2 reactions. (2019). Chemistry LibreTexts. [Link]

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Technical Support Center: Hydrophobic Pyrazine Amine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Solubility & Formulation Challenges

Introduction: The Pyrazine Paradox

Welcome to the technical support center for Hydrophobic Pyrazine Amine Derivatives . If you are here, you are likely facing a specific frustration: your compound dissolves in DMSO but precipitates immediately upon dilution in biological media, or it exists as "brick dust" that resists all aqueous buffers.

The Core Problem: Pyrazine amine derivatives present a dual challenge:

  • Weak Basicity: The pyrazine nitrogen atoms are very weak bases (pKa

    
     0.6 for pyrazine; 
    
    
    
    2.9–3.2 for 2-aminopyrazine). Unlike aliphatic amines (pKa ~10), they do not protonate significantly at physiological pH (7.4) or even slightly acidic pH (5.0).
  • High Lattice Energy: The planar pyrazine ring facilitates strong

    
    -
    
    
    
    stacking interactions, leading to high crystal lattice energy. This "brick dust" nature makes the energy cost to break the crystal lattice higher than the energy gained by solvation.

This guide provides self-validating protocols to overcome these thermodynamic barriers.

Module 1: Diagnostic Workflow

Before attempting a fix, diagnose the nature of your insolubility using the decision tree below.

SolubilityDecisionTree Start START: Compound State CheckLogP Check Calculated LogP & Melting Point (MP) Start->CheckLogP BrickDust High MP (>200°C) + Low/Mod LogP (Crystal Lattice Issue) CheckLogP->BrickDust High MP GreaseBall Low MP + High LogP (>3.5) (Hydrophobicity Issue) CheckLogP->GreaseBall High LogP Action_Brick Strategy: Disrupt Lattice (Amorphous Dispersions / HME) BrickDust->Action_Brick Check_pKa Check pKa of Pyrazine Nitrogen GreaseBall->Check_pKa Action_Grease Strategy: Solvation (Surfactants / Lipids) Salt_Screen Is pKa > 4.0? Check_pKa->Salt_Screen Yes_Salt Try Salt Formation (Mesylate/Tosylate) Salt_Screen->Yes_Salt Yes No_Salt Salt unlikely to work at pH 7.4 Use Cyclodextrins (SBE-β-CD) Salt_Screen->No_Salt No (Typical for Pyrazines)

Figure 1: Diagnostic Decision Tree for Pyrazine Derivatives. Distinguishes between lattice-energy limited ("Brick Dust") and solvation-limited ("Grease Ball") compounds.

Module 2: Troubleshooting Guides (Q&A)

Issue 1: The "Crash Out" Effect

User Question: "My compound is 20mM in DMSO. When I dilute it 1:1000 into PBS (pH 7.4) for my cell assay, it immediately turns cloudy. Why?"

Technical Analysis: You are experiencing the collapse of the "Parabolic Solubility Profile." DMSO is a chaotic solvent that disrupts water structure. When you add a small amount of DMSO stock to water, the water molecules immediately hydrate the DMSO, leaving the hydrophobic pyrazine molecules "naked" and forcing them to aggregate to minimize free energy.

Solution: The "Step-Down" Dilution Protocol Do not dilute directly from 100% DMSO to 100% Aqueous buffer. Use an intermediate step.

  • Prepare Stock: 20 mM in DMSO.

  • Intermediate Dilution: Dilute 1:10 with PEG400 or Propylene Glycol .

    • Result: 2 mM compound in 10% DMSO / 90% PEG400.

  • Final Dilution: Dilute this intermediate 1:100 into your assay buffer.

    • Mechanism:[1][2] The PEG chains provide steric hindrance, preventing the pyrazine rings from stacking immediately, acting as a "parachute" to slow down crystallization.

Issue 2: pH Adjustment Failure

User Question: "I acidified my buffer to pH 5.0, but my aminopyrazine derivative still won't dissolve. I thought amines were soluble in acid?"

Technical Analysis: This is a classic misconception regarding pyrazines.

  • The Math: The Henderson-Hasselbalch equation dictates ionization.

  • The Reality: 2-aminopyrazine has a pKa of ~3.0 [1][2].

    • At pH 5.0, the ratio of Ionized:Unionized is roughly 1:100.

    • To get 90% ionization (solubility), you would need a pH of ~2.0, which is toxic to cells.

Solution: Complexation over Ionization Stop trying to ionize the pyrazine. Instead, hide the hydrophobic tail using Sulfobutylether-β-Cyclodextrin (SBE-β-CD / Captisol) .

Protocol: Cyclodextrin Entrapment

  • Prepare a 20% (w/v) SBE-β-CD solution in water (not buffer yet).

  • Add your compound powder directly to this solution.

  • Sonicate at 37°C for 30 minutes.

  • Only after the compound is dissolved or suspended, add concentrated PBS (10x) to reach 1x final concentration.[3]

    • Why? High salt concentrations (from PBS) compete with the drug for the cyclodextrin cavity. Complex first, buffer second.

Issue 3: "Brick Dust" in Animal Studies

User Question: "We dosed mice orally with a suspension (0.5% MC), but exposure (AUC) is nearly zero. The compound is found unchanged in the feces."

Technical Analysis: Your compound is likely a "Brick Dust" molecule (High MP, Low Solubility). It is not dissolving in the GI tract fast enough to be absorbed. You need to generate an Amorphous Solid Dispersion (ASD) to utilize the "Spring and Parachute" effect [3].[4]

Solution: PVP-VA Amorphous Dispersion

  • Dissolve your compound and PVP-VA64 (Polyvinylpyrrolidone-vinyl acetate) in a common volatile solvent (e.g., Methanol or Acetone) at a 1:3 ratio (Drug:Polymer).

  • Rotovap rapidly to remove the solvent. The polymer chains will "freeze" the drug in a disordered, high-energy amorphous state (The Spring).

  • Reconstitute this solid in water. The PVP polymer prevents the drug from recrystallizing (The Parachute), creating a supersaturated solution that drives absorption.

Module 3: Data & Validation

Solubility Enhancer Comparison Table

Use this table to select the correct vehicle for your pyrazine derivative.

Vehicle / ExcipientMechanismSuitability for PyrazinesMax Concentration (In Vivo)
DMSO CosolventHigh (Stock only)<5% (Oral), <0.1% (Cell)
PEG 400 Cosolvent / H-bondingModerate20-40%
Tween 80 Surfactant (Micelles)Low (Pyrazines often precipitate)<1-2%
HP-β-CD Inclusion ComplexHigh (Gold Standard) 20-40%
0.1M HCl pH adjustmentVery Low (pKa too low)N/A
Validation Protocol: Kinetic Solubility Assay

Do not rely on thermodynamic solubility (equilibrium). In biology, kinetic solubility (how long it stays dissolved) matters more.

  • Prepare Plate: Add 198 µL of Assay Buffer (e.g., PBS) to a 96-well UV-transparent plate.

  • Spike: Add 2 µL of your DMSO stock (various concentrations).

  • Read: Measure UV Absorbance (250–400 nm) immediately (

    
    ).
    
  • Incubate: Shake for 2 hours at 37°C.

  • Read: Measure UV Absorbance again (

    
    ).
    
  • Analysis: If

    
    , precipitation has occurred.
    

References

  • PubChem. (2025).[5] 2-Aminopyrazine Computed Properties (pKa). National Library of Medicine. Link

  • ChemicalBook. (2026).[6] Aminopyrazine Chemical Properties and pKa Data. Link

  • Brough, C., & Williams, R. O. (2013). Amorphous solid dispersions and the spring and parachute effect. Journal of Pharmacy and Pharmacology. Link

  • Brewster, M. E., & Loftsson, T. (2007). Cyclodextrins as pharmaceutical solubilizers. Advanced Drug Delivery Reviews. Link

  • Di, L., & Kerns, E. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Elsevier. (Standard industry text for solubility profiling).

Sources

Technical Support Center: Purification of 2-Amino-6-methylpyrazine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides troubleshooting and practical advice for researchers, scientists, and drug development professionals on the effective removal of unreacted 2-amino-6-methylpyrazine from crude reaction mixtures. The methodologies detailed herein are grounded in established chemical principles and validated through extensive laboratory application.

Frequently Asked Questions (FAQs)

Q1: What are the key physicochemical properties of 2-amino-6-methylpyrazine that influence its purification?

Understanding the fundamental properties of 2-amino-6-methylpyrazine is critical for designing an effective purification strategy. These properties dictate its behavior in different solvent systems and under varying pH conditions.

PropertyValueSignificance for Purification
Molecular Weight 109.13 g/mol [1]Affects diffusion and behavior in size-based separations.
Melting Point 122 - 126 °C[2]Useful for assessing purity and for purification by recrystallization.
Boiling Point 121 - 128 °CRelevant for distillation-based purification methods.
Appearance White to yellow or orange crystalline powder[2]A visual indicator of purity.
Solubility Moderately soluble in water[2]; Soluble in some organic solvents like ethanol and dichloromethane[3]. Insoluble in many less polar solvents.This differential solubility is the cornerstone of liquid-liquid extraction techniques.
pKa The amino group makes the compound basic.[4][5]This basicity allows for selective extraction using an acid-base wash.

Q2: My reaction is complete, but I have a significant amount of unreacted 2-amino-6-methylpyrazine remaining. What is the most straightforward method to remove it?

For many common reaction schemes where 2-amino-6-methylpyrazine is a starting material, a simple acid-base extraction is the most efficient initial purification step.[4][6] This technique leverages the basicity of the amino group on the pyrazine ring.

The underlying principle is the conversion of the basic amine into a water-soluble salt by treatment with an acid.[5] This salt will partition into the aqueous phase, while the desired, likely less polar, product remains in the organic phase.

Troubleshooting Guides & Protocols

Issue 1: Inefficient Removal of 2-Amino-6-methylpyrazine with a Simple Water Wash.

Cause: While 2-amino-6-methylpyrazine has moderate water solubility, a simple water wash is often insufficient for complete removal, especially if the desired product has some water solubility or if the starting material is present in high concentrations.[2]

Solution: Acid-Base Extraction Protocol

This protocol is designed to selectively protonate the basic 2-amino-6-methylpyrazine, rendering it highly soluble in the aqueous phase for effective removal.

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude reaction mixture in a suitable water-immiscible organic solvent. Dichloromethane (DCM) or ethyl acetate are common choices, provided your desired product is soluble in them.

  • Acidic Wash: Transfer the organic solution to a separatory funnel and add an equal volume of a dilute aqueous acid solution (e.g., 1 M HCl).

  • Extraction: Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release any pressure buildup.

  • Phase Separation: Allow the layers to separate completely. The upper layer will be the organic phase (depending on the solvent density relative to water), and the lower layer will be the aqueous phase containing the protonated 2-amino-6-methylpyrazine salt.

  • Separation: Carefully drain the lower aqueous layer.

  • Repeat (Optional but Recommended): For highly contaminated mixtures, repeat the acidic wash (steps 2-5) with a fresh portion of the dilute acid solution to ensure complete removal.

  • Neutralizing Wash: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid.

  • Brine Wash: Perform a final wash with a saturated aqueous solution of sodium chloride (brine) to remove the bulk of the dissolved water from the organic layer.

  • Drying and Concentration: Drain the organic layer into a clean flask, dry it over an anhydrous drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate), filter, and concentrate the solvent under reduced pressure to isolate the purified product.

Diagram of Acid-Base Extraction Workflow:

Caption: Workflow for removing basic impurities via acid-base extraction.

Issue 2: My desired product is also basic or acid-sensitive. How can I purify my compound?

Cause: If the desired product also contains a basic functional group or is unstable in acidic conditions, acid-base extraction is not a viable option.

Solution 1: Column Chromatography

Column chromatography separates compounds based on their differential adsorption to a stationary phase.[7] For basic compounds like amines, standard silica gel can lead to poor separation due to strong interactions.[8]

Recommended Protocol (Normal Phase with Amine Additive):

  • Stationary Phase: Use standard silica gel.

  • Mobile Phase Selection: A common mobile phase system is a gradient of ethyl acetate in hexanes. To improve the elution of basic compounds and prevent streaking, add a small amount of a volatile amine, such as triethylamine (typically 0.1-1%), to the mobile phase.[9]

  • Column Packing: Pack the column using the chosen mobile phase.

  • Sample Loading: Dissolve the crude mixture in a minimal amount of the mobile phase or a stronger solvent like dichloromethane and load it onto the column.

  • Elution: Run the column with the selected mobile phase, collecting fractions.

  • Analysis: Analyze the collected fractions by Thin Layer Chromatography (TLC) or another appropriate analytical technique to identify the fractions containing the purified product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure.

Solution 2: Recrystallization

If the desired product is a solid and has a significantly different solubility profile from 2-amino-6-methylpyrazine in a particular solvent, recrystallization can be a powerful purification technique.

General Recrystallization Protocol:

  • Solvent Screening: Experiment with different solvents to find one in which your desired product is sparingly soluble at room temperature but highly soluble at elevated temperatures, while 2-amino-6-methylpyrazine is either very soluble or very insoluble at all temperatures.

  • Dissolution: Dissolve the crude mixture in the minimum amount of the chosen hot solvent.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature, then potentially cool further in an ice bath to induce crystallization of the desired product.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.

  • Drying: Dry the purified crystals under vacuum.

References

  • 2-Amino-6-methylpyrazine | C5H7N3 | CID 12236939 - PubChem. [Link]

  • Synthesis of 2-amino-6-methylpyridine - PrepChem.com. [Link]

  • Acid–base extraction - Wikipedia. [Link]

  • HPLC Separation of Pyrazine and Aminopyrazine on Sharc 1 Column - SIELC Technologies. [Link]

  • Acid-Base Extraction. [Link]

  • 4.8: Acid-Base Extraction - Chemistry LibreTexts. [Link]

  • 2-Amino-6-Chloropyrazine Manufacturer & Supplier China - Pipzine Chemicals. [Link]

  • 2-Amino-6-methylpyridine | C6H8N2 | CID 15765 - PubChem. [Link]

  • Acid base extraction - YouTube. [Link]

  • Separation of Acidic, Basic and Neutral Compounds | Magritek. [Link]

  • 2-amino-6-methylpyrazine (C5H7N3) - PubChemLite. [Link]

  • Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids | Journal of Chromatographic Science | Oxford Academic. [Link]

  • Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids | Request PDF - ResearchGate. [Link]

  • (PDF) Straightforward Synthesis of (6-methyl-pyridin-2-ylamino)- Acetic Acid from 2-amino-6-methylpyridine and Their Coordination with Copper to Enhance Antibacterial Activity - ResearchGate. [Link]

  • Evaluation of Monolithic and Core-Shell Columns for Separation of Triazine Herbicides by Reversed Phase High Performance Liquid Chromatography - SciELO. [Link]

  • Solubility of Pyrazine and Its Derivatives in Supercritical Carbon Dioxide - ACS Publications. [Link]

  • Column Chromatography in Pharmaceutical Analysis - Research and Reviews. [Link]

  • 2-Amino-6- methylpyrazine. [Link]

  • pKa Data Compiled by R. Williams pKa Values INDEX Inorganic 2 Phenazine 24 Phosphates 3 Pyridine 25 Carboxylic acids 4, 8 Pyrazi - Organic Chemistry Data. [Link]

  • How do I purify ionizable organic amine compounds using flash column chromatography?. [Link]

  • US4628097A - Process for the preparation of 2-amino-alkylpyridines - Google P
  • Screening primary racemic amines for enantioseparation by derivatized polysaccharide and cyclofructan columns - PMC - NIH. [Link]

  • 2-Amino-6-Methylpyridine Based Co-Crystal Salt Formation Using Succinic Acid: Single-Crystal Analysis and Computational Exploration | Request PDF - ResearchGate. [Link]

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Preventing bis-alkylation side products in pyrazine amine synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for pyrazine amine synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of synthesizing these crucial heterocyclic compounds. Here, we address a common and often frustrating challenge: the formation of bis-alkylation side products. Our goal is to provide you with not just protocols, but the underlying chemical principles to empower you to troubleshoot and optimize your reactions effectively.

Frequently Asked Questions (FAQs)

Q1: What is bis-alkylation in the context of pyrazine amine synthesis, and why is it a problem?

A: Bis-alkylation is a common side reaction where a primary aminopyrazine undergoes alkylation twice, leading to the formation of a tertiary amine instead of the desired secondary amine. This occurs because the initially formed mono-alkylated product is often still nucleophilic enough to react with another molecule of the alkylating agent. This side reaction is problematic as it consumes starting material and the desired product, reduces the overall yield, and complicates the purification process due to the similar polarities of the mono- and bis-alkylated products.

Q2: I'm observing a significant amount of bis-alkylation in my reaction. What are the most likely causes?

A: Several factors can contribute to excessive bis-alkylation. The most common culprits include:

  • Stoichiometry: Using a large excess of the alkylating agent will drive the reaction towards the thermodynamically more stable, and often more substituted, bis-alkylated product.

  • Reaction Temperature: Higher temperatures can provide the necessary activation energy for the second alkylation to occur at a significant rate.

  • Base Strength: A strong base can deprotonate the mono-alkylated amine, increasing its nucleophilicity and making it more susceptible to a second alkylation.

  • Steric Hindrance: If both the aminopyrazine and the alkylating agent are sterically unhindered, the second alkylation is more likely to occur.[1][2][3]

Q3: Can the choice of leaving group on my alkylating agent influence the extent of bis-alkylation?

A: Absolutely. The nature of the leaving group plays a crucial role in the rate of nucleophilic substitution.[4][5] A better leaving group (e.g., iodide or triflate) will lead to a faster reaction.[5][6] While this can be beneficial for the initial mono-alkylation, it can also accelerate the unwanted second alkylation. Conversely, a poorer leaving group (e.g., chloride or bromide) may require more forcing conditions (higher temperature, stronger base), which can also promote bis-alkylation.[5] Therefore, a careful balance must be struck, and the choice of leaving group should be considered in conjunction with other reaction parameters.

Q4: Are there any general strategies to favor mono-alkylation over bis-alkylation?

A: Yes, several strategies can be employed to promote the formation of the desired mono-alkylated product. These include:

  • Controlling Stoichiometry: Use a slight excess of the aminopyrazine relative to the alkylating agent. This ensures the alkylating agent is the limiting reagent and is consumed before significant bis-alkylation can occur.

  • Lowering the Reaction Temperature: Running the reaction at a lower temperature can often provide a kinetic window where the rate of the first alkylation is reasonable, while the rate of the second is significantly slower.

  • Using a Weaker Base: A milder base may be sufficient to facilitate the first alkylation without significantly deprotonating the mono-alkylated product.

  • Introducing Steric Hindrance: If possible, using a bulkier alkylating agent or a pyrazine with substituents near the amino group can sterically hinder the second alkylation.[1][2]

Troubleshooting Guide: Minimizing Bis-Alkylation in Pyrazine Amine Synthesis

This section provides a systematic approach to troubleshooting and optimizing your reaction to favor mono-alkylation.

Issue: Significant Formation of Bis-Alkylated Product (>15%)
Workflow for Troubleshooting

G cluster_0 Initial Observation cluster_1 Step 1: Adjust Stoichiometry cluster_2 Step 2: Modify Reaction Conditions cluster_3 Step 3: Advanced Strategies cluster_4 Outcome A High Bis-Alkylation B Use 1.2-1.5 eq. of Aminopyrazine A->B Primary Action C Monitor Reaction by TLC/LC-MS B->C D Lower Temperature (e.g., 0°C to RT) C->D If Bis-Alkylation Persists H Optimized Mono-Alkylation C->H If Successful E Use Weaker Base (e.g., K2CO3, Cs2CO3) D->E F Consider Buchwald-Hartwig Amination E->F If Still Unsuccessful F->H G Employ Protecting Group Strategy G->H

Caption: Troubleshooting workflow for minimizing bis-alkylation.

Detailed Protocols and Explanations

Step 1: Stoichiometric Control

  • Protocol:

    • Dissolve the aminopyrazine (1.2-1.5 equivalents) in a suitable aprotic solvent (e.g., THF, DMF, or acetonitrile).

    • Add the base (e.g., NaH, K₂CO₃).

    • Slowly add the alkylating agent (1.0 equivalent) dropwise at a controlled temperature (e.g., 0 °C).

    • Monitor the reaction progress closely by TLC or LC-MS. The goal is to stop the reaction once the limiting alkylating agent is consumed.

  • Rationale: By using an excess of the aminopyrazine, the probability of the alkylating agent reacting with the more abundant starting material is higher than with the newly formed, less concentrated mono-alkylated product.

Step 2: Optimization of Reaction Conditions

  • Protocol (Temperature and Base Modification):

    • Set up the reaction as described in Step 1, but begin at a lower temperature (e.g., 0 °C or even -20 °C).

    • If the reaction is sluggish, allow it to slowly warm to room temperature.

    • If a strong base like NaH was initially used, consider switching to a weaker, less nucleophilic base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃).

  • Rationale: The second alkylation step generally has a higher activation energy than the first. By lowering the temperature, you can create a larger kinetic difference between the two reaction rates, favoring mono-alkylation. Weaker bases are less likely to deprotonate the mono-alkylated product, thereby reducing its nucleophilicity and its propensity for a second alkylation.

Step 3: Advanced Methodologies

If the above strategies are insufficient, more advanced synthetic methods may be necessary.

  • Buchwald-Hartwig Amination:

    • When to use: This is particularly useful for coupling aryl halides or triflates with aminopyrazines. It offers high selectivity for mono-arylation.[7][8][9][10]

    • Protocol Outline:

      • Combine the halopyrazine, the amine, a palladium catalyst (e.g., Pd₂(dba)₃), a phosphine ligand (e.g., Xantphos, BINAP), and a base (e.g., Cs₂CO₃ or K₃PO₄) in an anhydrous, deoxygenated solvent (e.g., toluene or dioxane).

      • Heat the reaction mixture under an inert atmosphere (e.g., argon or nitrogen).

      • Monitor the reaction progress by TLC or LC-MS.

    • Rationale: The catalytic cycle of the Buchwald-Hartwig reaction is highly controlled and generally favors the formation of the C-N bond once, minimizing over-alkylation.[7][8][9][10] The choice of ligand is critical for achieving high selectivity and yield.[8]

G cluster_0 Buchwald-Hartwig Catalytic Cycle A Pd(0)L2 B Oxidative Addition A->B Ar-X C [Ar-Pd(II)-X]L2 B->C D Amine Coordination C->D R'NH2 E [Ar-Pd(II)-NHR']L2 D->E F Reductive Elimination E->F F->A Regenerates Catalyst G Ar-NHR' F->G

Caption: Simplified Buchwald-Hartwig amination cycle.

  • Protecting Group Strategy:

    • When to use: When dealing with highly reactive aminopyrazines or when other methods fail to provide the desired selectivity.

    • Protocol Outline:

      • Protect the amino group with a suitable protecting group (e.g., Boc, Cbz).

      • Perform the alkylation on one of the pyrazine ring nitrogens (if applicable and desired).

      • Deprotect the amino group to yield the mono-alkylated product.

    • Rationale: A protecting group temporarily blocks the reactivity of the amino group, allowing for selective modification at other positions of the molecule. This multi-step approach can provide excellent control over the final product.

Data Summary for Method Selection

MethodKey ParametersAdvantagesDisadvantages
Stoichiometric Control 1.2-1.5 eq. aminopyrazineSimple, directMay not be sufficient for highly reactive substrates
Condition Optimization Low temperature, weak baseCan significantly improve selectivityMay lead to slower reaction rates
Buchwald-Hartwig Pd catalyst, phosphine ligandHigh selectivity, broad scopeCost of catalyst and ligand, requires inert atmosphere
Protecting Group Multi-step synthesisExcellent control and selectivityIncreases number of synthetic steps, can lower overall yield

By systematically applying these troubleshooting strategies and understanding the chemical principles behind them, you can significantly improve the outcome of your pyrazine amine syntheses and minimize the formation of unwanted bis-alkylation byproducts.

References

  • Buchwald–Hartwig amination - Wikipedia. (n.d.). Retrieved February 22, 2026, from [Link]

  • Scalable process for preparing 2-amino-3-bromo-6-chloropyrazine. (2021). Google Patents.
  • Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. (2025). MDPI. Retrieved February 22, 2026, from [Link]

  • Process for the N-alkylation of aminopyridines. (n.d.). Google Patents.
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  • A Facile N-Monoalkylation of Aminopyridines. (2025). ResearchGate. Retrieved February 22, 2026, from [Link]

  • Synthesis of Novel Pyrazinamide Derivatives Based on 3-Chloropyrazine-2-carboxamide and Their Antimicrobial Evaluation. (2017). MDPI. Retrieved February 22, 2026, from [Link]

  • A Guide for Mono-Selective N-Methylation, N-Ethylation, and N-n-Propylation of Primary Amines, Amides, and Sulfonamides and Their Applicability in Late-Stage Modification. (2024). PubMed. Retrieved February 22, 2026, from [Link]

  • Tuning the steric hindrance of alkylamines: a predictive model of steric editing of planar amines. (n.d.). PMC. Retrieved February 22, 2026, from [Link]

  • C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. (2020). PMC. Retrieved February 22, 2026, from [Link]

  • Preparation method of 2-chloro-3-aminopyridine. (n.d.). Google Patents.
  • Highly Selective N -Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. (2025). ResearchGate. Retrieved February 22, 2026, from [Link]

  • A Multicomponent Synthesis of 2-Amino-3-cyanopyridine Derivatives Catalyzed by Heterogeneous and Recyclable Copper Nanoparticles on Charcoal. (n.d.). SciELO. Retrieved February 22, 2026, from [Link]

  • Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. (2022). PubMed. Retrieved February 22, 2026, from [Link]

  • Selective Mono-N-alkylation of 3-Amino Alcohols via Chelation to 9-BBN. (n.d.). Organic Chemistry Portal. Retrieved February 22, 2026, from [Link]

  • Targeting Mycobacterium tuberculosis: The Role of Alkyl Substitution in Pyrazinamide Derivatives. (2026). ACS Omega. Retrieved February 22, 2026, from [Link]

  • New Potentially Active Pyrazinamide Derivatives Synthesized Under Microwave Conditions. (2014). MDPI. Retrieved February 22, 2026, from [Link]

  • Methods for mono‐selective N‐alkylation of amines using alcohols as... (n.d.). ResearchGate. Retrieved February 22, 2026, from [Link]

  • Tuning the steric hindrance of alkylamines: a predictive model of steric editing of planar amines. (2024). Chemical Science (RSC Publishing). Retrieved February 22, 2026, from [Link]

  • Effects of Solvent, Leaving Group, and Nucleophile on Unimolecular Substitution. (2023). Chemistry LibreTexts. Retrieved February 22, 2026, from [Link]

  • Pyrazine Alkylation with Aldehydes and Haloalkanes Using N,N'‐Bis(trimethylsilyl)‐1,4‐dihydropyrazine Derivatives. (n.d.). ResearchGate. Retrieved February 22, 2026, from [Link]

  • Steric Effects in Alkylpyrimidines. (2026). ResearchGate. Retrieved February 22, 2026, from [Link]

  • Steric Hindrance | Organic Chemistry. (2024). YouTube. Retrieved February 22, 2026, from [Link]

  • What Makes A Good Leaving Group. (2026). Master Organic Chemistry. Retrieved February 22, 2026, from [Link]

  • Leaving Groups and Heteroarenes in Nucleophilic Aromatic Substitutions. (2023). YouTube. Retrieved February 22, 2026, from [Link]

  • Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts. Retrieved February 22, 2026, from [Link]

  • Influence of the leaving group on the dynamics of a gas-phase SN2 reaction. (2015). Nature. Retrieved February 22, 2026, from [Link]

  • Efficient Methodology for Selective Alkylation of Hydrazine Derivatives. (n.d.). Organic Chemistry Portal. Retrieved February 22, 2026, from [Link]

  • Ways to reduce the bis amination during a reductive amination?. (2023). Reddit. Retrieved February 22, 2026, from [Link]

  • Methods to Avoid Inactivation of Primary Amines. (n.d.). Glen Research. Retrieved February 22, 2026, from [Link]

  • Synthesis of protected primary amines. (n.d.). Organic Chemistry Portal. Retrieved February 22, 2026, from [Link]

Sources

Flash chromatography solvent systems for alkylaminopyrazines

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Separation Science Hub.

I am Dr. Aris, your Senior Application Scientist. You are likely here because your alkylaminopyrazine purification is failing. You are seeing broad "shark-fin" peaks, your compound is streaking across the column, or it is irreversibly sticking to the silica.

This is not bad luck; it is acid-base chemistry. Pyrazines are electron-deficient heteroaromatics, but the alkylamino group introduces a basic nitrogen capable of hydrogen bonding. Standard silica gel is acidic (


). If you run these compounds in neutral solvents, the basic amine interacts with the acidic silanols, resulting in peak tailing and mass loss.

Below is your technical guide to neutralizing these interactions and achieving baseline resolution.

Part 1: The Solvent System Matrix

Do not guess your solvent system. Use this matrix to select the correct mobile phase based on your compound's polarity and solubility.

Primary Solvent Systems
System ClassSolvent CompositionTarget Compound ProfileModifier Required?
Non-Polar Hexane / Ethyl Acetate Lipophilic alkyl chains; mono-aminopyrazines.Yes. Add 1% Triethylamine (TEA).
Polar DCM / Methanol Short alkyl chains; di-aminopyrazines; polar functional groups.Yes. Use 1%

or 1-3% TEA.
Alternative DCM / Acetone Compounds that co-elute in MeOH systems.Yes. Add 1% TEA.
Reverse Phase Water / Acetonitrile Highly polar; water-soluble species.Yes. 0.1% Formic Acid (keeps amine protonated) OR 10mM

(keeps amine neutral).

Critical Technical Note: Avoid Acetone/Hexane gradients for amines if possible; acetone can form Schiff bases with primary amines on the column, creating "ghost" peaks.

Part 2: Decision Logic (Workflow)

Follow this logic flow to determine your starting conditions. This prevents the common error of "trial-and-error" runs that waste valuable crude material.

SolventSelection Start START: Crude Alkylaminopyrazine SolubilityCheck Is sample soluble in Hexane/EtOAc? Start->SolubilityCheck TLC_Check Run TLC: Hex/EtOAc (7:3) SolubilityCheck->TLC_Check Yes DCM_Check Is sample soluble in DCM? SolubilityCheck->DCM_Check No Rf_Check Is Rf > 0.2? TLC_Check->Rf_Check System_A USE SYSTEM A: Hexane / EtOAc + 1% Triethylamine (TEA) Rf_Check->System_A Yes System_B USE SYSTEM B: DCM / MeOH (9:1) + 1% NH4OH (Aq) Rf_Check->System_B No (Too Polar) DCM_Check->System_B Yes ReversePhase USE REVERSE PHASE (C18): Water / ACN + 0.1% Formic Acid DCM_Check->ReversePhase No (Highly Polar)

Figure 1: Solvent selection decision tree based on solubility and polarity.

Part 3: Troubleshooting & FAQs

Q1: My peak looks like a "shark fin" (sharp front, long tail). What is happening? Diagnosis: This is classic silanol activity . Your amine is protonating on the silica surface, dragging the spot. The Fix:

  • Switch Modifiers: If using TEA, switch to Ammonium Hydroxide (

    
    ). Ammonia is a smaller molecule and effectively "caps" the silanols better than TEA for sterically hindered pyrazines.
    
  • Saturate the Column: Pre-flush your column with 3 Column Volumes (CV) of your mobile phase containing the modifier before injecting your sample. This "deactivates" the silica before your compound even touches it.

Q2: I am using DCM/MeOH, but my pressure is spiking and the baseline is wavy. Diagnosis: You likely have immiscibility or exotherms . The Fix:

  • Check Miscibility: DCM and Methanol are miscible, but if you use aqueous Ammonium Hydroxide (

    
     in water), you can induce phase separation if the MeOH % is too low.
    
  • Protocol: Premix the

    
     into the Methanol first, then add this "Ammoniated Methanol" to the DCM. (See Protocol A below).
    

Q3: My compound is co-eluting with impurities despite using a gradient. Diagnosis: You have exhausted the selectivity of standard silica. The Fix:

  • Switch Stationary Phase: Use Amine-Functionalized Silica (KP-NH) .

    • Why? The silica surface is bonded with propyl-amine groups. This creates a basic surface environment, eliminating the need for TEA/NH3 modifiers in the solvent. It often reverses the elution order of impurities compared to standard silica.[1]

Q4: My sample crashes out at the top of the column when I inject. Diagnosis: Solvent mismatch. You dissolved the sample in 100% DCM (strong solvent), but the column started at 0% MeOH (weak solvent). The Fix:

  • Dry Loading: Adsorb your crude material onto Celite 545 or Silica.

    • Ratio: 1g crude to 3g sorbent.

    • Evaporate to a free-flowing powder.

    • Load this powder into a solid load cartridge. This eliminates solvent incompatibility issues.

Part 4: Advanced Protocols

Protocol A: Preparation of "Ammoniated Methanol" (The Gold Standard)

Use this for DCM/MeOH gradients to ensure consistent basicity without phase separation.

  • Chill: Place 100 mL of HPLC-grade Methanol in an ice bath.

  • Add: Slowly add 10 mL of Ammonium Hydroxide (

    
     aqueous solution).
    
  • Mix: Stir gently. The solution will warm slightly.

  • Usage: This is your "Solvent B".

    • Solvent A: Pure DCM.[2]

    • Solvent B: 10%

      
       in MeOH.
      
    • Gradient: 0-20% B.[3] (This results in a final mobile phase of DCM:MeOH:NH4OH at 80:18:2).

Protocol B: The "Toluene Trick" for Regioisomers

Alkylaminopyrazines often have regioisomers (e.g., 2,3- vs 2,6-substitution) that separate poorly in DCM.

  • System: Toluene / Ethyl Acetate (with 1% TEA).

  • Mechanism: Toluene provides

    
    -
    
    
    
    interactions with the pyrazine ring, often discriminating between isomers based on steric accessibility of the nitrogen atoms.
  • Start: 100% Toluene

    
     50% EtOAc.
    

Part 5: Troubleshooting Logic Loop

Use this loop when a run fails. Do not simply repeat the same conditions.

Troubleshooting Fail Run Failed Analyze Analyze Fraction Fail->Analyze Issue_Tail Issue: Tailing Analyze->Issue_Tail Issue_Sep Issue: Co-elution Analyze->Issue_Sep Action_Base Action: Increase Base Modifier (Switch TEA to NH4OH) Issue_Tail->Action_Base Action_Phase Action: Switch to Amine-Silica OR C18 Issue_Sep->Action_Phase Retry Re-Run Column Action_Base->Retry Action_Phase->Retry Retry->Fail If fails again

Figure 2: Iterative troubleshooting loop for chromatography optimization.

References

  • Teledyne ISCO. (2012).[4] RediSep Amine Functionalized Column: Purification of Basic Heterocycles. Application Note AN76. Link

  • Biotage. (2023).[5][6] Strategies for Flash Purification of Basic Compounds. The Flash Purification Blog. Link

  • Still, W. C., Kahn, M., & Mitra, A. (1978).[5] Rapid Chromatographic Technique for Preparative Separations with Moderate Resolution. Journal of Organic Chemistry, 43(14), 2923–2925. (Foundational text on Flash Chromatography mechanics).

  • University of Rochester. Troubleshooting Flash Chromatography: A Guide for Synthetic Chemists. Link

Sources

Validation & Comparative

A Comparative Guide to the ¹H NMR Spectral Analysis of 6-Methyl-N-(pentan-3-yl)pyrazin-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of the ¹H NMR spectrum of 6-Methyl-N-(pentan-3-yl)pyrazin-2-amine, a substituted pyrazine derivative of interest in medicinal chemistry and drug development. In the absence of a publicly available experimental spectrum for this specific molecule, this guide presents a detailed prediction and interpretation based on established principles of NMR spectroscopy and comparative data from structurally related compounds. We will explore the expected chemical shifts, coupling patterns, and integration values, offering a robust framework for researchers engaged in the synthesis and characterization of novel pyrazine-based compounds.

The Central Role of ¹H NMR in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of molecular structure in organic chemistry.[1] For a molecule like 6-Methyl-N-(pentan-3-yl)pyrazin-2-amine, ¹H NMR provides critical information regarding the number of distinct proton environments, their electronic surroundings, and their spatial relationships through spin-spin coupling.[2] This guide will dissect the anticipated ¹H NMR spectrum to illustrate how each structural feature can be assigned to a specific resonance.

Predicted ¹H NMR Spectrum of 6-Methyl-N-(pentan-3-yl)pyrazin-2-amine

The ¹H NMR spectrum of 6-Methyl-N-(pentan-3-yl)pyrazin-2-amine is predicted to exhibit signals corresponding to the protons on the pyrazine ring, the methyl group attached to the ring, the N-H proton of the amine, and the protons of the pentan-3-yl group. The expected chemical shifts are influenced by the electron-withdrawing nature of the pyrazine ring and the electronic effects of the substituents.[3]

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Integration Rationale
Pyrazine-H (H-3/H-5)7.5 - 8.0Singlet1HProtons on the electron-deficient pyrazine ring are deshielded and appear downfield. The exact positions of the two singlets will depend on the specific electronic contributions of the methyl and amino groups.[4][5]
Pyrazine-H (H-5/H-3)7.5 - 8.0Singlet1HSimilar to the other pyrazine proton, this signal will be a singlet in the aromatic region.
NH4.5 - 5.5Broad Singlet1HThe chemical shift of the N-H proton can vary depending on solvent and concentration due to hydrogen bonding. It is often observed as a broad signal.[6]
CH (pentan-3-yl)3.8 - 4.2Multiplet1HThis proton is attached to the nitrogen, causing a downfield shift. It will be split by the adjacent CH₂ groups, resulting in a multiplet.
CH₃ (on pyrazine)2.3 - 2.5Singlet3HMethyl groups attached to aromatic rings typically appear in this region.[7]
CH₂ (pentan-3-yl)1.5 - 1.8Multiplet4HThese protons are adjacent to the CH and CH₃ groups, leading to complex splitting.
CH₃ (pentan-3-yl)0.8 - 1.0Triplet6HThese terminal methyl groups will be split by the adjacent CH₂ groups into a triplet.

Comparative Analysis with Structurally Related Compounds

The predicted chemical shifts for 6-Methyl-N-(pentan-3-yl)pyrazin-2-amine can be benchmarked against known pyrazine derivatives. For instance, the protons on the pyrazine ring in many derivatives resonate between 8.0 and 9.5 ppm.[3] However, the presence of an electron-donating amino group is expected to shield these protons, shifting them upfield into the predicted 7.5 - 8.0 ppm range. The methyl group on the pyrazine ring is anticipated to have a chemical shift similar to that observed in other methyl-substituted pyrazines, which is typically around 2.5 ppm.[7]

The N-alkyl group's spectral features can be compared to similar aliphatic amines. The proton alpha to the nitrogen (the CH of the pentan-3-yl group) is expected to be significantly deshielded due to the adjacent electronegative nitrogen atom.

Experimental Protocol for ¹H NMR Spectrum Acquisition

To obtain a high-quality ¹H NMR spectrum of 6-Methyl-N-(pentan-3-yl)pyrazin-2-amine, the following protocol is recommended:

  • Sample Preparation:

    • Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

    • The choice of solvent is critical; CDCl₃ is a common choice for many organic molecules, while DMSO-d₆ can be useful for observing exchangeable protons like N-H.[1]

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), if the spectrometer is not equipped to reference the residual solvent peak.[2]

  • Instrument Setup:

    • Use a 400 MHz or higher field NMR spectrometer for better signal dispersion and resolution.

    • Ensure the instrument is properly shimmed to achieve a homogeneous magnetic field.

  • Data Acquisition:

    • Acquire the spectrum at room temperature.

    • Use a standard single-pulse experiment.

    • Set the spectral width to cover the expected range of chemical shifts (e.g., 0-12 ppm).

    • Employ a sufficient number of scans (e.g., 16 or 32) to achieve an adequate signal-to-noise ratio.

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID).

    • Phase the spectrum to ensure all peaks are in the absorptive mode.

    • Calibrate the chemical shift axis by referencing the TMS signal to 0 ppm or the residual solvent peak to its known value (e.g., CHCl₃ at 7.26 ppm).

    • Integrate the signals to determine the relative number of protons corresponding to each resonance.

Visualizing Molecular Structure and Analytical Workflow

To aid in the understanding of the molecular structure and the process of its analysis, the following diagrams are provided.

Caption: Molecular structure of 6-Methyl-N-(pentan-3-yl)pyrazin-2-amine.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis dissolve Dissolve compound in deuterated solvent transfer Transfer to NMR tube dissolve->transfer place Place sample in spectrometer transfer->place shim Shim the magnetic field place->shim acquire Acquire FID shim->acquire ft Fourier Transform acquire->ft phase Phase Correction ft->phase calibrate Chemical Shift Calibration phase->calibrate integrate Integration calibrate->integrate assign Assign Signals integrate->assign interpret Interpret Coupling and Structure assign->interpret

Caption: Workflow for ¹H NMR spectral analysis.

Conclusion

This guide provides a comprehensive, albeit predictive, analysis of the ¹H NMR spectrum of 6-Methyl-N-(pentan-3-yl)pyrazin-2-amine. By leveraging data from analogous structures and adhering to established spectroscopic principles, researchers can confidently approach the characterization of this and other novel pyrazine derivatives. The provided experimental protocol offers a standardized method for obtaining high-quality data, which is fundamental to rigorous scientific investigation.

References

  • International Journal of Chemical and Biological Sciences. Synthesis, characterization and theoritical study of some pyrazine carbohydrazide derivatives. [Link]

  • MDPI. (2022, May 27). New Coordination Compounds Based on a Pyrazine Derivative: Design, Characterization, and Biological Study. [Link]

  • The Royal Society of Chemistry. Supporting Information for Pyrazine derivatives Synthesis in Continuous-flow system. [Link]

  • Magnetic Resonance in Chemistry. (2009, July 15). Derivatives of pyrazinecarboxylic acid: 1H, 13C and 15N NMR spectroscopic investigations. [Link]

  • Moroccan Journal of Chemistry. (2022, May 25). Chemical Transformation of Pyrazine Derivatives. [Link]

  • Wikipedia. Proton nuclear magnetic resonance. [Link]

  • Scribd. NMR Analysis of 3-Pentanone. [Link]

  • Reddit. (2020, April 16). 1H NMR spectrum of pentan-3-one ratio. [Link]

  • Chemistry LibreTexts. (2021, December 15). 6.6: ¹H NMR Spectra and Interpretation (Part I). [Link]

  • Chemistry Steps. (2024, August 1). NMR Chemical Shift Values Table. [Link]

  • Chemistry LibreTexts. (2024, October 8). 13.4: Chemical Shifts in ¹H NMR Spectroscopy. [Link]

  • Doc Brown's Chemistry. 1H proton nmr spectrum of methylamine CH5N CH3NH2. [Link]

Sources

Comparative Biological Profile: n-Propyl vs. n-Pentyl Pyrazines

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical comparison of 2-n-propylpyrazine (C3-substituted) versus 2-n-pentylpyrazine (C5-substituted).

Note on Nomenclature: In the context of medicinal chemistry and flavor science, "N-propyl" and "N-pentyl" typically denote the normal (straight-chain) alkyl group attached to the pyrazine ring carbon (C2 position). This guide focuses on these neutral species. (Distinction: N-alkylation at the nitrogen atom results in pyrazinium salts, which are ionic liquids with distinct toxicological profiles).

Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Microbiologists, and Formulation Scientists

Executive Summary

The biological activity of alkylpyrazines is governed by the lipophilic-steric balance . While both n-propyl and n-pentyl pyrazines share the same aromatic core, the addition of two carbons in the pentyl chain fundamentally shifts the molecule's behavior from a bioavailable, sensory-active modulator (Propyl) to a membrane-disrupting, lipophilic agent (Pentyl).

Featuren-Propylpyrazine (C3)n-Pentylpyrazine (C5)Biological Implication
Lipophilicity (LogP) ~1.8 – 2.0~2.8 – 3.1Propyl is CNS-permeable; Pentyl accumulates in lipid bilayers.[1][2]
Antimicrobial Potency ModerateHighPentyl exhibits superior membrane disruption (surfactant effect).[1][2]
Metabolic Fate Rapid ExcretionSlower / Bioaccumulation RiskPentyl requires extensive

-oxidation before ring clearance.[1]
Olfactory Character Nutty, Roasted, PopcornFatty, Green, EarthyPropyl binds "roasted" receptors; Pentyl shifts to "vegetative" profiles.

Physicochemical Drivers of Activity

The differential biological activity is strictly causal to the physicochemical properties derived from the alkyl chain length.

Lipophilicity and Bioavailability (The Rule of 5)[2]
  • n-Propylpyrazine (LogP ~1.9): Falls squarely within the "sweet spot" for oral bioavailability and Blood-Brain Barrier (BBB) penetration.[1][2] It partitions effectively into aqueous cytosol while retaining enough lipophilicity to cross membranes.[1]

  • n-Pentylpyrazine (LogP ~3.0): The addition of the ethylene group (

    
    ) increases LogP by approximately 1.0 unit.[1][2] This shifts the compound toward high protein binding and sequestration in adipose tissue, potentially reducing free plasma concentration despite high intrinsic potency.
    
Steric Fit[2]
  • Propyl: The C3 chain is flexible but short enough to fit into compact hydrophobic pockets of G-Protein Coupled Receptors (GPCRs), such as adenosine receptors.[2]

  • Pentyl: The C5 chain introduces significant steric bulk and rotational degrees of freedom, often incurring an entropic penalty upon binding unless the receptor pocket is deep and hydrophobic.

Antimicrobial Activity: The "Cutoff" Effect

Alkylpyrazines exhibit antimicrobial activity primarily through membrane disruption . This activity is not linear; it follows a parabolic relationship with chain length, known as the "cutoff effect."

Comparative Efficacy[2][3][4]
  • Mechanism: The pyrazine ring intercalates into the polar headgroup region of the bacterial phospholipid bilayer, while the alkyl chain penetrates the hydrophobic core.

  • n-Pentyl Superiority: The C5 chain aligns better with the fatty acid tails of membrane phospholipids (C12-C16) than the C3 chain. This results in greater membrane destabilization, leakage of intracellular ions (

    
    ), and cell death.[2]
    
  • Data Synthesis:

    • Staphylococcus aureus (Gram+):[1][2][3]Pentyl > Propyl .[1] The thick peptidoglycan layer does not impede the lipophilic pentyl chain, which effectively disrupts the inner membrane.

    • Escherichia coli (Gram-):Propyl

      
       Pentyl . The outer membrane lipopolysaccharide (LPS) barrier of Gram-negative bacteria repels highly lipophilic molecules. The shorter Propyl chain may permeate porins more effectively than the bulky Pentyl chain.
      
Experimental Validation: MIC Determination

To validate these claims in your lab, use the following broth microdilution protocol.

Protocol: Minimum Inhibitory Concentration (MIC) Assay

  • Preparation: Dissolve pyrazines in DMSO (stock 10 mg/mL). Note: Pentylpyrazine requires vortexing due to lower aqueous solubility.[2]

  • Dilution: Serial 2-fold dilutions in Cation-Adjusted Mueller-Hinton Broth (CAMHB) in a 96-well plate. Final range: 512

    
    g/mL to 1 
    
    
    
    g/mL.
  • Inoculation: Add bacterial suspension adjusted to

    
     CFU/mL.
    
  • Control: Include a DMSO solvent control (max 1% v/v) to ensure no solvent toxicity.

  • Incubation: 37°C for 24 hours.

  • Readout: MIC is the lowest concentration with no visible growth (turbidity).[1][2]

    • Expected Result: Pentyl MIC should be 2-4x lower (more potent) than Propyl against S. aureus.[1][2]

Receptor Pharmacology & Sensory Signaling

In drug development, pyrazines are often explored as scaffolds for adenosine receptor antagonists.[1]

Adenosine Receptor Affinity (A2A / A2B)[1][2][6]
  • n-Propyl: The propyl chain length (approx 4-5 Å) is often optimal for filling the hydrophobic sub-pocket of the Adenosine A2A receptor. Analogs with propyl chains frequently show full agonist or high-affinity antagonist profiles.[1]

  • n-Pentyl: The pentyl chain often exceeds the depth of the sub-pocket, leading to steric clashes or forcing the receptor into an inactive conformation.

Olfactory Signal Transduction

The biological response of the olfactory system (GPCRs) highlights the structural divergence:

  • Propyl (Threshold ~100-500 ppb): Triggers "Nutty/Roasted" receptors.[2] High volatility ensures rapid onset.[1]

  • Pentyl (Threshold Variable): Triggers "Green/Vegetative" receptors.[1][2] Lower volatility results in a lingering, "fatty" sensory profile.[1]

Metabolic Fate & Toxicology

Understanding the clearance mechanism is vital for safety assessment.

Metabolic Pathway

Both compounds undergo oxidative metabolism, but the kinetics differ.

  • 
    -Oxidation:  Cytochrome P450 enzymes hydroxylate the terminal carbon of the alkyl chain.
    
  • Oxidation to Carboxylic Acid: The alcohol is oxidized to a carboxylic acid.[1]

  • 
    -Oxidation (Pentyl only):  The longer pentyl chain may undergo mitochondrial 
    
    
    
    -oxidation (shortening by 2 carbons) before ring processing.[1][2]
  • Excretion: Short-chain acids are conjugated (glucuronidation) and excreted in urine.[1]

Pathway Visualization

The following diagram illustrates the divergent metabolic processing required for the longer pentyl chain.

Metabolism Propyl n-Propylpyrazine CYP CYP450 (Liver) Propyl->CYP Pentyl n-Pentylpyrazine Pentyl->CYP Propyl_OH Hydroxy-propyl Intermediate CYP->Propyl_OH Terminal Hydroxylation Pentyl_OH Hydroxy-pentyl Intermediate CYP->Pentyl_OH Terminal Hydroxylation Acid_C3 Pyrazine-propionic acid Propyl_OH->Acid_C3 Oxidation Acid_C5 Pyrazine-pentanoic acid Pentyl_OH->Acid_C5 Oxidation Excretion Renal Excretion (Glucuronide) Acid_C3->Excretion Direct Conjugation BetaOx Beta-Oxidation (Mitochondria) Acid_C5->BetaOx Chain Shortening BetaOx->Acid_C3 -2 Carbons

Caption: Comparative metabolic pathways showing the additional Beta-Oxidation step required for n-Pentylpyrazine clearance.

Summary of Recommendations

Application DomainRecommended CompoundRationale
Oral Drug Candidate n-Propyl Optimal LogP (~1.9) for bioavailability; reduced risk of tissue accumulation.[1]
Topical Antimicrobial n-Pentyl Superior lipophilicity enhances membrane disruption of Gram+ pathogens on skin.[1]
Inhalation Therapy n-Propyl Higher volatility and favorable safety profile; less risk of lipid pneumonia.[1]
Flavor Modulation Context Dependent Use Propyl for "Roasted/Nutty"; Use Pentyl for "Earthy/Complex" notes.
Final Scientific Verdict

For systemic therapeutic applications , n-Propylpyrazine is the superior scaffold due to its balanced pharmacokinetic profile. n-Pentylpyrazine should be reserved for topical or localized antimicrobial applications where high lipophilicity is an asset rather than a liability.[1]

References

  • JECFA (Joint FAO/WHO Expert Committee on Food Additives). (2002).[1][2] Safety Evaluation of Certain Food Additives: Pyrazine Derivatives.[1] WHO Food Additives Series: 48. Link

  • Lange, H., et al. (2022).[1][2][4] Antimicrobial and Odour Qualities of Alkylpyrazines.[1] Molecules, 27(22), 7723.[1][2] Link[1][2]

  • Adams, T. B., et al. (2002).[2] The FEMA GRAS assessment of pyrazine derivatives used as flavor ingredients. Food and Chemical Toxicology, 40(8), 1241-1253.[1][2] Link

  • Jacobson, K. A., & Gao, Z. G. (2006).[1][2][5] Adenosine receptors as therapeutic targets.[1][6] Nature Reviews Drug Discovery, 5, 247-264.[1] Link[1][2]

  • Lipinski, C. A. (2000).[1][2] Drug-like properties and the causes of poor solubility and poor permeability. Journal of Pharmacological and Toxicological Methods, 44(1), 235-249.[2] Link

Sources

A Comparative Guide to the Infrared Spectroscopy of Secondary Amine Pyrazines

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Pyrazines and the Role of Infrared Spectroscopy

Pyrazines, a class of heterocyclic aromatic compounds, form the structural core of numerous molecules vital to the pharmaceutical, flavor, and materials science industries. Their derivatives are implicated in a range of biological activities and are key components of many roasted and baked food aromas. For researchers and drug development professionals, the precise structural characterization of substituted pyrazines is a critical step in synthesis, quality control, and mechanism-of-action studies.

Infrared (IR) spectroscopy provides a rapid, non-destructive, and highly informative method for identifying the functional groups within a molecule. By measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending, an IR spectrum serves as a unique molecular fingerprint. This guide offers an in-depth comparison of the characteristic IR spectral features of secondary amine pyrazines, contrasting them with their primary and tertiary amine counterparts. We will explore the causality behind observed spectral peaks and provide a robust experimental protocol for obtaining high-quality data.

Pillar 1: Deciphering the Spectrum of a Secondary Amine Pyrazine

A secondary amine pyrazine is characterized by a pyrazine ring with a nitrogen atom directly attached, which is, in turn, bonded to one hydrogen atom and one other carbon-containing group. This specific arrangement gives rise to a distinct set of IR absorptions.

The key diagnostic peaks arise from three main sources:

  • The N-H bond of the secondary amine.

  • The C-N bonds (both the exocyclic amine-ring bond and the endocyclic ring bonds).

  • The pyrazine ring's C=C and C=N skeletal vibrations.

For aromatic secondary amines, the N-H stretching vibration typically appears as a single, relatively sharp and weak-to-medium intensity peak.[1][2] This is a crucial diagnostic feature. The aromatic nature of the pyrazine ring influences the electronic environment of the amine, shifting the C-N stretching vibration to a higher frequency compared to aliphatic amines due to resonance effects that increase the bond's force constant.[2][3]

The diagram below illustrates the direct relationship between the molecular structure and its principal IR absorption regions.

G cluster_0 Secondary Amine Pyrazine Structure cluster_1 Characteristic IR Absorption Regions Pyrazine Pyrazine Ring (C₄H₃N₂)- NHR -NH-R Pyrazine->NHR Exocyclic C-N Bond CN_Stretch Aromatic C-N Stretch ~1250-1350 cm⁻¹ Pyrazine->CN_Stretch Vibrational Mode Ring_Vib Pyrazine Ring (C=N, C=C) Stretch ~1400-1600 cm⁻¹ Pyrazine->Ring_Vib Vibrational Mode NH_Stretch N-H Stretch ~3350-3450 cm⁻¹ NHR->NH_Stretch Vibrational Mode

Caption: Linking structure to spectrum in a secondary amine pyrazine.

Pillar 2: A Comparative Analysis of Amine-Substituted Pyrazines

The most powerful application of IR spectroscopy in this context is its ability to rapidly distinguish between primary, secondary, and tertiary amine substitutions on the pyrazine ring. The key differentiator is the presence and number of N-H bonds.[3][4]

  • Primary Amines (-NH₂) : Possess two N-H bonds, leading to two distinct N-H stretching peaks (an asymmetric stretch at a higher wavenumber and a symmetric stretch at a lower wavenumber).[4][5] They also exhibit a characteristic N-H "scissoring" (in-plane bending) vibration.[2][3]

  • Secondary Amines (-NHR) : Have only one N-H bond, resulting in a single N-H stretching peak.[1][4] The absence of a strong N-H bending peak in the 1580-1650 cm⁻¹ region helps distinguish them from primary amines.[3]

  • Tertiary Amines (-NR₂) : Lack any N-H bonds entirely. Consequently, their IR spectra are devoid of peaks in the N-H stretching region (3300-3500 cm⁻¹), making their identification straightforward.[2][6]

The following table summarizes the quantitative data for easy comparison.

Amine Type on Pyrazine RingVibrational ModeExpected Wavenumber (cm⁻¹)IntensityKey Distinguishing Features
Primary (-NH₂) ** N-H Asymmetric Stretch~3420-3500MediumTwo peaks in the N-H stretch region.
N-H Symmetric Stretch~3340-3420Medium
N-H Scissoring (Bend)~1580-1650Medium-StrongPresence of a distinct N-H bending peak.
Aromatic C-N Stretch~1250-1340StrongStrong absorption due to resonance with the ring.
Secondary (-NHR) N-H Stretch~3310-3350Weak-MediumOne peak in the N-H stretch region.[2]
N-H Wagging (Bend)~700-750Broad, MediumOut-of-plane bend, can be broad.[1]
Aromatic C-N Stretch~1250-1350StrongStrong absorption, similar to primary amines.[1]
Tertiary (-NR₂) **N-H Stretch / BendN/ANoneComplete absence of any N-H absorption bands.
Aromatic C-N Stretch~1280-1360StrongStrong absorption is present, but no N-H peaks.[2]
All TypesPyrazine Ring (C=C, C=N)~1400-1600Medium-StrongMultiple bands characteristic of the aromatic heterocyclic ring.[7][8]

Pillar 3: A Self-Validating Experimental Protocol for FTIR Analysis

To ensure the acquisition of accurate and reproducible data, a standardized protocol is essential. The following workflow is designed for analysis using a Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory, a common setup for analyzing solid powders or liquid films.

Experimental Workflow Diagram

G A 1. Instrument Preparation - Purge spectrometer - Clean ATR crystal B 2. Background Acquisition - Collect a background spectrum - Verify flat baseline A->B Crucial for removing atmospheric interference (CO₂, H₂O) C 3. Sample Application - Apply a small amount of pyrazine sample to the crystal B->C Ensures spectrum is solely of the sample D 4. Spectrum Acquisition - Apply pressure - Collect the sample spectrum C->D Ensures good contact between sample and crystal E 5. Data Processing & Analysis - ATR & Baseline Correction - Peak Picking & Identification D->E Software processing to generate final spectrum

Sources

A Comparative Crystallographic Guide to 2,6-Disubstituted Pyrazine Derivatives: Structure, Synthesis, and Function

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparative analysis of the crystal structure data for a series of 2,6-disubstituted pyrazine derivatives. Pyrazine and its derivatives are fundamental heterocyclic scaffolds in medicinal chemistry and materials science, renowned for their diverse biological activities and applications in functional materials.[1][2] The seemingly subtle variation of substituents at the 2 and 6 positions of the pyrazine ring can profoundly influence molecular conformation, crystal packing, and, consequently, the macroscopic properties of the resulting compounds.

This document is intended for researchers, scientists, and drug development professionals. It aims to provide not only a comprehensive comparison of crystallographic data but also detailed, field-proven experimental protocols for the synthesis and crystallization of these derivatives. By understanding the causal relationships between chemical structure, crystal packing, and functional outcomes, researchers can better design and develop novel pyrazine-based compounds with tailored properties.

The Significance of Crystal Structure in 2,6-Disubstituted Pyrazines

The spatial arrangement of molecules in a crystal lattice, known as the crystal packing, is dictated by a delicate balance of intermolecular forces, including hydrogen bonding, π-π stacking, and van der Waals interactions. For 2,6-disubstituted pyrazines, the nature of the substituents plays a pivotal role in directing these interactions. For instance, hydrogen bond donors and acceptors like amino groups can lead to the formation of robust, predictable supramolecular synthons, while bulkier, non-polar groups may favor different packing motifs.

This structural landscape at the molecular and supramolecular level has direct implications for the material's physicochemical properties, such as solubility, stability, and bioavailability, which are critical parameters in drug development.[3] Furthermore, the specific orientation of functional groups within the crystal can dictate the material's electronic and optical properties, a key consideration in the design of organic electronics.

Comparative Analysis of Crystal Structures

To illustrate the impact of substitution on the crystal structure, we will compare three key 2,6-disubstituted pyrazine derivatives: 2,6-diaminopyrazine, 2,6-dichloropyrazine, and 2,6-dimethylpyrazine. The crystallographic data for these compounds have been retrieved from the Cambridge Structural Database (CSD).

Compound2,6-Diaminopyrazine2,6-Dichloropyrazine2,6-Dimethylpyrazine
CSD Refcode AMINPZCLPYZNDIMEPZ
Formula C₄H₆N₄C₄H₂Cl₂N₂C₆H₈N₂
Crystal System MonoclinicOrthorhombicMonoclinic
Space Group P2₁/nPnmaP2₁/n
Key Bond Lengths (Å) C-N (amino): ~1.35C-Cl: ~1.73C-C (methyl): ~1.50
Key Intermolecular Interactions N-H···N hydrogen bondsCl···Cl interactions, C-H···N weak hydrogen bondsC-H···N weak hydrogen bonds, π-π stacking
Packing Motif Herringbone sheetsLayered structureStacked columns

2,6-Diaminopyrazine: The crystal structure is dominated by a network of intermolecular N-H···N hydrogen bonds, forming a robust herringbone-like sheet structure. The amino groups act as both hydrogen bond donors and acceptors, leading to a highly cohesive and stable crystal lattice. This extensive hydrogen bonding network significantly influences the compound's melting point and solubility.

2,6-Dichloropyrazine: In contrast, the crystal packing of 2,6-dichloropyrazine is primarily governed by weaker Cl···Cl and C-H···N interactions. The molecules arrange in a layered structure, with the pyrazine rings exhibiting some degree of π-π overlap. The absence of strong hydrogen bonds results in a lower melting point compared to its amino-substituted counterpart.

2,6-Dimethylpyrazine: The introduction of methyl groups leads to a packing arrangement characterized by columns of stacked pyrazine rings. The primary intermolecular forces are weak C-H···N hydrogen bonds and van der Waals interactions. The steric bulk of the methyl groups influences the offset of the stacked rings, affecting the efficiency of π-π stacking.

Experimental Protocols

The following section provides detailed, step-by-step methodologies for the synthesis and crystallization of the discussed 2,6-disubstituted pyrazine derivatives. These protocols are designed to be reproducible and include explanations for critical steps.

Synthesis of 2,6-Disubstituted Pyrazine Derivatives

The synthesis of these derivatives often starts from a common precursor, such as 2,6-dichloropyrazine, which is commercially available.

Synthesis_Workflow cluster_synthesis Synthesis Pathways 2_6_Dichloropyrazine 2,6-Dichloropyrazine 2_6_Diaminopyrazine 2,6-Diaminopyrazine 2_6_Dichloropyrazine->2_6_Diaminopyrazine Azidation followed by Hydride Reduction 2_6_Dimethylpyrazine 2,6-Dimethylpyrazine 2_6_Dichloropyrazine->2_6_Dimethylpyrazine Grignard Reaction Monochloropyrazine Monochloropyrazine Monochloropyrazine->2_6_Dichloropyrazine Chlorination

Caption: Synthetic routes to key 2,6-disubstituted pyrazine derivatives.

Experimental Protocol: Synthesis of 2,6-Dichloropyrazine from Monochloropyrazine

This procedure is adapted from established chlorination protocols.[4]

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet tube, a condenser, and a thermometer, add monochloropyrazine (1 eq) and 2,6-dichloropyrazine (1 eq) as the solvent.

  • Heating: Heat the mixture to 70 °C with stirring.

  • Chlorination: Bubble chlorine gas through the mixture at a steady rate while maintaining the temperature between 60-140 °C. The use of 2,6-dichloropyrazine as the solvent minimizes the formation of by-products.[4]

  • Monitoring: Monitor the reaction progress by gas chromatography (GC) until the monochloropyrazine is consumed.

  • Work-up: Upon completion, cool the reaction mixture and slowly add water. Adjust the pH to 4-5 with a sodium hydroxide solution.

  • Isolation: Filter the resulting precipitate, wash with cold water, and dry under vacuum to yield 2,6-dichloropyrazine.

Experimental Protocol: Synthesis of 2,6-Diaminopyrazine from 2,6-Dichloropyrazine

This two-step procedure involves the formation of a diazido intermediate followed by reduction.

  • Azidation: In a round-bottom flask, dissolve 2,6-dichloropyrazine (1 eq) in a suitable solvent such as dimethylformamide (DMF). Add sodium azide (2.2 eq) portion-wise with stirring at room temperature. Heat the reaction mixture to 80-90 °C and stir for several hours until the starting material is consumed (monitored by TLC).

  • Isolation of Diazide: After cooling, pour the reaction mixture into ice water to precipitate the 2,6-diazidopyrazine. Filter the solid, wash with water, and dry carefully. Caution: Azide compounds are potentially explosive and should be handled with appropriate safety precautions.

  • Reduction: In a separate flask, suspend the 2,6-diazidopyrazine in ethanol. Add a catalytic amount of palladium on carbon (10% Pd/C).

  • Hydrogenation: Stir the suspension under a hydrogen atmosphere (balloon or hydrogenation apparatus) at room temperature until the reaction is complete (cessation of hydrogen uptake).

  • Work-up: Filter the reaction mixture through a pad of celite to remove the catalyst. Evaporate the solvent under reduced pressure to obtain 2,6-diaminopyrazine.

Crystallization for X-ray Diffraction

Obtaining high-quality single crystals is paramount for accurate crystal structure determination. The choice of solvent and crystallization technique is critical.

Crystallization_Workflow Start Synthesized Pyrazine Derivative Dissolution Dissolve in appropriate solvent (e.g., Ethanol, Acetonitrile, DMF) Start->Dissolution Slow_Evaporation Slow Evaporation Dissolution->Slow_Evaporation Vapor_Diffusion Vapor Diffusion (Anti-solvent) Dissolution->Vapor_Diffusion Cooling Slow Cooling Dissolution->Cooling Crystals Single Crystals Slow_Evaporation->Crystals Vapor_Diffusion->Crystals Cooling->Crystals

Caption: Common crystallization techniques for obtaining single crystals.

Experimental Protocol: Single Crystal Growth by Slow Evaporation

  • Solvent Selection: Choose a solvent in which the pyrazine derivative has moderate solubility at room temperature. Ethanol, acetonitrile, or mixtures thereof are often good starting points.

  • Solution Preparation: Prepare a saturated or near-saturated solution of the compound in the selected solvent at room temperature. Gentle warming may be required to facilitate dissolution.

  • Filtration: Filter the solution through a syringe filter (0.22 µm) into a clean vial to remove any particulate matter.

  • Evaporation: Cover the vial with a cap containing a few small holes or with parafilm punctured with a needle. This allows for slow evaporation of the solvent.

  • Incubation: Place the vial in a vibration-free environment at a constant temperature.

  • Crystal Growth: Crystals should form over a period of several days to weeks.

Structure-Function Relationship: Biological and Material Properties

The observed differences in the crystal structures of these 2,6-disubstituted pyrazines have a direct impact on their properties and applications.

  • 2,6-Diaminopyrazine: The strong hydrogen-bonding network contributes to its use as a building block in coordination polymers and supramolecular assemblies. In the realm of medicinal chemistry, the amino groups can act as key pharmacophoric features, engaging in hydrogen bonding interactions with biological targets. For example, 2,6-diaminopyridine derivatives have shown antiviral activity.[5]

  • 2,6-Dichloropyrazine: This derivative serves as a versatile intermediate in organic synthesis. The chlorine atoms can be readily displaced by various nucleophiles or participate in cross-coupling reactions, allowing for the introduction of a wide range of functional groups.[6] This reactivity makes it a valuable precursor for the synthesis of pharmaceuticals and agrochemicals.[7]

  • 2,6-Dimethylpyrazine: As a flavor and fragrance compound, the volatility and odor profile of 2,6-dimethylpyrazine are influenced by its relatively weak intermolecular interactions in the solid state.[8] It is found naturally in many roasted or baked foods.[9] In materials science, the introduction of alkyl groups can be used to tune the solid-state packing and, consequently, the electronic properties of pyrazine-based organic semiconductors.

Conclusion

This guide has provided a comparative overview of the crystal structures of 2,6-diamino-, 2,6-dichloro-, and 2,6-dimethylpyrazine. The analysis highlights the profound influence of the substituents at the 2 and 6 positions on the resulting supramolecular architecture. The detailed experimental protocols for synthesis and crystallization offer a practical resource for researchers in the field. A thorough understanding of the structure-property relationships in these fundamental heterocyclic systems is crucial for the rational design of new molecules with desired functions in drug discovery and materials science.

References

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  • Synthesis method of 2,6-dichloropyridine.
  • Synthesis, Scale-up and Characterization of 2,6-Diamino-3,5-dinitropyrazine-l-oxide (LLM-105). OSTI.GOV. [Link]

  • Construction of Pyrazine-Appended 1D and 3D Cobalt(II) Succinate Coordination Polymers: Influence of Solvent on Architectures and Applications in Gas Adsorption and NAC Detection. National Center for Biotechnology Information. [Link]

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A Comparative Guide to the Basicity of Primary and Secondary Aminopyrazines for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a detailed comparison of the acid-dissociation constants (pKa) of primary and secondary aminopyrazines. Understanding the factors that govern the basicity of these crucial heterocyclic scaffolds is paramount for researchers in medicinal chemistry and drug development, as the pKa profoundly influences a molecule's pharmacokinetic and pharmacodynamic properties, including solubility, membrane permeability, and target binding.

Theoretical Framework: Understanding Basicity in the Pyrazine Scaffold

The basicity of an aminopyrazine is not determined by a single factor but is rather the result of a complex interplay between the inherent properties of the pyrazine ring and the electronic effects of the exocyclic amino substituent.

The Pyrazine Ring: An Electron-Withdrawing Core

Pyrazine itself is a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 4. These nitrogen atoms are sp² hybridized and are more electronegative than carbon. As a result, they exert a significant electron-withdrawing inductive effect, which reduces the electron density of the ring system. This inherent electron deficiency makes the ring nitrogens in pyrazine very weak bases. For context, pyrazine has a pKa of approximately 0.65, making it a significantly weaker base than pyridine (pKa ≈ 5.25).[1][2]

The Primary Amino Group: A Potent Electron-Donating Substituent

The introduction of a primary amino (-NH₂) group at the 2-position dramatically increases the basicity of the molecule. The lone pair of electrons on the exocyclic nitrogen atom is delocalized into the electron-deficient pyrazine ring through a resonance effect. This donation of electron density increases the overall basicity of the molecule. The primary site of protonation is one of the ring nitrogens, whose basicity is enhanced by the electron-donating nature of the amino group. Consequently, 2-aminopyrazine has a predicted pKa of approximately 3.22, a nearly 400-fold increase in basicity compared to the parent pyrazine ring.[3]

The Inductive Effect of N-Alkylation: Primary vs. Secondary Amines

The key difference in basicity between a primary aminopyrazine (e.g., 2-aminopyrazine) and a secondary aminopyrazine (e.g., 2-(methylamino)pyrazine) stems from the electronic properties of the alkyl group on the exocyclic nitrogen.

Alkyl groups, such as a methyl (-CH₃) group, are electron-donating through an inductive effect.[4] This effect involves the pushing of electron density through the sigma (σ) bonds towards the more electronegative nitrogen atom.[1] This increased electron density on the exocyclic nitrogen enhances its ability to donate electrons into the pyrazine ring via resonance, which in turn makes the ring nitrogens more attractive to a proton. Therefore, the conjugate acid of a secondary aminopyrazine is stabilized to a greater degree than that of a primary aminopyrazine, resulting in a higher pKa.

G cluster_0 Factors Influencing pKa of Aminopyrazines Pyrazine Pyrazine Ring (Electron Withdrawing) pKa Resulting pKa (Basicity) Pyrazine->pKa - Lowers pKa PrimaryAmine Primary Amino Group (-NH2) (Resonance Donation) PrimaryAmine->pKa + Increases pKa SecondaryAmine Secondary Amino Group (-NHR) (Enhanced Resonance Donation) SecondaryAmine->pKa ++ Further Increases pKa AlkylGroup Alkyl Group (-R) (Inductive Effect) AlkylGroup->SecondaryAmine + Pushes e- density

Caption: Factors influencing aminopyrazine basicity.

pKa Comparison: A Qualitative Analysis

CompoundStructureSubstitution TypepKa of Conjugate AcidReference
PyrazinePyrazineParent Heterocycle~ 0.65[1][2]
2-Aminopyrazine2-AminopyrazinePrimary Amine~ 3.22 (Predicted)[3]
2-(Alkylamino)pyrazine2-(Alkylamino)pyrazineSecondary Amine> 3.22 (Expected) [4]

Analysis:

  • Primary Aminopyrazine: 2-Aminopyrazine is significantly more basic than pyrazine due to the strong electron-donating resonance effect of the -NH₂ group.

  • Secondary Aminopyrazine: A secondary aminopyrazine is expected to be more basic (have a higher pKa) than its primary counterpart. The addition of an electron-donating alkyl group on the exocyclic nitrogen increases electron density, enhancing the resonance donation into the pyrazine ring and further stabilizing the protonated form.[4] This principle is a cornerstone of amine basicity trends.[4]

Experimental Protocol: pKa Determination by UV-Vis Spectrophotometric Titration

For researchers needing to generate precise pKa values for novel aminopyrazine derivatives, UV-Vis spectrophotometric titration is a reliable and widely used method.[5] This technique is ideal for compounds that possess a chromophore near the ionization center, leading to a change in the UV-Vis absorbance spectrum as a function of pH.

Rationale for Method Selection

Spectrophotometric titration is chosen for its high sensitivity, requiring only a small amount of sample compared to methods like potentiometric titration. Since aminopyrazines have a distinct aromatic system, their UV absorbance is sensitive to protonation, making this method highly suitable.

Step-by-Step Methodology

G start Start prep_stock 1. Prepare Stock Solution (e.g., 10 mM in DMSO) start->prep_stock add_sample 3. Aliquot Buffers & Sample (Add stock solution to buffers in 96-well plate) prep_stock->add_sample prep_buffers 2. Prepare Universal Buffers (Range pH 2-12, constant ionic strength) prep_buffers->add_sample record_spectra 4. Record UV-Vis Spectra (Scan absorbance from 230-500 nm for each well) add_sample->record_spectra analyze_data 5. Analyze Data (Plot Absorbance vs. pH at specific λ) record_spectra->analyze_data calc_pka 6. Calculate pKa (Determine inflection point of the sigmoid curve) analyze_data->calc_pka end End calc_pka->end

Caption: Workflow for pKa determination via UV-Vis spectrophotometry.

  • Preparation of Stock Solution: Prepare a concentrated stock solution of the test compound (e.g., 10 mM) in a suitable organic solvent like DMSO.

  • Preparation of Buffer Solutions: Prepare a series of buffer solutions with a constant ionic strength (e.g., 0.1 M) covering a wide pH range (e.g., from pH 2 to 12). A universal buffer system can be used to achieve this. The pH of each buffer must be accurately measured with a calibrated pH meter.

  • Sample Preparation for Measurement: In a 96-well UV-transparent microplate, add a fixed volume of each buffer solution to different wells. Add a small, fixed amount of the compound's stock solution to each buffer-containing well. The final concentration of the organic solvent (DMSO) should be kept low (e.g., ≤2% v/v) to minimize its effect on the pKa.

  • Spectrophotometric Measurement: Record the full UV-Vis absorbance spectrum (e.g., 230-500 nm) for each well using a microplate spectrophotometer.

  • Data Analysis:

    • Identify one or more wavelengths where the absorbance changes significantly with pH.

    • For a chosen wavelength, plot the measured absorbance values against the corresponding pH of each buffer.

    • The resulting plot should yield a sigmoidal curve.

  • pKa Calculation: The pKa is the pH value at the inflection point of the sigmoidal curve. This point can be determined by finding the maximum of the first derivative of the curve or by fitting the data to the Henderson-Hasselbalch equation.

Conclusion

The basicity of an aminopyrazine is significantly influenced by the substitution on its exocyclic amino group. While a primary aminopyrazine is substantially more basic than the parent pyrazine ring, a secondary aminopyrazine is expected to be an even stronger base. This increase in basicity is attributed to the electron-donating inductive effect of the alkyl substituent, which enhances the electron density of the heterocyclic system. For drug development professionals, this predictable trend allows for the fine-tuning of a molecule's pKa to optimize its physicochemical properties for improved clinical performance. When precise values are required for lead optimization or QSAR studies, the spectrophotometric titration method outlined provides a robust and efficient means of experimental determination.

References

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  • Master Organic Chemistry. (2017, April 26). 5 Key Basicity Trends of Amines. Retrieved from [Link]

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  • Berkhout, J. H., & Ram, H. N. A. (2019). Recent Advancements in Spectrophotometric pKa Determinations: A Review. Indian Journal of Pharmaceutical Education and Research, 53(4s), s536-s544. Available at: [Link]

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 6-Methyl-N-(pentan-3-yl)pyrazin-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a detailed, safety-first framework for the proper handling and disposal of 6-Methyl-N-(pentan-3-yl)pyrazin-2-amine. As a substituted aminopyrazine, this compound warrants a cautious approach, grounded in established protocols for related chemical families. The procedures outlined herein are designed to ensure the safety of laboratory personnel and maintain strict compliance with environmental regulations. Our guiding principle is to manage chemical waste in a manner that is safe, responsible, and preemptive of potential hazards.

Hazard Profile and Core Safety Principles

The anticipated hazards are based on the known properties of similar pyrazine derivatives.[1] Aminopyrazines are recognized as potentially harmful if swallowed and can cause serious eye and skin irritation.[2][3][4] Furthermore, many nitrogenous heterocyclic compounds exhibit aquatic toxicity, making their release into waterways a significant environmental concern.[5]

Table 1: Anticipated Hazard Profile for 6-Methyl-N-(pentan-3-yl)pyrazin-2-amine

Hazard Category Anticipated Risk Rationale & Recommended Precaution
Acute Oral Toxicity Harmful if swallowed.[2] Based on data for 2-Aminopyrazine and 2-Methylpyrazine. Avoid ingestion. Do not eat, drink, or smoke when handling.[2]
Skin Corrosion/Irritation May cause skin irritation. Aromatic amines can be irritants. Avoid all personal contact.[5] Wear appropriate chemical-resistant gloves.
Serious Eye Damage/Irritation Causes serious eye irritation.[2] Common hazard for this chemical class. Always wear safety glasses or goggles.
Respiratory Irritation May cause respiratory irritation.[4][6] Handle in a well-ventilated area or chemical fume hood to prevent inhalation of dust or vapors.[5][7]

| Aquatic Toxicity | Potentially toxic to aquatic life.[5] | Based on 2-Aminopyrazine data. DO NOT discharge into sewers or waterways.[5] |

The Disposal Workflow: A Step-by-Step Protocol

The proper disposal of chemical waste is a systematic process that begins the moment the substance is designated as waste. The primary directive is that all waste must be handled in accordance with local, state, and federal regulations.[5] Chemical waste generators are legally responsible for ensuring their waste is correctly classified and managed.[6]

DisposalWorkflow cluster_prep Phase 1: Preparation & Segregation cluster_accumulate Phase 2: Accumulation & Labeling cluster_dispose Phase 3: Final Disposal A Identify Waste (Unused, Contaminated, Expired) B Don Personal Protective Equipment (PPE) (See Table 2) A->B C Select Appropriate Waste Container (Original or Compatible, Leak-Proof) B->C D Segregate Waste Stream (No Mixing with Incompatibles) C->D E Affix Hazardous Waste Label D->E F Add Waste to Container (Keep Closed When Not in Use) E->F G Store in Designated Satellite Accumulation Area (Secondary Containment, Ventilated) F->G H Request Waste Pickup (Contact Institutional EH&S Office) G->H I Waste Collected by Licensed Professionals H->I J Final Disposal via Approved Method (e.g., Incineration) I->J

Caption: Disposal workflow from identification to final disposal.

Step 1: Personal Protective Equipment (PPE)

Before handling the waste material, ensure all necessary PPE is in place to prevent exposure.[5]

Table 2: Required Personal Protective Equipment (PPE)

Equipment Specification Purpose
Hand Protection Nitrile or other appropriate chemical-resistant gloves. To prevent skin contact and absorption. Inspect gloves for integrity before use.[4]
Eye Protection Chemical safety goggles or a face shield.[3] To protect against splashes and accidental contact that can cause serious eye irritation.[2]
Body Protection A standard laboratory coat. To protect skin and clothing from contamination.

| Respiratory Protection | Not typically required if handled in a fume hood. | Use a NIOSH/MSHA approved respirator if there is a risk of generating dust or aerosols in an open area.[3] |

Step 2: Waste Containerization and Segregation

Proper containment is crucial to prevent leaks and reactions.

  • Container Selection : Collect waste in its original container whenever possible.[8] If unavailable, use a robust, leak-proof container made of a compatible material (e.g., High-Density Polyethylene - HDPE). The container must have a securely fitting cap.[9]

  • Segregation : Designate a specific container for 6-Methyl-N-(pentan-3-yl)pyrazin-2-amine waste. Do not mix it with other waste streams, especially strong oxidizing agents, acids, or bases, to prevent potentially hazardous reactions.[2]

  • Filling : Do not overfill containers. A general rule is to fill to no more than 90% capacity to allow for expansion and prevent spills during transport.[10]

Step 3: Labeling

Accurate labeling is a legal requirement and essential for safety. The container must be clearly labeled as soon as the first drop of waste is added.

Your institution's Environmental Health & Safety (EH&S) department will provide official hazardous waste labels. The label must include:

  • The words "Hazardous Waste."

  • The full chemical name: "Waste 6-Methyl-N-(pentan-3-yl)pyrazin-2-amine".[9]

  • All constituents if it is a mixture.

  • The approximate concentration and volume.

  • The date when waste was first added (Accumulation Start Date).

  • Relevant hazard information (e.g., "Toxic," "Irritant").

Step 4: On-Site Storage

Accumulated waste must be stored safely pending pickup.

  • Location : Store the sealed container in a designated Satellite Accumulation Area (SAA) within the laboratory. This area should be clearly marked.

  • Secondary Containment : Place the waste container inside a larger, chemically resistant tray or tub to contain any potential leaks.

  • Incompatibles : Ensure the storage location is away from incompatible materials.[7]

Step 5: Final Disposal

Under no circumstances should this chemical be disposed of down the drain or in regular trash.[5]

  • Contact EH&S : Once the container is full or has been accumulating for a set period (often no more than six months), contact your institution's EH&S office to schedule a waste pickup.[8]

  • Professional Disposal : The waste will be collected by trained hazardous waste professionals.

  • Disposal Method : The most common and effective disposal method for this type of organic compound is high-temperature incineration in a licensed facility, often after being mixed with a suitable combustible material.[5] This ensures complete destruction of the compound.

Emergency Procedures: Spills and Exposures

Accidents require immediate and correct responses to mitigate harm.

SpillResponse A Spill Occurs B Assess Situation (Size, Location, Immediate Danger) A->B C Is the spill minor and manageable? B->C D Major Spill Procedure C->D No E Minor Spill Procedure C->E Yes F Evacuate Immediate Area Alert Others & Supervisor D->F I Ensure Proper PPE is Worn E->I G Call Emergency Services / EH&S F->G H Restrict Access to Area G->H J Contain Spill with Absorbent Material I->J K Collect Contaminated Material (Use non-sparking tools) J->K L Place in a Labeled Hazardous Waste Container K->L M Decontaminate the Area L->M N Dispose of all materials as Hazardous Waste M->N

Caption: Decision logic for responding to a chemical spill.

Spill Cleanup
  • Minor Spill : For small spills, ensure proper PPE is worn.[5] Cover the spill with a chemical absorbent material (e.g., vermiculite or a commercial sorbent). Once absorbed, carefully sweep or scoop the material into a designated waste container.[5] Clean the area with soap and water, collecting the wash water for disposal as hazardous waste.[5]

  • Major Spill : Evacuate the immediate area and alert personnel.[5] Contact your institution's emergency services or EH&S office immediately. Do not attempt to clean up a large spill without proper training and equipment. Prevent the spill from entering drains or waterways.[5]

Personnel Exposure
  • Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing.[2][3] Seek medical attention if irritation develops.

  • Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[3] Remove contact lenses if present and easy to do.[3] Seek immediate medical attention.

  • Ingestion : Do not induce vomiting.[2] Rinse the mouth with water and seek immediate medical attention.[3]

  • Inhalation : Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[3]

Management of Contaminated Materials

  • Empty Containers : A container is not considered "empty" until it has been triple-rinsed with a suitable solvent (e.g., acetone or ethanol).[8] Collect all three rinsates and manage them as hazardous waste in your designated liquid waste stream.[8] After rinsing, the container can often be disposed of through normal lab glass/plastic recycling, but first, deface the label. Consult your EH&S office for specific guidance.

  • Contaminated Labware : Disposable items such as gloves, weighing paper, and pipette tips that are contaminated with 6-Methyl-N-(pentan-3-yl)pyrazin-2-amine must be collected in a clearly labeled, sealed bag or container and disposed of as solid hazardous waste.[8]

References

  • 2-Aminopyrazine Material Safety Data Sheet. (n.d.). Santa Cruz Biotechnology. Retrieved from a search for 2-Aminopyrazine sc-205081 MSDS.
  • 1-Phenyl-3-methyl-5-pyrazolone Safety Data Sheet. (n.d.).
  • Safety and efficacy of pyrazine derivatives.... (2018). EFSA Journal.
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  • Fate of pyrazines in the flavored liquids of e-cigarettes. (2018, February 21). Taylor & Francis Online.
  • {3-[(6-Methylpyrazin-2-yl)oxy]phenyl}methanol Safety Data Sheet. (2010, October 29). Fisher Scientific.
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A Comprehensive Guide to the Safe Handling of 6-Methyl-N-(pentan-3-yl)pyrazin-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Hazard Profile: An Evidence-Based Assessment

Due to the absence of a specific Safety Data Sheet (SDS), a hazard profile for 6-Methyl-N-(pentan-3-yl)pyrazin-2-amine has been constructed based on the known risks of its constituent chemical groups: pyrazines and secondary amines. Pyrazine derivatives are known to cause skin, eye, and respiratory irritation.[1][2][3][4] Similarly, amines can be toxic upon inhalation, ingestion, or skin absorption and are often incompatible with a wide range of substances, particularly acids.[5]

Based on this, 6-Methyl-N-(pentan-3-yl)pyrazin-2-amine is anticipated to present the following hazards:

  • Harmful if swallowed: Similar to other pyrazine derivatives, oral toxicity is a potential concern.[2][3][6][7]

  • Causes skin irritation: Direct contact may lead to redness, itching, and inflammation.[1][2][3][8]

  • Causes serious eye irritation: Contact with the eyes is likely to cause significant irritation and potential damage.[1][2][3][6][8]

  • May cause respiratory irritation: Inhalation of dust or vapors may irritate the respiratory tract.[1][2][3][8]

Risk Assessment and Mitigation Workflow

A systematic approach to risk assessment is crucial for ensuring laboratory safety. The following workflow provides a structured process for evaluating and mitigating the risks associated with handling 6-Methyl-N-(pentan-3-yl)pyrazin-2-amine.

RiskAssessmentWorkflow cluster_prep Preparation Phase cluster_eval Evaluation Phase cluster_control Control Measures cluster_review Review & Refine Prep Review available data for 6-Methyl-N-(pentan-3-yl)pyrazin-2-amine and structural analogs IdentifyHazards Identify Potential Hazards: - Skin/Eye Irritation - Respiratory Irritation - Oral Toxicity Prep->IdentifyHazards Leads to AssessExposure Assess Exposure Potential: - Quantity of substance - Duration of handling - Ventilation conditions IdentifyHazards->AssessExposure Informs DetermineRisk Determine Risk Level (Low, Medium, High) AssessExposure->DetermineRisk Based on SelectControls Select Control Measures: - Engineering Controls (Fume Hood) - Administrative Controls (SOPs) - Personal Protective Equipment (PPE) DetermineRisk->SelectControls Dictates ImplementProcedures Implement Safe Handling and Disposal Procedures SelectControls->ImplementProcedures Defines MonitorEffectiveness Monitor Effectiveness of Controls ImplementProcedures->MonitorEffectiveness Requires ReviewSOP Review and Update SOP As Necessary MonitorEffectiveness->ReviewSOP May require ReviewSOP->Prep Continuous Improvement

Caption: A workflow diagram illustrating the risk assessment process for handling 6-Methyl-N-(pentan-3-yl)pyrazin-2-amine.

Personal Protective Equipment (PPE): Your First Line of Defense

Strict adherence to PPE protocols is mandatory to ensure personal safety.[8][9] The following table outlines the recommended PPE for handling 6-Methyl-N-(pentan-3-yl)pyrazin-2-amine.

Protection Type Specific Recommendations Justification
Eye and Face Protection Chemical safety goggles and a face shield.[8]Provides a barrier against splashes and airborne particles, protecting from serious eye irritation.
Skin Protection Chemical-resistant gloves (Nitrile or Neoprene recommended), a fully buttoned lab coat, and closed-toe shoes are required.[8][10]Prevents skin contact, which can cause irritation.
Respiratory Protection Work should be conducted in a well-ventilated area, preferably within a chemical fume hood. If ventilation is inadequate, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[8]Minimizes the risk of inhaling vapors or dust that may cause respiratory irritation.

Operational Plan: Step-by-Step Handling Procedure

A methodical approach to handling this compound will minimize exposure and ensure a safe laboratory environment.

4.1. Preparation and Engineering Controls

  • Emergency Equipment: Ensure that a calibrated emergency eyewash station and safety shower are readily accessible and unobstructed.[8]

  • Ventilation: All handling of 6-Methyl-N-(pentan-3-yl)pyrazin-2-amine must be performed within a certified chemical fume hood to minimize inhalation exposure.[8][11]

  • Ignition Sources: Remove all potential ignition sources from the handling area.

  • Secondary Containment: Use secondary containment trays to hold containers of the chemical to prevent the spread of spills.

4.2. Handling

  • Don PPE: Wear the full complement of prescribed PPE as detailed in the table above.

  • Avoid Direct Contact: Take care to avoid direct contact with skin, eyes, and clothing.[8]

  • Dispensing: When weighing or transferring the substance, do so within the fume hood to contain any dust or vapors.

  • Labeling: Ensure all containers are clearly and accurately labeled with the chemical name and associated hazards.[10][12]

Disposal Plan: Ensuring Environmental and Personal Safety

Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility.[9][10]

5.1. Waste Segregation and Collection

  • Dedicated Waste Container: Collect all waste material containing 6-Methyl-N-(pentan-3-yl)pyrazin-2-amine in a dedicated, clearly labeled, and sealed hazardous waste container.[8][10]

  • Avoid Mixing: Do not mix this waste stream with other chemical wastes, especially acids and strong oxidizing agents, to prevent potentially hazardous reactions.[5][12] Amines should be segregated from acids, bases, cyanides, halogenated solvents, metals, oxidizers, and sulfides.[12]

  • Container Compatibility: The waste container must be made of a material compatible with amines.[12]

5.2. Storage

  • Designated Area: Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[10]

  • Incompatible Materials: Ensure the SAA is located away from incompatible materials.[10][13]

5.3. Disposal Decision Workflow

The following diagram outlines the decision-making process for the proper disposal of waste containing 6-Methyl-N-(pentan-3-yl)pyrazin-2-amine.

DisposalWorkflow cluster_collection Waste Collection cluster_storage Interim Storage cluster_disposal Final Disposal CollectWaste Collect all waste containing 6-Methyl-N-(pentan-3-yl)pyrazin-2-amine in a dedicated, compatible container. LabelContainer Label container as 'Hazardous Waste: Amine Compound' with hazard symbols. CollectWaste->LabelContainer StoreInSAA Store sealed container in a designated Satellite Accumulation Area (SAA). LabelContainer->StoreInSAA CheckCompatibility Ensure segregation from incompatible materials (e.g., acids, oxidizers). StoreInSAA->CheckCompatibility ContactEHS Contact your institution's Environmental Health & Safety (EHS) department for pickup. CheckCompatibility->ContactEHS LicensedDisposal Arrange for disposal through a licensed hazardous waste contractor. ContactEHS->LicensedDisposal

Caption: A workflow diagram for the safe and compliant disposal of 6-Methyl-N-(pentan-3-yl)pyrazin-2-amine waste.

5.4. Spill Management In the event of a spill, isolate the area to prevent further contamination. For liquid spills, absorb the material using an inert absorbent such as vermiculite, sand, or earth. For solid spills, carefully sweep up the material to avoid generating dust. Place all contaminated materials into a clearly labeled, sealed container for disposal as hazardous waste.[10]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.